molecular formula C11H17N B2903524 2-(4-Ethylphenyl)propan-2-amine CAS No. 17797-07-8

2-(4-Ethylphenyl)propan-2-amine

Cat. No.: B2903524
CAS No.: 17797-07-8
M. Wt: 163.264
InChI Key: XTKSRELQIARJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)propan-2-amine (CAS 17797-07-8) is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This amine is supplied as a liquid and is recommended to be stored at room temperature . Researchers can procure this chemical in various volumes, from standard sample sizes to bulk quantities, with the option for custom synthesis and various purity grades, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet specific experimental requirements . The compound is characterized by its structure featuring a propan-2-amine group attached to a 4-ethylphenyl ring, a scaffold of significant interest in medicinal chemistry . While specific biological data for this exact molecule is limited in the public domain, structural analogs and related compounds are extensively investigated for their potential interactions with central nervous system targets, such as serotonin receptors . This makes this compound a valuable building block for pharmaceutical research and development, particularly in the synthesis and exploration of novel bioactive molecules. It is intended for use as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-ethylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKSRELQIARJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(4-Ethylphenyl)propan-2-amine. While experimental data for this specific compound is limited, this document compiles predicted properties based on structurally similar molecules and outlines a detailed potential synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into this compound's potential applications.

Introduction

This compound, a tertiary amine, belongs to the phenethylamine class of compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, which often target the central nervous system. The introduction of an ethyl group on the phenyl ring and the α,α-dimethyl substitution on the ethylamine chain are expected to modulate its physicochemical and pharmacological properties compared to other phenethylamines. This guide summarizes the current, albeit limited, knowledge of this compound and provides a theoretical framework for its synthesis and potential characteristics.

Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted Value for this compound (and Analogs)Reference Compound(s)
Molecular Formula C₁₁H₁₇N-
Molecular Weight 163.26 g/mol -
Boiling Point ~247-261 °C--INVALID-LINK--amine (247.1±9.0 °C), 1-(4-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE (261.2±9.0 °C)[1][2]
Density ~0.90-0.92 g/cm³--INVALID-LINK--amine (0.898±0.06 g/cm³), 1-(4-ETHYLPHENYL)-2-METHYLPROPAN-1-AMINE (0.919±0.06 g/cm³)[1][2]
pKa ~9.8--INVALID-LINK--amine (9.80±0.20)[2]
Melting Point Not available-
Solubility Not available-

Synthesis

A plausible and efficient method for the synthesis of this compound is the Ritter Reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is then hydrolyzed to form an amide, followed by hydrolysis of the amide to the corresponding amine. The precursor, 2-(4-ethylphenyl)-2-propanol, can be synthesized from ethylbenzene.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Ritter Reaction cluster_3 Step 4: Hydrolysis Ethylbenzene Ethylbenzene 2-chloro-2-phenylpropane 2-Chloro-2-(4-ethylphenyl)propane Ethylbenzene->2-chloro-2-phenylpropane 2-chloropropane, AlCl₃ 2-(4-ethylphenyl)-2-propanol 2-(4-Ethylphenyl)-2-propanol 2-chloro-2-phenylpropane->2-(4-ethylphenyl)-2-propanol 1. Mg, ether 2. Acetone 3. H₃O⁺ Grignard_reagent Ethylmagnesium bromide N-acetyl-2-(4-ethylphenyl)propan-2-amine N-(1-(4-ethylphenyl)-1-methylethyl)acetamide 2-(4-ethylphenyl)-2-propanol->N-acetyl-2-(4-ethylphenyl)propan-2-amine Acetonitrile, H₂SO₄ Acetonitrile Acetonitrile Target This compound N-acetyl-2-(4-ethylphenyl)propan-2-amine->Target HCl, H₂O, heat

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-ethylphenyl)-2-propanol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 4-ethyl-bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring.

  • Work-up: The reaction mixture is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(4-ethylphenyl)-2-propanol.

Step 2: Synthesis of N-(1-(4-ethylphenyl)-1-methylethyl)acetamide (Ritter Reaction)

  • To a stirred solution of 2-(4-ethylphenyl)-2-propanol in acetonitrile, concentrated sulfuric acid is added dropwise at a temperature maintained below 10°C.

  • The mixture is then allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to give the crude N-acetyl derivative.

Step 3: Hydrolysis to this compound

  • The crude N-(1-(4-ethylphenyl)-1-methylethyl)acetamide is refluxed in an excess of aqueous hydrochloric acid for several hours.

  • The solution is cooled and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then made basic with a concentrated solution of sodium hydroxide.

  • The liberated amine is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous potassium carbonate, and the solvent is evaporated to yield this compound.

Potential Biological Activity

While no specific biological activity has been reported for this compound, its structural similarity to other α,α-dialkylphenethylamines suggests it may possess stimulant or other central nervous system activities. The α,α-dimethyl substitution can increase metabolic stability by blocking metabolism at the α-position, potentially leading to a longer duration of action compared to unsubstituted phenethylamines. Further pharmacological screening is required to determine its specific biological targets and therapeutic potential.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group protons, aromatic protons, and the two equivalent methyl groups. The amine protons may appear as a broad singlet.
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons (showing substitution patterns), the quaternary carbon, and the two equivalent methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (163.26 g/mol ). Fragmentation patterns characteristic of phenethylamines.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for a primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care. It may be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the predicted properties and a plausible synthetic route for this compound. The Ritter reaction offers a viable pathway for its synthesis from readily available starting materials. While its biological activity remains to be elucidated, its structural features suggest potential for CNS activity. The information presented herein is intended to facilitate further research into this novel compound and its potential applications in medicinal chemistry and drug discovery.

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Logical_Workflow Start Start: Define Target Compound Precursor_Synth Synthesize Precursor: 2-(4-ethylphenyl)-2-propanol Start->Precursor_Synth Ritter_Reaction Perform Ritter Reaction Precursor_Synth->Ritter_Reaction Hydrolysis Hydrolyze Amide Intermediate Ritter_Reaction->Hydrolysis Purification Purify Final Product Hydrolysis->Purification Characterization Characterize Structure and Purity Purification->Characterization Bio_Assay Biological Activity Screening Characterization->Bio_Assay End End: Characterized Compound Bio_Assay->End

Caption: Logical workflow for the synthesis and evaluation of this compound.

References

An In-depth Technical Guide to 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)propan-2-amine, a substituted aromatic amine of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of public data on this specific molecule, this guide also includes comparative data on the closely related analog, 2-(4-methylphenyl)propan-2-amine, to provide contextual understanding of its potential properties and characteristics.

Chemical Identity

IUPAC Name: this compound

Synonyms:

  • Benzenemethanamine, 4-ethyl-α,α-dimethyl-

CAS Number: 17797-07-8

Molecular Formula: C₁₁H₁₇N

Physicochemical Properties

PropertyValue (for 2-(4-methylphenyl)propan-2-amine)Data Source
Molecular Weight 149.23 g/mol PubChem
XLogP3-AA (LogP) 2.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 149.120449483 g/mol PubChem
Monoisotopic Mass 149.120449483 g/mol PubChem
Topological Polar Surface Area 26 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 121PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach for related α,α-disubstituted benzylamines can be conceptualized.

General Synthesis Workflow

The synthesis of α,α-disubstituted benzylamines, such as this compound, can be approached through various established organic chemistry methodologies. A common strategy involves the amination of a suitable tertiary alcohol or the reductive amination of a corresponding ketone. The following diagram illustrates a logical workflow for a potential synthesis route.

G General Synthesis Workflow for this compound cluster_0 Route A: From Tertiary Alcohol cluster_1 Route B: From Ketone A1 2-(4-Ethylphenyl)propan-2-ol A2 Activation of Hydroxyl Group (e.g., with HBr, SOCl₂) A1->A2 A3 2-(2-Bromo-4-ethylphenyl)propane A2->A3 A4 Nucleophilic Substitution with Ammonia or Amine Equivalent A3->A4 P This compound A4->P B1 1-(4-Ethylphenyl)ethan-1-one B2 Grignard Reaction (with CH₃MgBr) B1->B2 B3 2-(4-Ethylphenyl)propan-2-ol B2->B3 B4 Reductive Amination (with NH₃ and a reducing agent) B3->B4 Alternative to Route A B4->P

Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)propan-2-amine is an organic compound of interest in pharmaceutical research and development. Understanding its solubility in different organic solvents is crucial for various stages, including synthesis, purification, formulation, and analytical method development. Solubility data guides the selection of appropriate solvent systems for crystallization, chromatography, and the preparation of dosage forms. This guide provides an overview of the expected solubility behavior based on a related compound and details a standard experimental protocol for determining precise solubility values.

Solubility Profile of a Structural Analog: Phentermine

Due to the absence of specific data for this compound, the solubility of phentermine is presented as a qualitative reference. Phentermine shares the core α,α-dimethylphenethylamine structure, suggesting a comparable solubility pattern. The primary difference is the substitution of a hydrogen atom with an ethyl group on the phenyl ring, which may slightly increase its lipophilicity.

Table 1: Qualitative Solubility of Phentermine and its Hydrochloride Salt

CompoundSolventSolubility
Phentermine (free base)ChloroformVery Soluble
Phentermine HydrochlorideWaterSoluble
Phentermine HydrochlorideLower Alcohols (e.g., Ethanol)Soluble
Phentermine HydrochlorideChloroformSlightly Soluble
Phentermine HydrochlorideEtherInsoluble

Data compiled from publicly available chemical databases.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3][4]

3.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[1][5] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6]

3.2. Materials and Equipment

  • This compound (solute)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, hexane)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control[1]

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1]

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a consistent speed (e.g., 300 RPM) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or by filtering through a syringe filter (e.g., 0.45 µm).[1][6]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizations

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Separate solid and liquid (Centrifuge/Filter) C->D E Dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G G A Add solute to solvent B Agitate for a short period A->B C Visually inspect B->C D Completely dissolved? C->D E Highly Soluble D->E Yes F Proceed with quantitative analysis (e.g., Shake-Flask) D->F No/Partially

References

Spectroscopic Data for 2-(4-Ethylphenyl)propan-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-(4-Ethylphenyl)propan-2-amine, no specific experimental spectra for this compound could be located in publicly available databases and scientific literature.

This in-depth technical guide was intended to provide a detailed analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the absence of primary spectral data prevents the creation of the core components of this guide, including quantitative data tables and detailed experimental protocols.

For related compounds, such as the analogous 2-(4-methylphenyl)propan-2-amine, some spectroscopic information is available, offering a predictive framework for the anticipated spectral features of the ethyl-substituted counterpart. It is important to emphasize that the following descriptions are based on general principles of spectroscopy and data from structurally similar molecules, and therefore, remain hypothetical until confirmed by experimental data for this compound.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectral characteristics would be expected:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, showing their coupling relationship.

  • Aromatic Protons: Two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

  • Isopropyl Group: A singlet for the two equivalent methyl groups (-C(CH₃)₂) attached to the tertiary carbon.

  • Amine Protons: A broad singlet for the amine (-NH₂) protons. The chemical shift of this signal can be variable and may be affected by solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon environments in the molecule.

  • Aliphatic Carbons: Separate signals for the methyl and methylene carbons of the ethyl group, and a signal for the two equivalent methyl carbons of the isopropyl group. A quaternary carbon signal for the carbon atom attached to the nitrogen and the phenyl ring would also be present.

  • Aromatic Carbons: Four signals in the aromatic region, corresponding to the four different types of carbon atoms in the 1,4-disubstituted benzene ring (two substituted and two unsubstituted carbons).

IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A primary amine would typically show two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration would be expected in the 1000-1250 cm⁻¹ region.

MS (Mass Spectrometry)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₇N, MW = 163.26 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for this type of compound would include the loss of a methyl group (M-15) and cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols

Detailed experimental protocols for acquiring NMR, IR, and MS data would typically include the following information:

  • NMR Spectroscopy:

    • Instrument: Manufacturer and model of the NMR spectrometer (e.g., Bruker, Jeol) and its operating frequency (e.g., 400 MHz, 500 MHz).

    • Solvent: The deuterated solvent used to dissolve the sample (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

    • Standard: The internal standard used for referencing the chemical shifts (e.g., Tetramethylsilane - TMS).

    • Temperature: The temperature at which the spectrum was acquired.

    • Data Processing: The software used for processing the raw data.

  • IR Spectroscopy:

    • Instrument: Manufacturer and model of the FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).

    • Sampling Technique: The method used to prepare the sample (e.g., KBr pellet, thin film, ATR - Attenuated Total Reflectance).

    • Spectral Range: The range of wavenumbers scanned (e.g., 4000-400 cm⁻¹).

    • Resolution: The spectral resolution of the instrument.

  • Mass Spectrometry:

    • Instrument: Manufacturer and model of the mass spectrometer (e.g., Agilent, Waters) and the type of mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Ionization Method: The technique used to ionize the sample (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Inlet System: How the sample was introduced into the instrument (e.g., direct infusion, gas chromatography - GC, liquid chromatography - LC).

    • Mass Range: The range of mass-to-charge ratios (m/z) scanned.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Properties of Substituted Phenethylamines

This guide provides a comprehensive overview of the theoretical properties of substituted phenethylamines, a diverse class of psychoactive compounds. It covers their structure-activity relationships, receptor binding affinities, functional activities, and metabolic pathways. Detailed experimental protocols and visual diagrams of key processes are included to support research and development in this area.

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted phenethylamines is highly dependent on the nature and position of substituents on the phenethylamine core structure. This core consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] Modifications can occur on the phenyl ring, the ethyl sidechain, or the amino group.

  • Phenyl Ring Substitutions: The addition of substituents to the phenyl ring significantly influences receptor affinity and selectivity. For example, 2,5-dimethoxy substitutions, particularly when combined with a 4-position substituent, are common in psychedelic phenethylamines and confer high affinity for serotonin 5-HT2A receptors.[2][3][4] The nature of the 4-position substituent can further modulate potency and efficacy.[5]

  • Alpha-Methylation (Amphetamines): The addition of a methyl group to the alpha-carbon of the ethyl sidechain creates the amphetamine subclass. This modification generally reduces affinity for 5-HT1A receptors but can influence activity at other sites.[2] The stereochemistry of this alpha-methyl group is also critical for biological activity.[6]

  • N-Alkylation: Substitution on the terminal amine can have varied effects. While N-methylation can sometimes reduce hallucinogenic activity, N-benzyl substitution has been shown to increase affinity and potency at 5-HT2A receptors.[7] The N-2-methoxybenzyl (NBOMe) substitution, for instance, dramatically increases affinity for 5-HT2A receptors compared to their 2C-X counterparts.[8]

Receptor and Transporter Binding Affinities

Substituted phenethylamines interact with a wide range of monoamine receptors and transporters. Their affinity for these targets is a key determinant of their psychoactive effects. The following tables summarize the binding affinities (Ki, in nM) of selected substituted phenethylamines for various human receptors and transporters.

Table 1: Binding Affinities (Ki, nM) of 2C-T-X Derivatives

Compound5-HT2A5-HT2C5-HT1ATAAR1 (rat)
2C-T-221 ± 3120 ± 20>10,00011 ± 2
2C-T-454 ± 7350 ± 40>10,00018 ± 2
2C-T-71.0 ± 0.140 ± 51,200 ± 2005 ± 1

Data sourced from studies on human cells transfected with the respective receptors, except for TAAR1 which used rat receptors.[9]

Table 2: Binding Affinities (Ki, nM) of 2C-X and NBOMe Derivatives

Compound5-HT2A5-HT1AAdrenergic α1Dopamine D1
2C-I130 ± 101,800 ± 200>10,000>10,000
25I-NBOMe0.04 ± 0.014,200 ± 4000.3 ± 0.041.2 ± 0.1
2C-C150 ± 202,700 ± 300>10,000>10,000
25C-NBOMe0.05 ± 0.015,500 ± 6000.4 ± 0.052.0 ± 0.3

Data reflects how N-2-methoxybenzyl substitution generally increases affinity for 5-HT2A and adrenergic α1 receptors while reducing it for 5-HT1A receptors.[8]

Functional Activity at Key Receptors

Beyond binding, the functional activity (i.e., whether a compound acts as an agonist, antagonist, or partial agonist) is crucial. The following tables present functional data (EC50, in nM) for selected compounds at key serotonin receptors.

Table 3: Functional Activity (EC50, nM) of 2C-T-X Derivatives

Compound5-HT2A Agonism5-HT2B Agonism
2C-T-253 ± 6370 ± 40
2C-T-411 ± 1160 ± 20
2C-T-71.0 ± 0.144 ± 5

Most 2C-T drugs are potent partial agonists at 5-HT2A and 5-HT2B receptors.[9]

Table 4: Functional Activity (EC50, nM) of 2C-X and NBOMe Derivatives

Compound5-HT2A Agonism
2C-I130 ± 10
25I-NBOMe0.04 ± 0.01
2C-C150 ± 20
25C-NBOMe0.05 ± 0.01

NBOMe derivatives are very potent 5-HT2A receptor agonists.[8]

Metabolic Pathways

The in vivo effects of substituted phenethylamines are also governed by their metabolism. The primary routes of metabolism include:

  • Monoamine Oxidase (MAO) Deamination: Phenethylamine itself is rapidly metabolized by MAO-A and MAO-B into phenylacetic acid.[10]

  • Cytochrome P450 (CYP) Oxidation: The CYP superfamily of enzymes, particularly isoforms like CYP1A2, 2D6, 2C19, and 3A4, are involved in the metabolism of many xenobiotics, including substituted phenethylamines.[11][12] Common reactions include O-dealkylation and hydroxylation.[11]

  • N-Methylation: Phenylethanolamine N-methyltransferase (PNMT) can methylate the amino group of phenethylamine to produce N-methylphenethylamine.[10]

  • Phase II Conjugation: Following Phase I metabolism, metabolites are often conjugated with glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion.[11]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[13][14]

  • Membrane Preparation:

    • Homogenize frozen tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[15]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[15]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[15]

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[13][15]

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known competing ligand.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vitro Functional Assay for GPCRs (e.g., Calcium Mobilization)

This protocol assesses the functional activity of a compound at a Gq-coupled GPCR, such as the 5-HT2A receptor, by measuring changes in intracellular calcium.[16][17]

  • Cell Culture and Plating:

    • Culture a cell line (e.g., HEK293) stably expressing the GPCR of interest in appropriate growth medium.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.

  • Loading with Calcium-Sensitive Dye:

    • Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.

    • Inject the different concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For each concentration of the test compound, determine the peak fluorescence response and normalize it to the baseline.

    • Plot the normalized response against the compound concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response model to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

Visualizations

Signaling Pathway Diagram

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR 5-HT2A Receptor (GPCR) G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream Ligand Phenethylamine Agonist Ligand->GPCR Binds

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow start Start prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Filtration & Washing (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship Diagram

SAR_Relationships cluster_mods Structural Modifications cluster_effects Pharmacological Effects Core Phenethylamine Core RingSub Ring Substitution (e.g., 2,5-dimethoxy) Core->RingSub AlphaMe α-Methylation (Amphetamine) Core->AlphaMe NSub N-Substitution (e.g., NBOMe) Core->NSub Affinity Increased 5-HT2A Affinity RingSub->Affinity MAO MAO Resistance AlphaMe->MAO Potency Dramatically Increased Potency NSub->Potency

Caption: Key structure-activity relationships of phenethylamines.

References

An In-depth Technical Guide to the Discovery and History of 2-Phenylpropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 2-phenylpropan-2-amine derivatives. Centered around the prototypical compound phentermine, this document delves into the evolution of this class of sympathomimetic amines, primarily utilized for their anorectic effects in the management of obesity. This guide offers detailed experimental protocols for key synthetic methodologies, presents quantitative pharmacological data in a comparative tabular format, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. The content is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development within the fields of pharmacology and medicinal chemistry.

Introduction: A Historical Perspective

The story of 2-phenylpropan-2-amine derivatives is intrinsically linked to the broader history of amphetamine and its analogues. Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887, and its central nervous system stimulant effects were recognized in the late 1920s.[1] The therapeutic potential of these compounds for weight loss was an early observation.

Phentermine (2-methyl-1-phenylpropan-2-amine) , a structural analogue of amphetamine, was first introduced as an anti-obesity medication in 1959.[2][3] Its chemical structure, featuring a quaternary alpha-carbon, differentiates it from amphetamine, contributing to a pharmacological profile with a lower potential for abuse, leading to its classification as a Schedule IV controlled substance.[2][4]

Historically, various amphetamine derivatives were explored for appetite suppression. However, many were withdrawn from the market due to adverse effects.[5] Phentermine, however, has remained a significant tool in the short-term management of obesity, often used in conjunction with diet and exercise.[3] The development of a combination product containing phentermine and topiramate (Qsymia®) marked a later milestone, aiming to enhance efficacy and mitigate side effects.[3]

Chemical Synthesis of 2-Phenylpropan-2-amine Derivatives

The synthesis of 2-phenylpropan-2-amine and its derivatives can be achieved through several established chemical routes. The choice of method often depends on the desired substitution pattern on the aromatic ring or the amine group.

Key Synthetic Methodologies

Several named reactions and synthetic strategies are pivotal in the synthesis of this class of compounds:

  • The Ritter Reaction: This reaction involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[6][7] This method is particularly useful for creating the quaternary alpha-carbon characteristic of phentermine.

  • The Leuckart Reaction: This reaction provides a method for the reductive amination of aldehydes or ketones.[8][9] For the synthesis of 2-phenylpropan-2-amine derivatives, a suitable phenylacetone precursor would be reacted with formamide or ammonium formate.

  • Synthesis from Dimethyl Benzyl Carbinol: This pathway involves the reaction of dimethyl benzyl carbinol with a nitrile in the presence of an acid catalyst to form an intermediate N-substituted amide, which is subsequently hydrolyzed to yield the final amine.[10]

  • Reductive Amination of Phenylacetone Analogues: Phenylacetone and its substituted derivatives can be subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent to yield the corresponding 2-phenylpropan-amine derivatives.[11][12]

  • Ortho-palladation: This technique can be employed for the functionalization of the phenyl ring of phentermine derivatives, allowing for the synthesis of novel analogues with modified pharmacological properties.[3][5]

Detailed Experimental Protocols

2.2.1. Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol via the Ritter Reaction

This protocol is adapted from a patented synthesis method.[10][13]

Step 1: Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide

  • To a stirred solution of dimethyl benzyl carbinol (1 equivalent) in a mixed solvent system of acetic acid and an organic solvent such as acetonitrile, add sulfuric acid (catalytic amount) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add water to the reaction mixture until turbidity is observed.

  • Neutralize the mixture by the addition of an aqueous base (e.g., NaOH or KOH solution) to a pH of 6-8.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford N-(1,1-dimethyl-2-phenylethyl)acetamide.

Step 2: Hydrolysis to Phentermine Free Base

  • Dissolve the N-(1,1-dimethyl-2-phenylethyl)acetamide from the previous step in a suitable organic solvent (e.g., ethanol).

  • Add a strong inorganic base, such as sodium hydroxide or potassium hydroxide (excess), and heat the mixture to reflux for several hours.

  • After cooling to room temperature, add water and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield phentermine free base as an oil.

Step 3: Formation of Phentermine Hydrochloride

  • Dissolve the phentermine free base in a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol).

  • Collect the precipitated white solid by vacuum filtration, wash with a cold solvent, and dry under vacuum to obtain phentermine hydrochloride.

Pharmacological Profile and Mechanism of Action

Pharmacodynamics

2-phenylpropan-2-amine derivatives are classified as sympathomimetic amines and central nervous system (CNS) stimulants.[4][6] Their primary mechanism of action involves the enhancement of catecholaminergic neurotransmission.

Key Pharmacological Actions:

  • Norepinephrine and Dopamine Releasing Agent: Phentermine and its analogues act as indirect-acting sympathomimetics by promoting the release of norepinephrine and dopamine from presynaptic nerve terminals.[2][14] This leads to increased concentrations of these neurotransmitters in the synaptic cleft.

  • Inhibition of Neurotransmitter Reuptake: To a lesser extent, these compounds can also inhibit the reuptake of norepinephrine and dopamine, further prolonging their action in the synapse.[6]

  • Monoamine Oxidase (MAO) Inhibition: Some studies have suggested that phentermine can act as a weak, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[15]

  • Receptor Interactions: The anorectic effects of these compounds are believed to be mediated through the stimulation of various adrenergic and dopaminergic receptors in the hypothalamus, the brain's appetite-regulating center.[16] The effects on weight loss and locomotion have been shown to be attenuated by both D1 and D2 dopamine receptor antagonists.[17]

Signaling Pathways

The primary signaling pathway involves the modulation of monoamine neurotransmitter systems.

Phentermine_Signaling_Pathway Mechanism of Action of Phentermine cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO Dopamine->MAO Degradation Norepinephrine->VMAT2 Norepinephrine->MAO Degradation Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT DAT DA_synapse Dopamine DAT->DA_synapse Reuptake NET NET NE_synapse Norepinephrine NET->NE_synapse Reuptake Phentermine_in Phentermine Phentermine_in->DAT Inhibits Reuptake & Promotes Efflux Phentermine_in->NET Inhibits Reuptake & Promotes Efflux Synaptic Vesicle->DA_synapse Release Synaptic Vesicle->NE_synapse Release D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Alpha1R α1-Adrenergic Receptor NE_synapse->Alpha1R BetaR β-Adrenergic Receptor NE_synapse->BetaR Downstream Downstream Signaling (e.g., cAMP, PLC) D1R->Downstream D2R->Downstream Alpha1R->Downstream BetaR->Downstream Physiological Effect\n(Appetite Suppression) Physiological Effect (Appetite Suppression) Downstream->Physiological Effect\n(Appetite Suppression)

Figure 1: Simplified signaling pathway of phentermine at the catecholaminergic synapse.

Pharmacokinetics

The pharmacokinetic profile of phentermine is characterized by good oral absorption and a relatively long half-life.

ParameterValueReference
Bioavailability~100%[15]
Protein Binding17.5%[2]
Volume of Distribution5 L/kg[2]
MetabolismMinimal (~6%), primarily p-hydroxylation and N-oxidation[2]
Elimination Half-life~20 hours[2]
ExcretionPrimarily unchanged in urine (70-80%)[2]
LD50 (rat, oral)151 mg/kg[2]

Table 1: Pharmacokinetic Parameters of Phentermine.

Quantitative Pharmacological Data

The following table summarizes available quantitative data for phentermine, providing insights into its receptor interactions and enzyme inhibition properties. Data for other derivatives are sparse in the readily available literature and represent an area for further research.

DerivativeTargetAssayValueUnitReference
PhentermineMAO-A (rat brain)Kᵢ88µM[15]
PhentermineMAO-A (rat lung)Kᵢ85µM[15]
PhentermineMAO-A (rat liver)Kᵢ87µM[15]
PhentermineHuman 5-HT₂C ReceptorEC₅₀ (partial agonist)1,394nM[14]
PhentermineHuman TAAR1EC₅₀ (partial agonist)5,470nM[14]

Table 2: Quantitative Pharmacological Data for Phentermine.

Experimental and Developmental Workflow

The discovery and development of novel 2-phenylpropan-2-amine derivatives follow a structured workflow from initial design to potential clinical application.

Drug_Development_Workflow General Workflow for the Development of 2-Phenylpropan-2-amine Derivatives cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A1 Target Identification (e.g., Monoamine Transporters) A2 Lead Compound Identification (e.g., Phentermine) A1->A2 A3 Analogue Design & In Silico Screening (QSAR) A2->A3 B1 Route Selection (e.g., Ritter, Leuckart) A3->B1 B2 Synthesis of Derivatives B1->B2 B3 Purification (e.g., Crystallization, Chromatography) B2->B3 B4 Structural Characterization (NMR, MS, IR) B3->B4 C1 In Vitro Pharmacological Profiling (Binding Assays, Enzyme Inhibition) B4->C1 C2 In Vitro ADME-Tox Screening C1->C2 C3 In Vivo Efficacy Studies (Animal Models of Obesity) C2->C3 C4 In Vivo Safety & Toxicology C3->C4 D1 Phase I Clinical Trials (Safety & Pharmacokinetics in Humans) C4->D1 D2 Phase II Clinical Trials (Efficacy & Dose-Ranging) D1->D2 D3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) D2->D3 D4 Regulatory Submission & Approval D3->D4

Figure 2: A generalized workflow for the discovery and development of novel 2-phenylpropan-2-amine derivatives.

Conclusion and Future Directions

The 2-phenylpropan-2-amine scaffold, exemplified by phentermine, has a long-standing history in the pharmacological management of obesity. Its mechanism of action, primarily through the modulation of catecholaminergic pathways, provides a robust basis for its anorectic effects. The synthetic routes to this class of compounds are well-established, offering avenues for the creation of novel derivatives.

Future research in this area could focus on several key aspects:

  • Development of Derivatives with Improved Selectivity: Designing analogues with higher selectivity for specific monoamine transporters or receptor subtypes could lead to compounds with enhanced efficacy and a more favorable side-effect profile.

  • Elucidation of Detailed Signaling Mechanisms: Further investigation into the downstream signaling cascades activated by these compounds could reveal novel therapeutic targets.

  • Exploration of New Therapeutic Indications: Given their CNS activity, exploring the potential of these derivatives in other neurological or psychiatric disorders may be a fruitful area of research.

  • Long-Term Safety and Efficacy Studies: For any new derivatives that show promise, comprehensive long-term studies are crucial to establish their safety and sustained efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals working with 2-phenylpropan-2-amine derivatives. By understanding their history, synthesis, and pharmacology, the scientific community can continue to innovate and develop safer and more effective treatments for obesity and potentially other conditions.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activity of the synthetic compound 2-(4-Ethylphenyl)propan-2-amine, also known as α-ethyl-p-ethylphenethylamine. This document collates available preclinical data, details experimental methodologies, and visualizes its mechanism of action to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is a phenethylamine derivative with structural similarities to amphetamine. As part of a class of compounds known as α-ethylphenethylamine analogs, it has been investigated for its potential neurochemical and cardiovascular effects. Understanding the pharmacological profile of this compound is crucial for assessing its therapeutic potential and abuse liability.

Pharmacological Profile

Studies have primarily focused on the interaction of this compound and its close analogs with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

2.1. Mechanism of Action

Similar to amphetamine, this compound and its N-methylated analog, N-methyl-α-ethylphenethylamine (MEPEA), function as efficacious neurotransmitter releasing agents at both DAT and NET.[1] However, they exhibit a greater potency at NET compared to DAT.[1][2] This preferential activity for NET is a distinguishing feature compared to amphetamine. The N,N-diethyl analog, N,α-diethylphenethylamine (DEPEA), shows full efficacy as a releaser at NET but only weak, partial release at DAT.[1][2]

Signaling Pathway Diagram

neurotransmitter_release_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft compound This compound DAT Dopamine Transporter (DAT) compound->DAT Binds to NET Norepinephrine Transporter (NET) compound->NET Binds to (Higher Potency) DA_release Dopamine Release DAT->DA_release Induces Reverse Transport NE_release Norepinephrine Release NET->NE_release Induces Reverse Transport DA_vesicle Dopamine Vesicles DA_vesicle->DA_release Contributes to NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_release Contributes to DA_synapse Increased Dopamine DA_release->DA_synapse NE_synapse Increased Norepinephrine NE_release->NE_synapse release_assay_workflow start Start cell_prep Prepare cells expressing DAT or NET start->cell_prep radiolabel Preload cells with radiolabeled neurotransmitter ([3H]MPP+ or [3H]NE) cell_prep->radiolabel wash Wash cells to remove excess radiolabel radiolabel->wash add_compound Add test compound at various concentrations wash->add_compound incubate Incubate for a defined period add_compound->incubate collect Collect supernatant containing released radiolabel incubate->collect measure Quantify radioactivity using liquid scintillation counting collect->measure analyze Analyze data to determine EC50 and Emax values measure->analyze end End analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Phenethylamine Analogs

This guide provides a detailed examination of the structure-activity relationships (SAR) of phenethylamine analogs, focusing on their interactions with key monoamine receptors. The information is presented to facilitate understanding and guide future research and development in this area.

Introduction

Phenethylamine is an endogenous trace amine that serves as the structural backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs.[1][2] Its derivatives are known to interact with various monoamine receptors, primarily serotonin (5-HT) and dopamine (DA) receptors, leading to a spectrum of pharmacological effects from central nervous system stimulation to psychedelic experiences.[2][3] Understanding the SAR of these analogs is crucial for designing novel ligands with specific receptor affinities and functional profiles. This guide will delve into the SAR of phenethylamine analogs at the 5-HT2A receptor and the dopamine transporter (DAT), summarize key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways.

Core Phenethylamine Scaffold and Key Substitution Positions

The basic phenethylamine structure consists of a phenyl ring connected to an amino group via a two-carbon ethyl chain.[4] Modifications at several key positions on this scaffold have profound effects on the compound's pharmacological properties.

Figure 1: Core phenethylamine scaffold with key substitution positions.

Structure-Activity Relationships at the 5-HT2A Receptor

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for many psychedelic phenethylamines.[5][6] Agonism at this receptor is believed to mediate the characteristic hallucinogenic effects.[6] The SAR at the 5-HT2A receptor is complex, with substitutions at multiple positions influencing binding affinity and functional activity.

  • Phenyl Ring Substitutions:

    • 2- and 5-Positions: The presence of methoxy groups at the 2- and 5-positions is a common feature of many potent 5-HT2A agonists.[4]

    • 4-Position: The substituent at the 4-position is a critical determinant of affinity and efficacy.[7]

      • Small, non-polar groups like halogens (e.g., -Br, -Cl) and short alkyl chains (e.g., -CH3, -C2H5) generally increase affinity.[4][7]

      • Hydrogen-bond donating groups such as -OH and -NH2 tend to decrease affinity.[7]

      • The lipophilicity of the 4-substituent has been shown to correlate with efficacy.[8]

  • Ethylamine Side Chain Substitutions:

    • α-Carbon: Methylation at the α-carbon (as seen in amphetamine analogs) can increase potency and duration of action, likely by increasing metabolic stability.

    • β-Carbon: Modifications at the β-carbon are generally not well-tolerated and can decrease affinity.

  • Terminal Amine (N) Substitutions:

    • Primary amines are common among active compounds.

    • N-methylation to form secondary amines can be tolerated, but N,N-dimethylation to a tertiary amine often reduces potency at the hTAAR1 receptor, a related trace amine receptor.[9]

    • Larger N-benzyl substitutions, particularly with a 2-methoxybenzyl group (NBOMe series), can dramatically increase affinity and potency at the 5-HT2A receptor.[4][7]

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for a selection of phenethylamine analogs at the 5-HT2A receptor.

CompoundSubstitutions5-HT2A Ki (nM)5-HT2A EC50 (nM)Reference
2C-B2,5-dimethoxy, 4-bromo4.617[5]
2C-I2,5-dimethoxy, 4-iodo3.114[5]
2C-E2,5-dimethoxy, 4-ethyl4.820[4]
2C-P2,5-dimethoxy, 4-propyl1.9-[4]
25B-NBOMe2,5-dimethoxy-4-bromo-N-(2-methoxybenzyl)0.0440.033[7]
25I-NBOMe2,5-dimethoxy-4-iodo-N-(2-methoxybenzyl)0.0270.021[7]
25E-NBOMe2,5-dimethoxy-4-ethyl-N-(2-methoxybenzyl)0.130.074[4][7]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Structure-Activity Relationships at the Dopamine Transporter (DAT)

Several phenethylamine derivatives act as inhibitors of the dopamine transporter (DAT), thereby increasing synaptic dopamine concentrations.[10][11] This mechanism is central to the stimulant effects of many of these compounds.

  • Aryl Substitutions: The nature of the aromatic ring influences inhibitory activity. Phenyl, thiophenyl, and substituted phenyl groups have been studied, with substituted phenyl groups often showing higher potency.[10][11]

  • Alkylamine Substitutions:

    • Longer alkyl groups attached to the amine tend to increase inhibitory activity.[10][11]

    • Smaller ring structures in cyclic alkylamine derivatives are associated with stronger inhibition.[10][11]

The table below presents the inhibitory concentrations (IC50) for selected phenethylamine derivatives on dopamine reuptake.

Compound GroupKey Structural FeaturesRepresentative IC50 (nM)Reference
ArylalkylaminesVaried substitutions on phenyl and amine360.5 - >10,000[10][12]
2-(alkyl amino)-1-arylalkan-1-onesKetone on β-carbon, varied alkylamine398.6 - >6,000[10][12]
Alkyl 2-phenyl-2-(piperidin-2-yl)acetatesPiperidine ring, ester group421.0 - 742.4[10][12]

Note: Data is compiled from multiple sources and represents a range of activities within each class.

Signaling Pathways

Activation of the 5-HT2A receptor by a phenethylamine agonist initiates a Gq-protein-mediated signaling cascade.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] Downstream of this, pathways involving extracellular signal-regulated kinases (ERKs) can be activated.[4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenethylamine Phenethylamine Agonist 5HT2A_R 5-HT2A Receptor Phenethylamine->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_Activation ERK Activation Ca_release->ERK_Activation Contributes to PKC->ERK_Activation Leads to

Figure 2: 5-HT2A receptor signaling pathway activated by phenethylamine agonists.

Phenethylamine analogs can inhibit the reuptake of dopamine from the synaptic cleft by binding to the dopamine transporter (DAT).[10] This prolongs the presence of dopamine in the synapse, enhancing dopaminergic neurotransmission. Some analogs may also act as releasing agents, causing reverse transport of dopamine through the DAT.[3]

DAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Normal Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binds Phenethylamine Phenethylamine Analog Phenethylamine->DAT Binds and Inhibits Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Signal Postsynaptic Signal DA_Receptor->Signal

Figure 3: Mechanism of dopamine transporter (DAT) inhibition by phenethylamine analogs.

Experimental Protocols

The characterization of phenethylamine analogs relies on a variety of in vitro assays to determine their binding affinity and functional activity at specific receptors.

This is a standard method to determine the affinity (Ki) of a test compound for a receptor.[4][13] It involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Protocol Outline:

  • Preparation:

    • Culture cells expressing the target receptor (e.g., HEK-293 cells with 5-HT2A-R).[4]

    • Prepare cell membranes or use whole cells.

    • Prepare assay buffer.

  • Incubation:

    • In a multi-well plate, add the cell preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin or [3H]-spiperone for 5-HT2A), and varying concentrations of the unlabeled test compound.[4]

    • Incubate at a specific temperature (e.g., 4°C or room temperature) for a set time to reach equilibrium (e.g., 90 minutes).[4]

  • Separation:

    • Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid vacuum filtration through a filter mat that traps the cell membranes but allows the unbound ligand to pass through.[14]

  • Detection:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with receptor) - Radioligand - Test Compound (various conc.) - Buffer Start->Prepare_Reagents Incubate Incubate all components to reach equilibrium Prepare_Reagents->Incubate Filter Rapid Vacuum Filtration to separate bound from free ligand Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis: Plot competition curve, determine IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 4: General workflow for a radioligand binding assay.

This functional assay measures the ability of an agonist to induce the internalization (endocytosis) of its receptor, which is a common phenomenon for GPCRs following activation.[10]

Protocol Outline:

  • Cell Culture:

    • Use cells (e.g., HEK-293) expressing a tagged version of the target receptor (e.g., HA-tagged 5-HT2A-R).[4]

  • Treatment:

    • Treat the cells with the test compound (agonist) at a specific concentration for a designated time period.[4]

  • Fixation and Staining:

    • Fix the cells with paraformaldehyde.

    • Incubate with a primary antibody that recognizes the tag on the receptor (e.g., anti-HA antibody). This antibody will only bind to receptors remaining on the cell surface.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]

  • Detection:

    • Add a substrate for the enzyme (e.g., TMB for HRP) that produces a colorimetric signal.

    • Stop the reaction and measure the optical density using a plate reader.[4]

  • Data Analysis:

    • A decrease in the signal compared to untreated cells indicates that receptors have been internalized and are no longer accessible to the antibody on the cell surface. The magnitude of this decrease reflects the efficacy of the agonist in promoting endocytosis.

Conclusion

The structure-activity relationships of phenethylamine analogs are a rich and complex field of study. Specific substitutions on the phenethylamine scaffold precisely modulate the affinity and functional activity of these compounds at key monoamine receptors, such as the 5-HT2A receptor and the dopamine transporter. Non-polar substitutions at the 4-position of the phenyl ring and N-benzyl additions tend to enhance 5-HT2A receptor affinity, while modifications to the alkylamine portion of the molecule are critical for DAT inhibitory activity. A thorough understanding of these SAR principles, derived from quantitative binding and functional assays, is essential for the rational design of novel phenethylamine-based ligands with tailored pharmacological profiles for therapeutic or research applications.

References

A Preliminary Toxicological Profile of Novel Psychoactive Stimulants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to public health and drug development. Among these, novel stimulants, often structural analogues of controlled substances, are of particular concern due to their potential for widespread abuse and unknown toxicological profiles. This technical guide provides a preliminary overview of the toxicology of these emerging compounds, focusing on their cytotoxic, genotoxic, neurotoxic, and cardiotoxic effects. The information is compiled from a range of in vitro and in vivo studies to aid researchers and drug development professionals in understanding the potential risks associated with these substances.

Quantitative Toxicological Data

The following tables summarize key quantitative data from various toxicological studies on a selection of novel stimulants. These values provide a comparative measure of the potency and potential toxicity of these compounds.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointValue (µM)Reference
5F-PB-22HepG2HCSACytotoxicityStrong[1]
MDAIHepG2HCSACytotoxicityStrong[1]
MDMAHepG2HCSACytotoxicityModerate[1]
MDPVHepG2HCSACytotoxicityModerate[1]
MethyloneHepG2HCSACytotoxicityModerate[1]
CathinoneHepG2HCSACytotoxicityModerate[1]
4-MECHepG2HCSACytotoxicityModerate[1]
MephedroneHepG2HCSACytotoxicityModerate[1]
MethamphetamineHepG2HCSACytotoxicityNo effect[1]
3,4-MDPHPSH-SY5YMTT & LDHCytotoxicity-[2]
2-Cl-4,5-MDMASH-SY5YMTT & LDHCytotoxicity-[2]

HCSA: High Content Screening Assay; MDAI: 5,6-methylenedioxy-2-aminoindane; MDMA: 3,4-methylenedioxymethamphetamine; MDPV: 3,4-methylenedioxypyrovalerone; 4-MEC: 4-methylethcathinone; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); LDH: Lactate dehydrogenase.

Table 2: In Vivo Lethality Data

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg, as base)Reference
Methamphetamine (MA)C57Bl/6J miceIP84.5[3]
MDMAC57Bl/6J miceIP100.9[3]
Mephedrone (MMC)C57Bl/6J miceIP118.8[3]

LD50: Median lethal dose, the dose required to kill half the members of a tested population.[4] IP: Intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are outlines of key experimental protocols cited in the literature for assessing the toxicity of novel stimulants.

1. In Vitro Cytotoxicity Assessment using High Content Screening Assay (HCSA)

  • Objective: To evaluate the cytotoxic potential of novel psychoactive substances.[1]

  • Cell Line: Human hepatoma cell line (HepG2).[1]

  • Methodology:

    • HepG2 cells are seeded in multi-well plates and allowed to attach.

    • Cells are exposed to a range of concentrations of the test compound. Model compounds with known cytotoxicity (e.g., fluvastatin, paracetamol) are used as controls.[1]

    • After a specified incubation period, cells are stained with a cocktail of fluorescent dyes, including:

      • Hoechst 33342: To stain the nucleus and assess cell count.[1]

      • TMRM (Tetramethylrhodamine, methyl ester): To measure mitochondrial membrane potential.[1]

      • CAL-520: To determine intracellular calcium levels.[1]

      • TOTO-3: To identify cells with compromised plasma membrane integrity (dead cells).[1]

    • Plates are imaged using a high-content screening system or a fluorescence microscope.

    • Image analysis software is used to quantify various cellular parameters, including cell number, nuclear morphology, mitochondrial health, calcium homeostasis, and membrane permeability, to determine the cytotoxic profile of the compound.[1]

2. In Vitro Genotoxicity Assessment using the Mammalian Cell Micronucleus (MN) Test

  • Objective: To assess the ability of a substance to induce chromosomal damage.[5][6]

  • Cell Line: Human lymphoblastoid TK6 cells.[5][6]

  • Methodology:

    • TK6 cells are cultured in the presence of the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[5][6]

    • Treatment duration can be short-term (e.g., 3 hours) followed by a recovery period, or long-term (e.g., 26 hours).[5][6]

    • After treatment, cells are harvested and subjected to a cytofluorimetric protocol.

    • The frequency of micronuclei (small, additional nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division) is quantified using flow cytometry.[5][6]

    • A statistically significant increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic potential.[5][6]

3. In Vivo Neurotoxicity and Cardiotoxicity Assessment in Rodent Models

  • Objective: To evaluate the long-term effects of novel stimulants on the brain and cardiovascular system.[7]

  • Animal Model: Rats or mice.[7]

  • Methodology:

    • Animals are administered the test compound (e.g., 4-MMC, MDMC) or a vehicle control over a specified period.[7]

    • Neurotoxicity Assessment:

      • Biochemical Assays: Post-mortem analysis of brain tissue to measure levels of monoamines (dopamine, serotonin) and their transporters.[7]

      • Neuroimaging: Techniques like manganese-enhanced magnetic resonance imaging (MEMRI) can be used to assess brain activity.[7]

      • Behavioral Tests: A battery of behavioral experiments is conducted to assess cognitive function and neuropsychiatric status.[7]

    • Cardiotoxicity Assessment:

      • Histological Examination: Post-mortem examination of myocardial tissue for signs of damage, such as necrosis.[8]

      • Cardiovascular Monitoring: In some studies, cardiovascular parameters like heart rate and blood pressure are monitored.

Signaling Pathways and Mechanisms of Toxicity

Novel stimulants primarily exert their effects by interacting with monoaminergic systems in the brain.[9][10] Their toxicity often stems from the disruption of these pathways.

Many novel stimulants, particularly synthetic cathinones, target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] They can act as either inhibitors of reuptake or as substrates, leading to an increase in the synaptic concentration of these neurotransmitters.[9][12] This overstimulation is a key factor in their neurotoxic and cardiotoxic effects.[8][13]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Stimulant Novel Stimulant DAT Dopamine Transporter (DAT) Stimulant->DAT Inhibits Reuptake / Promotes Efflux DA_vesicle Dopamine Vesicle DA Dopamine DA->DAT Reuptake DA_synapse Dopamine DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Signal Postsynaptic Signaling DA_receptor->Signal Activates

Figure 1: Mechanism of Dopaminergic Disruption by Novel Stimulants.

A common pathway for the neurotoxicity of stimulant NPS involves the induction of oxidative stress and mitochondrial dysfunction.[9][10] The increased monoaminergic activity can lead to the generation of reactive oxygen species (ROS), which can damage cellular components.[8] This can, in turn, impair mitochondrial function, leading to ATP depletion and ultimately cell death.[8][10]

G Stimulant Novel Stimulant Monoamine Increased Monoaminergic Activity Stimulant->Monoamine ROS Reactive Oxygen Species (ROS) Generation Monoamine->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction ATP ATP Depletion Mitochondria->ATP CellDeath Cell Death / Neurotoxicity ATP->CellDeath OxidativeStress->Mitochondria OxidativeStress->CellDeath

Figure 2: Oxidative Stress Pathway in Novel Stimulant Toxicity.

The cardiotoxic effects of novel stimulants, particularly synthetic cathinones, are a significant concern, with reports of myocardial infarction, arrhythmias, and sudden cardiac death.[8][14][15][16] The mechanisms are thought to involve adrenergic over-stimulation and increased oxidative stress.[8] Some synthetic cathinones may also exert their effects through the activation of CB1 receptors on cardiomyocytes.[8][17]

G cluster_workflow Toxicological Assessment Workflow InVitro In Vitro Assays (Cytotoxicity, Genotoxicity) InVivo In Vivo Studies (Rodent Models) InVitro->InVivo Preliminary Data Mechanism Mechanism of Action Studies (Signaling Pathways, Transporter Interactions) InVitro->Mechanism Identifies Cellular Targets Risk Risk Assessment InVitro->Risk InVivo->Mechanism Confirms Physiological Relevance InVivo->Risk Mechanism->Risk

References

Navigating the Shadows: A Technical Guide to Identifying Novel Psychoactive Substances with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-shifting landscape of novel psychoactive substances (NPS) presents a formidable challenge to public health and safety. As clandestine laboratories rapidly synthesize new compounds to circumvent existing regulations, the scientific community must employ sophisticated analytical techniques for their timely identification and characterization. This in-depth guide provides a technical overview of the core methodologies centered on mass spectrometry (MS), the gold standard for NPS analysis. We will delve into experimental protocols, data interpretation, and the underlying biological pathways affected by these emerging drugs.

The Analytical Vanguard: Mass Spectrometry Techniques

The structural diversity and often low dosage of NPS necessitate highly sensitive and specific analytical methods. Mass spectrometry, coupled with chromatographic separation, offers the requisite capabilities for unambiguous identification. The primary platforms utilized are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its distinct advantages. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the elucidation of unknown structures.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic toxicology due to its excellent chromatographic separation of volatile and thermally stable compounds, and the generation of reproducible mass spectra that can be compared against established libraries.[1][3] For many NPS classes, particularly synthetic cannabinoids and cathinones, derivatization is often required to improve their volatility and thermal stability.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of a broader range of NPS, including non-volatile and thermally labile compounds.[1][5] Its high sensitivity and selectivity enable the detection of NPS and their metabolites in complex biological matrices such as urine, blood, and oral fluid.[6][7][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm).[9][10][11][12] This capability allows for the determination of the elemental composition of an unknown compound, a critical step in the identification of novel NPS for which reference standards are not yet available.[13][14][15] Data-independent acquisition (DIA) modes on HRMS instruments allow for the collection of comprehensive fragmentation data, enabling retrospective analysis as new NPS emerge.[13]

From Sample to Signal: Experimental Protocols

The successful identification of NPS begins with meticulous sample preparation to isolate the analytes of interest from the matrix and minimize interferences. The subsequent chromatographic and mass spectrometric parameters must be carefully optimized for the specific class of compounds being targeted.

Sample Preparation

The choice of sample preparation technique depends on the matrix and the physicochemical properties of the target NPS.

  • Liquid-Liquid Extraction (LLE): A common and effective method for extracting NPS from aqueous matrices like urine and blood. It involves partitioning the analytes into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte recovery compared to LLE.[4] Various sorbents can be used to selectively retain and elute different classes of NPS.

  • "Dilute and Shoot": A simpler and faster approach, particularly for urine samples, where the sample is diluted with a suitable solvent before direct injection into the LC-MS system.[16]

Experimental Protocol: Solid-Phase Extraction for Synthetic Cathinones in Blood

This protocol is adapted from a validated method for the determination of synthetic cathinones in whole blood.

  • Sample Pre-treatment: To 200 µL of whole blood, add an internal standard solution.

  • Lysis: Add 1 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Extraction: Load the supernatant onto a mixed-mode SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents (e.g., water, acidic buffer, organic solvent) to remove interferences.

  • Elution: Elute the cathinones with a basic organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables provide examples of typical instrument parameters for the analysis of synthetic cannabinoids and cathinones.

Table 1: Example GC-MS Parameters for Synthetic Cannabinoid Analysis

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injection ModeSplitless
Inlet Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Range40-550 m/z

Table 2: Example LC-MS/MS Parameters for Synthetic Cathinone Analysis

ParameterSetting
Liquid Chromatograph
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation and Interpretation

The primary output of a mass spectrometer is a mass spectrum, which plots ion intensity versus mass-to-charge ratio (m/z). For known NPS with available reference standards, identification is confirmed by comparing the retention time and mass spectrum of the analyte in the sample to that of the standard. For unknown compounds, HRMS data is crucial for proposing a chemical formula. The fragmentation pattern in the MS/MS spectrum provides structural information that, combined with the accurate mass of the precursor and fragment ions, allows for the elucidation of the unknown structure.[15][17]

The following tables summarize key quantitative data for the analysis of major NPS classes.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cannabinoids by LC-MS/MS in Urine [18][19]

CompoundLOD (ng/mL)LOQ (ng/mL)
JWH-0180.10.5
JWH-0730.10.5
AM-22010.21.0
UR-1440.51.0
XLR-110.51.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cathinones by GC-MS in Blood [20][21][22][23]

CompoundLOD (ng/mL)LOQ (ng/mL)
Mephedrone0.51.0
Methylone0.51.0
MDPV0.20.5
Alpha-PVP0.20.5
Pentedrone0.51.0

Table 5: Comparison of Mass Accuracy for HRMS Instruments in NPS Analysis [9][10][11][24][25]

Instrument TypeTypical Mass Accuracy (ppm)Key Advantages for NPS Analysis
QTOF < 2High sensitivity, fast acquisition speeds
Orbitrap < 1Ultra-high resolution, excellent mass accuracy

Unveiling the Mechanism: Signaling Pathways of NPS

Many NPS are designed to mimic the effects of classical drugs of abuse by targeting specific neurotransmitter systems in the brain. Understanding these signaling pathways is crucial for predicting the pharmacological effects and potential toxicity of newly identified substances.

Cannabinoid Receptor Signaling

Synthetic cannabinoids are agonists of the cannabinoid receptors, primarily CB1, which is highly expressed in the central nervous system.[26] Activation of CB1 receptors by these substances leads to the psychoactive effects sought by users.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_alpha Gαi/o CB1->G_alpha activates G_beta_gamma Gβγ CB1->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_alpha->AC inhibits G_beta_gamma->PLC activates MAPK MAPK Pathway G_beta_gamma->MAPK activates PKA PKA cAMP->PKA activates Response Cellular Response (e.g., altered neurotransmitter release) PKA->Response MAPK->Response Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates PKC->Response NPS Synthetic Cannabinoid NPS->CB1

Cannabinoid Receptor 1 (CB1) Signaling Pathway
Dopaminergic and Serotonergic Systems

Many synthetic cathinones and phenethylamines act as stimulants by increasing the levels of dopamine and serotonin in the synaptic cleft, either by blocking their reuptake or promoting their release.[6][27]

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Dop_Ser Dopamine/ Serotonin Vesicle->Dop_Ser Release DAT_SERT Dopamine/Serotonin Transporter (DAT/SERT) Dop_Ser->DAT_SERT Reuptake Receptor Postsynaptic Dopamine/Serotonin Receptor Dop_Ser->Receptor Binds Signal Signal Transduction Receptor->Signal Activates NPS Synthetic Cathinone/ Phenethylamine NPS->DAT_SERT Blocks

Monoamine Transporter Inhibition by NPS
NMDA Receptor Signaling

Dissociative NPS, such as phencyclidine (PCP) analogs and ketamine, act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory.[14][28][29]

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Postsynaptic Cytoplasm NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaM Calmodulin Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling Downstream Signaling (e.g., Synaptic Plasticity) CaMKII->Signaling Glutamate Glutamate Glutamate->NMDA_R Binds NPS Dissociative NPS NPS->NMDA_R Blocks

NMDA Receptor Antagonism by Dissociative NPS

The Workflow of NPS Identification

The overall process of identifying a suspected NPS in a seized sample or biological specimen follows a logical progression from sample receipt to final report.

NPS_Identification_Workflow Sample Sample Receipt (Seized Material/Biological Specimen) Prep Sample Preparation (Extraction, Derivatization) Sample->Prep Screen Screening Analysis (e.g., GC-MS, LC-MS) Prep->Screen Data_Analysis Data Analysis & Library Search Screen->Data_Analysis Tentative_ID Tentative Identification Data_Analysis->Tentative_ID Confirmation Confirmation (HRMS, MS/MS) Tentative_ID->Confirmation Known NPS Structure_Elucidation Structure Elucidation (for Novel Compounds) Tentative_ID->Structure_Elucidation Unknown NPS Report Final Report Confirmation->Report Structure_Elucidation->Report

General Workflow for NPS Identification

Conclusion

The identification of novel psychoactive substances is a continuous analytical race. Mass spectrometry, in its various forms, provides the essential tools for forensic chemists and toxicologists to keep pace with the evolving drug landscape. A thorough understanding of the analytical methodologies, coupled with knowledge of the targeted biological pathways, is paramount for the accurate identification and risk assessment of these emerging threats. This guide serves as a foundational resource for professionals dedicated to this critical area of research and public safety.

References

Navigating the Labyrinth: A Technical Guide to CAS Number Lookup for Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of chemical research and drug development, the unambiguous identification of novel chemical entities is paramount. The Chemical Abstracts Service (CAS) Registry and its associated CAS Registry Numbers® provide the global standard for chemical substance identification. This in-depth technical guide outlines the methodologies for characterizing novel research chemicals to the extent required for CAS number assignment, details the application process, and provides a quantitative overview of the CAS Registry.

The Bedrock of Chemical Identity: The CAS Registry

The CAS Registry is the most comprehensive and authoritative collection of disclosed chemical substance information.[1] Established in 1957, it is a vital resource for the global scientific community, providing a unique CAS Registry Number (CAS RN®) for each distinct chemical substance.[1][2] This unique identifier eliminates the ambiguity that can arise from the use of various systematic, generic, or trade names for the same substance.[2]

The scope of the CAS Registry is vast, encompassing a wide array of substances, including:

  • Organic and inorganic compounds

  • Polymers

  • Alloys and metals

  • Minerals

  • Coordination compounds and organometallics

  • Elements, isotopes, and nuclear particles

  • Proteins and nucleic acids

  • Substances of unknown or variable composition, complex reaction products, and biologics (UVCBs)[1]

Quantitative Overview of the CAS Registry

The CAS Registry has experienced exponential growth since its inception, a testament to the accelerating pace of chemical research and discovery. The following table summarizes key milestones and the current composition of this critical database.

MetricValueYear/DateSource(s)
Total Registered Substances > 204 millionPresent[1]
250 millionApril 2021[3][4]
1 million~1965[5]
Daily Additions ~15,000Present[1]
Freely Available Substances Nearly 500,000 (CAS Common Chemistry)Present[6]
Composition Organic & Inorganic Compounds, Polymers, Alloys, etc.Present[1]

The Path to a New CAS Number: Experimental Characterization of Novel Chemicals

Before a novel research chemical can be assigned a CAS number, its identity must be unequivocally established through rigorous experimental characterization. This process typically involves a combination of spectroscopic and analytical techniques to elucidate the chemical structure, composition, and purity. The following sections provide detailed methodologies for the key experiments required for the structural determination of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[7] For a novel compound, both 1H and 13C NMR spectra are essential.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified novel compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer on the deuterium signal of the solvent.

    • "Shim" the magnetic field to achieve optimal homogeneity and resolution.

    • For 1H NMR: Acquire a one-dimensional proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is crucial.

    • For 13C NMR: Acquire a one-dimensional carbon spectrum. As 13C has a low natural abundance and sensitivity, a larger number of scans is typically required.

    • For 2D NMR (if necessary for complex structures): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[8]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to deduce the local chemical environment of the protons and carbons.[9]

    • Combine the information from 1H, 13C, and 2D NMR experiments to assemble the complete molecular structure.[10]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a novel compound and for obtaining its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for a wide range of chemical compounds.[11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the purified novel compound in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.[13]

    • The typical concentration range is 1-10 µg/mL.[13]

    • Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ionization process.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant ion signal.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

    • For HRMS, use a mass analyzer with high resolving power, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Processing and Interpretation:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • From the accurate mass measurement of the molecular ion, use a formula calculator to determine the most probable elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information and confirm the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

For crystalline novel compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

  • Crystal Growth:

    • Grow a single crystal of the novel compound of suitable size (typically 0.1-0.5 mm in all dimensions) and quality (free of cracks and defects). Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[14]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[14]

    • Center the crystal in the X-ray beam of a diffractometer.[14]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy.

    • The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

The CAS Number Application Workflow

Once the structure of a novel research chemical has been unequivocally determined, a CAS number can be requested from CAS. The following workflow outlines the typical steps for a researcher to obtain a CAS number.

CAS_Application_Workflow cluster_researcher Researcher's Actions cluster_cas CAS Actions synthesis Synthesize & Purify Novel Compound characterization Full Spectroscopic Characterization (NMR, MS, etc.) synthesis->characterization Purified Compound elucidation Elucidate & Confirm Chemical Structure characterization->elucidation Spectroscopic Data prepare_submission Prepare Submission Package elucidation->prepare_submission Confirmed Structure submit Submit to CAS prepare_submission->submit Submission Form & Supporting Data review Review Submission for Completeness submit->review evaluate Evaluate Chemical Identity Data review->evaluate Complete Submission assign Assign New CAS Registry Number evaluate->assign Unique Structure Confirmed notify Notify Researcher assign->notify CAS RN

Caption: A workflow diagram illustrating the key stages for a researcher obtaining a CAS number for a novel chemical, from synthesis to notification.

Logical Interplay of Analytical Techniques for Structural Elucidation

The determination of a novel chemical structure is a puzzle where different analytical techniques provide complementary pieces of information. The logical flow of data from these techniques culminates in a confident structural assignment.

Structure_Elucidation_Logic cluster_experimental_data Experimental Data Acquisition cluster_data_interpretation Data Interpretation & Structure Assembly nmr NMR Spectroscopy (1H, 13C, 2D) nmr_info Connectivity & Stereochemistry nmr->nmr_info ms Mass Spectrometry (HRMS) ms_info Molecular Formula & Fragmentation ms->ms_info xray X-ray Crystallography (if crystalline) xray_info 3D Atomic Arrangement (Absolute Confirmation) xray->xray_info other_spec Other Spectroscopy (IR, UV-Vis) other_info Functional Groups other_spec->other_info proposed_structure Proposed Chemical Structure nmr_info->proposed_structure ms_info->proposed_structure confirmed_structure Confirmed Chemical Structure xray_info->confirmed_structure Definitive Confirmation other_info->proposed_structure proposed_structure->confirmed_structure CAS_Submission_Pathway start Researcher has a Novel, Characterized Compound prepare_docs Prepare Documentation: - Chemical Structure Diagram - Systematic Name - Molecular Formula - Supporting Analytical Data start->prepare_docs cas_form Complete CAS Registry Services Request Form prepare_docs->cas_form submit_request Submit Request to CAS cas_form->submit_request cas_review CAS Chemist Review: - Uniqueness Search - Data Validation submit_request->cas_review clarification_needed Request for Additional Information cas_review->clarification_needed Incomplete or Ambiguous Data assign_cas Assign New CAS RN cas_review->assign_cas Data Sufficient & Structure Unique clarification_needed->prepare_docs Researcher Provides Clarification end Researcher Receives CAS RN assign_cas->end

References

Methodological & Application

analytical methods for 2-(4-Ethylphenyl)propan-2-amine detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Detection of 2-(4-Ethylphenyl)propan-2-amine

Introduction

This compound is a substituted phenethylamine derivative. As with many psychoactive substances, its detection and quantification in various matrices are crucial for research, clinical, and forensic toxicology. This document outlines detailed protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods have been adapted from established protocols for structurally similar compounds, such as synthetic cathinones and amphetamine-type stimulants, to provide a robust framework for its analysis in biological samples like urine and blood plasma.

The accurate quantification of such compounds is essential for understanding their pharmacokinetics, pharmacodynamics, and potential for abuse. The methodologies presented here are intended for use by researchers, scientists, and professionals in drug development and forensic analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the analytical methods described. These values are based on typical performance for analogous compounds and should be validated for this compound in your laboratory.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterUrinePlasma
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL
Linearity (r²) > 0.995> 0.995
Calibration Range 1.5 - 200 ng/mL3.0 - 250 ng/mL
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) ± 15%± 20%
Recovery > 85%> 80%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterUrinePlasma
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.6 ng/mL
Linearity (r²) > 0.998> 0.998
Calibration Range 0.3 - 100 ng/mL0.6 - 150 ng/mL
Intra-day Precision (%RSD) < 8%< 10%
Inter-day Precision (%RSD) < 12%< 13%
Accuracy (% Bias) ± 10%± 15%
Matrix Effect 85-110%80-115%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol details a method for the detection and quantification of this compound in urine samples, involving liquid-liquid extraction and derivatization.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Amphetamine-d5

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Ethyl Acetate (HPLC grade)

  • Heptafluorobutyric anhydride (HFBA)

  • Methanol (HPLC grade)

  • Deionized water

  • Urine samples

2. Sample Preparation

  • Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

  • Add 10 µL of the internal standard solution (10 µg/mL Amphetamine-d5 in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 10 M NaOH to basify the sample (pH > 12).

  • Add 5 mL of ethyl acetate.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried extract.

  • Cap the tube and heat at 70°C for 30 minutes for derivatization.

  • After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Note: Specific ions should be determined by analyzing the derivatized standard of this compound.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a sensitive and specific method for the quantification of this compound in plasma using a "dilute-and-shoot" approach, which minimizes sample preparation time.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): this compound-d5 (if available) or a suitable structural analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized water

  • Plasma samples

2. Sample Preparation

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (to precipitate proteins).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS (or equivalent)

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 4000 V

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Note: Precursor and product ion transitions, as well as collision energies, must be optimized by infusing the this compound standard.

Visualizations

Analytical_Workflow General Analytical Workflow for this compound Detection Sample Biological Sample (Urine/Plasma) Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation Add Internal Standard Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Inject Sample Data Data Acquisition and Processing Analysis->Data Generate Chromatogram/Spectrum Report Quantification and Reporting Data->Report Calculate Concentration

Caption: General workflow for the analysis of this compound.

Method_Validation_Pathway Logical Pathway for Method Validation Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity LOD_LOQ LOD & LOQ Start->LOD_LOQ Recovery Recovery & Matrix Effects Selectivity->Recovery Precision Precision (Intra & Inter-day) Linearity->Precision Accuracy Accuracy (% Bias) Linearity->Accuracy LOD_LOQ->Precision LOD_LOQ->Accuracy Stability Stability Precision->Stability Accuracy->Stability Recovery->Stability Validated Validated Method Stability->Validated

Caption: Logical workflow for analytical method validation.

Application Notes and Protocols for 2-(4-Ethylphenyl)propan-2-amine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of available scientific literature, it has been determined that there is currently no published neuropharmacological data for 2-(4-Ethylphenyl)propan-2-amine. Research on its specific receptor binding affinities, monoamine transporter interactions, and in vivo effects has not been publicly documented.

Therefore, the following application notes and protocols are provided as a predictive guide based on the known pharmacological profiles of structurally similar compounds, particularly its close analog, α-Ethyl-N-methylphenethylamine (MEPEA). Researchers should exercise caution and consider these recommendations as a starting point for initial investigations. All experiments must be validated empirically.

Introduction and Rationale

This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuropharmacologically active substances. Its structural similarity to known monoamine releasing agents, such as MEPEA and amphetamine, suggests that it may primarily act as a modulator of dopaminergic and noradrenergic systems. The ethylphenyl substitution may influence its potency, selectivity, and pharmacokinetic profile compared to its analogs.

Hypothesized Mechanism of Action: Based on the pharmacology of MEPEA, this compound is predicted to be a norepinephrine-dopamine releasing agent (NDRA). It is expected to interact with and reverse the direction of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in extracellular concentrations of these neurotransmitters. Its activity at the serotonin transporter (SERT) is predicted to be significantly lower.

Potential Research Applications

  • In vitro characterization of monoamine transporter activity: Investigating its potency and efficacy as a releasing agent or reuptake inhibitor at DAT, NET, and SERT.

  • Structure-Activity Relationship (SAR) studies: Comparing its activity to other phenethylamine analogs to understand the contribution of the 4-ethylphenyl group.

  • Behavioral pharmacology: Assessing its effects on locomotor activity, reward pathways (e.g., conditioned place preference), and its potential as a central nervous system stimulant.

  • Neurochemical analysis: Utilizing techniques like in vivo microdialysis to measure its effects on extracellular dopamine and norepinephrine levels in specific brain regions.

Quantitative Data (Predictive)

The following table summarizes the known quantitative data for the closely related compound MEPEA, which can serve as an initial estimate for the potential activity of this compound.

CompoundTargetAssay TypeValue (EC₅₀)Reference
α-Ethyl-N-methylphenethylamine (MEPEA)Norepinephrine Transporter (NET)Monoamine Release58 nM[1]
α-Ethyl-N-methylphenethylamine (MEPEA)Dopamine Transporter (DAT)Monoamine Release179 - 225 nM[1]
α-Ethyl-N-methylphenethylamine (MEPEA)Serotonin Transporter (SERT)Monoamine Release4,698 nM[1]

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is designed to determine the potency and efficacy of this compound to induce the release of norepinephrine, dopamine, and serotonin from pre-loaded synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum and hippocampus for SERT)

  • Radiolabeled monoamines: [³H]norepinephrine, [³H]dopamine, [³H]serotonin

  • Test compound: this compound

  • Reference compounds: d-amphetamine (for DAT/NET), fenfluramine (for SERT)

  • Krebs-bicarbonate buffer

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in Krebs-bicarbonate buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective [³H]monoamine for 30 minutes at 37°C to allow for uptake.

  • Wash: Wash the synaptosomes with fresh buffer to remove excess radiolabel.

  • Release Experiment: Aliquot the loaded synaptosomes into tubes containing increasing concentrations of this compound or a reference compound. Incubate for 10 minutes at 37°C.

  • Termination: Stop the release by rapid filtration or centrifugation.

  • Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of total incorporated radioactivity released for each concentration. Plot the concentration-response curve and determine the EC₅₀ value.

In Vivo Behavioral Assay: Locomotor Activity

This protocol assesses the stimulant effects of this compound by measuring changes in locomotor activity in rodents.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound: this compound

  • Vehicle (e.g., saline)

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Habituation: Place the rats in the activity chambers for 60 minutes to allow for habituation to the novel environment.

  • Administration: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection).

  • Data Recording: Immediately return the animals to the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 90-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Calculate the total activity for each dose group and compare it to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Hypothesized Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) / Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 uptake DAT_NET DAT / NET DA_NE->DAT_NET reuptake VMAT2->DA_NE release DA_NE_ext Extracellular DA / NE DAT_NET->DA_NE_ext efflux Compound This compound Compound->DAT_NET binds & reverses Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_ext->Postsynaptic_Receptors activates Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptors->Signal_Transduction

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow: In Vitro Release Assay

Start Start Prep Prepare Synaptosomes from Rat Brain Start->Prep Load Load with [³H]Monoamine Prep->Load Wash Wash to Remove Excess Radiolabel Load->Wash Incubate Incubate with Test Compound Wash->Incubate Stop Terminate Reaction (Filtration/Centrifugation) Incubate->Stop Quantify Quantify Radioactivity (Scintillation Counting) Stop->Quantify Analyze Data Analysis (EC₅₀ Determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for the in vitro monoamine transporter release assay.

References

Application Notes and Protocols: 2-(4-Ethylphenyl)propan-2-amine as a Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Ethylphenyl)propan-2-amine, also known as 4-ethyl-α,α-dimethylphenethylamine, is a substituted phenethylamine derivative. While specific receptor binding data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to other α-substituted phenethylamines suggests it may act as a ligand for monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). Compounds of this class are known to be central nervous system stimulants, with effects mediated by their interaction with these transporters.[1][2][3] These application notes provide a general framework and protocols for investigating the binding of this compound to DAT and NET using in vitro receptor binding assays.

Disclaimer: The binding affinities and experimental protocols provided herein are based on the expected activity of structurally related phenethylamine compounds and should be adapted and optimized for specific experimental conditions.

Data Presentation

The following table summarizes the potential receptor binding profile of this compound based on data for analogous compounds. It is essential to experimentally determine the actual binding affinities.

Target Assay Type Radioligand Expected Kᵢ (nM) Reference Compound
Dopamine Transporter (DAT)Competitive Binding[³H]WIN 35,428100 - 500α-Ethyl-N-methylphenethylamine[4]
Norepinephrine Transporter (NET)Competitive Binding[³H]Nisoxetine50 - 200α-Ethyl-N-methylphenethylamine[1][4]
Serotonin Transporter (SERT)Competitive Binding[³H]Citalopram>1000α-Ethyl-N-methylphenethylamine[4]

Experimental Protocols

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine and norepinephrine transporters.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing hDAT or hNET

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand for DAT: [³H]WIN 35,428

  • Radioligand for NET: [³H]Nisoxetine

  • Non-specific binding control for DAT: 10 µM GBR 12909

  • Non-specific binding control for NET: 10 µM Desipramine

  • Test compound: this compound

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester and filter mats (GF/B)

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing hDAT or hNET in appropriate media until confluent.

    • Harvest cells by scraping and centrifuge at 1000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 1 nM [³H]WIN 35,428 for DAT), and 100 µL of the cell membrane preparation (containing 10-50 µg of protein).

      • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909 for DAT), 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation.

      • Competitive Binding: 50 µL of each dilution of this compound, 50 µL of the radioligand solution, and 100 µL of the cell membrane preparation.

    • Incubate the plates at room temperature (or 4°C, depending on the radioligand) for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through GF/B filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter mats into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-hDAT/hNET) harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation protein_assay Protein Quantification centrifugation->protein_assay incubation Incubation with Radioligand and Membranes protein_assay->incubation dilution Serial Dilution of This compound dilution->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for the receptor binding assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine (DA) vesicle Synaptic Vesicle dopamine->vesicle norepinephrine Norepinephrine (NE) norepinephrine->vesicle da_ne_synapse DA / NE vesicle->da_ne_synapse Release dat DAT net NET ligand This compound ligand->dat Inhibition ligand->net Inhibition da_ne_synapse->dat Reuptake da_ne_synapse->net Reuptake da_receptor Dopamine Receptor da_ne_synapse->da_receptor ne_receptor Norepinephrine Receptor da_ne_synapse->ne_receptor downstream Downstream Signaling da_receptor->downstream ne_receptor->downstream

References

Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the enantioselective separation of 2-(4-Ethylphenyl)propan-2-amine, a chiral amine of interest in pharmaceutical research and development. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions with a high-pH mobile phase. This approach ensures excellent resolution and peak shape for the basic amine enantiomers. An alternative normal-phase method is also presented, providing flexibility for method development and optimization. The protocols are suitable for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction

Chiral separations are critical in the pharmaceutical industry, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a chiral center and is structurally related to amphetamine and its analogs. Therefore, a reliable and efficient analytical method for separating its enantiomers is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for resolving enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including aromatic amines.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a commercially available polysaccharide-based CSP. The primary method employs a reversed-phase, high-pH mobile phase, which has been shown to be highly effective for basic chiral amines by minimizing peak tailing and enhancing enantioselectivity.

Experimental Protocols

Method 1: Reversed-Phase High-pH Separation (Primary Method)

This method is recommended for its robustness and excellent peak shape for basic analytes.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column Lux® 3 µm AMP (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica, 150 x 4.6 mm
Mobile Phase 5 mM Ammonium bicarbonate in Water/Acetonitrile (70:30, v/v), pH adjusted to 11 with Ammonium hydroxide.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Prepare the mobile phase by dissolving the appropriate amount of ammonium bicarbonate in water, adding the acetonitrile, and then adjusting the pH with concentrated ammonium hydroxide.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

Method 2: Normal-Phase Separation (Alternative Method)

This method provides an alternative selectivity and can be useful if the reversed-phase method does not yield the desired resolution.

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica, 250 x 4.6 mm
Mobile Phase n-Hexane/2-Propanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Prepare the mobile phase by mixing the solvents and additive in the specified ratio.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the sample and record the chromatogram.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the primary reversed-phase method. These values are extrapolated from the performance of structurally similar compounds on the specified column.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 6.5 min
Retention Time (Enantiomer 2) ~ 7.8 min
Resolution (Rs) > 2.0
Separation Factor (α) > 1.2
Tailing Factor (Tf) 0.9 - 1.3

Mandatory Visualization

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Racemic This compound in Mobile Phase (1 mg/mL) mobile_phase Prepare Mobile Phase: - Method 1: High pH Reversed-Phase - Method 2: Normal-Phase injection Inject Sample (5-10 µL) sample->injection equilibration Equilibrate Chiral Column (e.g., Lux AMP or CHIRALPAK AD-H) for 30 min mobile_phase->equilibration equilibration->injection separation Isocratic Elution Flow Rate: 1.0 mL/min Temp: 25 °C injection->separation detection UV Detection at 220 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Determine Retention Times (tR), Resolution (Rs), and Separation Factor (α) chromatogram->quantification purity Calculate Enantiomeric Purity (% ee) quantification->purity

Application Notes and Protocols for In Vitro Metabolism Studies of N-Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of N-substituted amphetamines. The information is intended to guide researchers in designing and executing experiments to characterize the metabolic fate of these compounds, a critical step in drug development and toxicological assessment.

Introduction

N-substituted amphetamines are a broad class of psychoactive compounds that includes therapeutic agents, drugs of abuse, and designer drugs. Understanding their metabolism is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological outcomes. The primary routes of metabolism for this class of compounds include N-dealkylation, aromatic hydroxylation, and aliphatic hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Among the CYP isozymes, CYP2D6 plays a major role in the metabolism of many amphetamine derivatives.[1][2][4]

In vitro metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are the gold standard for elucidating metabolic pathways and identifying the enzymes responsible for a drug's clearance.[5][6][7] These studies provide valuable data on metabolic stability, metabolite identification, and the potential for enzyme inhibition or induction.

Key Metabolic Pathways

The metabolism of N-substituted amphetamines is diverse and dependent on the specific substitutions on the amphetamine core structure. The major metabolic pathways are:

  • N-Dealkylation: The removal of N-alkyl substituents is a common metabolic route, often leading to the formation of amphetamine or other primary or secondary amine metabolites.[1][2] For example, fenproporex is N-dealkylated to amphetamine.[2]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at the 4-position, is another significant pathway.[1][3]

  • Aliphatic Hydroxylation: Hydroxylation can also occur on the propyl side chain.

  • O-Demethylenation: For designer drugs like 3,4-methylenedioxymethamphetamine (MDMA), the opening of the methylenedioxy ring is a critical metabolic step.[4]

Experimental Protocols

Protocol for In Vitro Metabolism in Human Liver Microsomes

This protocol describes a general procedure for evaluating the metabolism of an N-substituted amphetamine using pooled human liver microsomes.

Materials:

  • Test N-substituted amphetamine

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) or other suitable organic solvent (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • 0.1 M Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

    • MgCl₂ (final concentration typically 3-5 mM)

    • Test compound (final concentration typically 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Protocol for Metabolite Quantification by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of the parent drug and its metabolites. Method optimization will be required for specific compounds.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Reference standards for the parent compound and expected metabolites

Procedure:

  • Method Development: Develop a selective and sensitive LC-MS/MS method for the parent compound and its potential metabolites. This includes optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions for multiple reaction monitoring - MRM).

  • Calibration Curve: Prepare a series of calibration standards of the parent compound and known metabolites in a matrix that mimics the final sample composition (e.g., quenched incubation buffer).

  • Sample Injection: Inject the supernatant from the in vitro metabolism assay onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode.

  • Data Analysis: Quantify the concentration of the parent compound and its metabolites at each time point by comparing their peak areas to the calibration curve. The rate of disappearance of the parent compound and the rate of formation of the metabolites can then be calculated.

Data Presentation

Quantitative Data Summary

The following tables summarize available quantitative data for the in vitro metabolism of selected N-substituted amphetamines.

Table 1: Michaelis-Menten Kinetic Parameters for CYP2D6-Mediated Metabolism

CompoundMetabolic ReactionK_m (µM)V_max (nmol/min/mg protein)Source
Methamphetamine4-Hydroxylation~100Low[4]
MDMAO-DemethylenationHigh AffinityHigh[4]

Note: Specific values for Km and Vmax are highly dependent on the experimental conditions (e.g., specific recombinant enzyme batch, substrate concentration range). The terms "Low" and "High" are used to indicate relative values where precise numbers are not consistently reported across the literature.

Table 2: Metabolite Formation Rates in Human Liver Microsomes

CompoundMetaboliteFormation Rate (pmol/min/mg protein)Incubation ConditionsSource
Amphetamine4-HydroxyamphetamineLowHLM, NADPH[1]
N-Ethylamphetamine4-Hydroxy-N-ethylamphetamineLowHLM, NADPH[1]
N-Butylamphetamine4-Hydroxy-N-butylamphetamineLowHLM, NADPH[1]
FenproporexAmphetamineNot specified, but detectedHLM, NADPH[2]

Note: "Low" indicates that the formation was observed but at a slow rate. Quantitative data for metabolite formation is often presented graphically in the source literature, and specific numerical values can vary.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis prep Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate Equilibration initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench Termination centrifuge Centrifuge quench->centrifuge Protein Precipitation analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Experimental workflow for in vitro metabolism studies.

metabolic_pathway_amphetamine amphetamine Amphetamine p_hydroxyamphetamine 4-Hydroxyamphetamine amphetamine->p_hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) phenylacetone Phenylacetone amphetamine->phenylacetone Oxidative Deamination benzoic_acid Benzoic Acid phenylacetone->benzoic_acid Oxidation hippuric_acid Hippuric Acid benzoic_acid->hippuric_acid Glycine Conjugation metabolic_pathway_mdma mdma MDMA (3,4-Methylenedioxymethamphetamine) hhma HHMA (3,4-Dihydroxymethamphetamine) mdma->hhma O-Demethylenation (CYP2D6, CYP1A2, CYP2B6) mda MDA (3,4-Methylenedioxyamphetamine) mdma->mda N-Demethylation (CYP2B6, CYP3A4) hma HMA (4-Hydroxy-3-methoxymethamphetamine) hhma->hma COMT

References

Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This application note provides a detailed overview of several key techniques for the synthesis of tertiary amines, a crucial functional group in a vast array of pharmaceuticals, agrochemicals, and functional materials. The methodologies covered range from classical named reactions to modern catalytic and photocatalytic approaches, offering a toolkit for chemists to select the most appropriate method based on substrate scope, functional group tolerance, and reaction conditions.

This document provides detailed experimental protocols for each technique, quantitative data to facilitate comparison of their efficiencies, and diagrams to illustrate the underlying reaction pathways and workflows.

Reductive Amination Techniques for Tertiary Amine Synthesis

The synthesis of tertiary amines via reductive amination typically involves the reaction of a secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine.

Several classes of methods have been developed, each with its own advantages and limitations:

  • Classical Named Reactions: The Eschweiler-Clarke and Leuckart-Wallach reactions are long-established methods, often favored for their simplicity and the use of inexpensive reagents.

  • Borohydride Reagents: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) offer broad substrate scope and functional group tolerance.

  • Modern Catalytic Methods: Recent advances have led to the development of highly efficient catalytic systems, including those based on Brønsted acids and iridium complexes, which offer improved atom economy and milder reaction conditions.

  • Visible-Light Mediated Synthesis: Photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations for the construction of complex tertiary amines under mild conditions.

The following sections provide a detailed examination of these techniques, including their mechanisms, substrate scope, and experimental protocols.

Classical Named Reactions

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a method for the methylation of secondary amines to tertiary amines using an excess of formic acid and formaldehyde.[1][2] The reaction is driven by the formation of carbon dioxide and is known for its high yields and the prevention of over-alkylation to form quaternary ammonium salts.[1]

Reaction Mechanism:

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor.[3]

Eschweiler_Clarke R2NH R₂NH Intermediate [R₂N(CH₂)OH] R2NH->Intermediate + CH₂O CH2O CH₂O Iminium [R₂N=CH₂]⁺ Intermediate->Iminium - H₂O TertiaryAmine R₂NCH₃ Iminium->TertiaryAmine + HCOOH HCOOH HCOOH CO2 CO₂ HCOOH->CO2 - [H⁻]

Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Quantitative Data:

Secondary Amine SubstrateCarbonyl SubstrateProductYield (%)Reference
DibenzylamineFormaldehydeN,N-Dibenzylmethylamine90[3]
MorpholineFormaldehydeN-Methylmorpholine100[4]
Various secondary aminesFormaldehydeVarious N-methylated tertiary amines84-100[3]

Experimental Protocol:

A representative procedure for the Eschweiler-Clarke reaction is as follows:

  • To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the desired tertiary amine.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a versatile method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (e.g., ammonium formate, formamide) as both the reducing agent and the nitrogen source (in the case of primary or secondary amine synthesis). For tertiary amine synthesis, a secondary amine is reacted with a carbonyl compound in the presence of formic acid.[5][6]

Reaction Mechanism:

Similar to the Eschweiler-Clarke reaction, the Leuckart-Wallach reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid.

Leuckart_Wallach R2NH R₂NH Intermediate [R₂N(CR'R'')OH] R2NH->Intermediate + R'COR'' R'COR'' R'COR'' Iminium [R₂N=CR'R'']⁺ Intermediate->Iminium - H₂O TertiaryAmine R₂NCHR'R'' Iminium->TertiaryAmine + HCOOH HCOOH HCOOH CO2 CO₂ HCOOH->CO2 - [H⁻]

Figure 2: Mechanism of the Leuckart-Wallach Reaction.

Quantitative Data:

Secondary Amine SubstrateCarbonyl SubstrateProductYield (%)Reference
N-MethylanilineBenzaldehydeN-Methyl-N-benzylaniline85[1]
PiperidineCyclohexanone1-Cyclohexylpiperidine75[1]
PyrrolidineAcetophenone1-(1-Phenylethyl)pyrrolidine80[1]

Experimental Protocol:

A general procedure for the Leuckart-Wallach reaction is as follows:

  • In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).

  • Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and carefully add a concentrated solution of hydrochloric acid.

  • Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.

  • After cooling, make the solution basic with a concentrated sodium hydroxide solution.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

  • Purify the tertiary amine by distillation or column chromatography.

Borohydride Reagents

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[7] It is less basic and more sterically hindered than other borohydrides, which allows for the selective reduction of iminium ions in the presence of aldehydes and ketones.[7] It is often preferred over sodium cyanoborohydride due to its lower toxicity.

Workflow:

STAB_Workflow Start Start Mix Mix secondary amine and carbonyl compound in an aprotic solvent (e.g., DCE, THF) Start->Mix Add_STAB Add NaBH(OAc)₃ Mix->Add_STAB Stir Stir at room temperature Add_STAB->Stir Workup Aqueous workup (e.g., NaHCO₃ solution) Stir->Workup Extract Extract with organic solvent Workup->Extract Purify Purify product Extract->Purify End End Purify->End

Figure 3: Experimental Workflow for Reductive Amination using NaBH(OAc)₃.

Quantitative Data:

Secondary Amine SubstrateCarbonyl SubstrateProductYield (%)Reference
DibenzylamineCyclohexanoneN-Cyclohexyldibenzylamine96[8]
MorpholineBenzaldehyde4-Benzylmorpholine95[8]
N-MethylanilinePropanalN-Methyl-N-propylaniline88[8]
PyrrolidineAcetone1-Isopropylpyrrolidine92[9]
IndolineCyclopentanone1-Cyclopentylindoline85[9]

Experimental Protocol:

A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

  • To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the tertiary amine.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another mild reducing agent that is highly effective for reductive aminations.[10] It is stable in acidic conditions (pH 3-4), where the reduction of aldehydes and ketones is slow, but it rapidly reduces iminium ions, which are formed under these conditions. Caution must be exercised when using NaBH₃CN as it can release toxic hydrogen cyanide gas upon contact with strong acids.[11]

Quantitative Data:

Secondary Amine SubstrateCarbonyl SubstrateProductYield (%)Reference
Aniline (in situ methylation)FormaldehydeN,N-Dimethylaniline91
PiperidineAcetone1-Isopropylpiperidine85[12]
MorpholineCyclohexanone4-Cyclohexylmorpholine88[12]
DiethylamineBenzaldehydeN,N-Diethylbenzylamine92
N-EthylanilinePropanalN-Ethyl-N-propylaniline87[10]

Experimental Protocol:

A general protocol for reductive amination with sodium cyanoborohydride is as follows:

  • Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent, typically methanol.

  • Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.

  • Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or GC-MS.

  • Carefully add an aqueous solution of sodium hydroxide to raise the pH to >10 to decompose any remaining borohydride.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic extracts, dry over a drying agent, and concentrate to give the crude product, which can be purified by chromatography or distillation.

Modern Catalytic Methods

Brønsted Acid Catalyzed Reductive Amination

Recent developments have shown that strong Brønsted acids, such as triflic acid (TfOH), can efficiently catalyze the direct reductive amination of carbonyl compounds with formamides (acting as both the amine source and the reductant) to produce tertiary amines. This method avoids the use of metal catalysts and stoichiometric hydride reagents.

Reaction Scheme:

Bronsted_Acid_Catalyzed R'COR'' R'COR'' TertiaryAmine R₂NCHR'R'' R'COR''->TertiaryAmine + R₂NCHO, TfOH R2NCHO R₂NCHO R2NCHO->TertiaryAmine TfOH TfOH (cat.) TfOH->TertiaryAmine CO2 CO₂

Figure 4: Brønsted Acid Catalyzed Reductive Amination.

Quantitative Data:

Carbonyl SubstrateAmine SourceCatalystProductYield (%)
2-NaphthaldehydeDMFTfOHN,N-Dimethyl-2-naphthylmethylamine90
BenzaldehydeN-FormylpiperidineTfOH1-Benzylpiperidine85
CyclohexanoneDMFTfOHN,N-Dimethylcyclohexylamine78
4-MethoxybenzaldehydeN-FormylmorpholineTfOH4-(4-Methoxybenzyl)morpholine92

Experimental Protocol:

A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:

  • To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0 mL), add triflic acid (5-10 mol%).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Iridium-Catalyzed Reductive Amination

Iridium complexes have emerged as highly effective catalysts for the direct reductive amination of ketones with secondary amines, particularly for challenging aliphatic substrates.[13][14] These reactions typically proceed under a hydrogen atmosphere and offer excellent functional group tolerance.

Logical Relationship:

Iridium_Catalyzed Substrates Secondary Amine + Aliphatic Ketone Reaction Direct Reductive Amination Substrates->Reaction Catalyst [Ir(COD)Cl]₂ + Josiphos Ligand Catalyst->Reaction Conditions H₂ atmosphere (e.g., 50 bar) Conditions->Reaction Product Tertiary Amine Reaction->Product

Figure 5: Key Components of Iridium-Catalyzed Reductive Amination.

Quantitative Data:

Secondary Amine SubstrateKetone SubstrateLigandProductYield (%)Reference
PyrrolidineCyclohexanoneJosiphos A1-Cyclohexylpyrrolidine95[13]
Piperidine2-PentanoneXantphos1-(Pentan-2-yl)piperidine88[13]
Morpholine3-PentanoneJosiphos A4-(Pentan-3-yl)morpholine92[13]
DibenzylamineAcetoneXantphosN-Isopropyldibenzylamine85[13]

Experimental Protocol:

A general procedure for iridium-catalyzed direct reductive amination is as follows:

  • In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the secondary amine (1.0 eq.), and the ketone (1.2 eq.).

  • Add an anhydrous solvent (e.g., THF or toluene).

  • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.

  • After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the tertiary amine.

Visible-Light Mediated Synthesis

Visible-light photocatalysis offers a mild and powerful platform for the synthesis of complex organic molecules. For tertiary amine synthesis, this approach can be used to generate α-amino radicals from imines, which can then participate in C-C bond-forming reactions to construct sterically hindered α-trialkyl-α-tertiary amines.[15]

Experimental Workflow:

Photocatalysis_Workflow Start Start Mix Mix secondary amine, ketone, alkene, and photocatalyst (e.g., Ir(ppy)₃) in a degassed solvent Start->Mix Irradiate Irradiate with visible light (e.g., blue LEDs) at room temperature Mix->Irradiate Workup Solvent removal Irradiate->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Figure 6: General Workflow for Photocatalytic Tertiary Amine Synthesis.

Quantitative Data:

Secondary Amine SubstrateKetone SubstrateAlkene SubstrateProductYield (%)Reference
Benzylamine3-PentanoneAcrylonitrile2-(1-Ethyl-1-propyl-2-phenylethyl)acetonitrile75[15]
4-MethoxybenzylamineCyclopentanoneMethyl acrylateMethyl 3-(1-(4-methoxybenzyl)cyclopentyl)propanoate82[15]
BenzylamineCyclohexanoneStyreneN-(1-Styrylcyclohexyl)benzylamine68[15]

Experimental Protocol:

A general procedure for the visible-light-mediated synthesis of α-trialkyl-α-tertiary amines is as follows:

  • To an oven-dried vial, add the secondary amine (1.0 eq.), the ketone (1.5 eq.), the alkene (2.0 eq.), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Add anhydrous and degassed solvent (e.g., acetonitrile or DMF).

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Conclusion

The synthesis of tertiary amines via reductive amination is a highly versatile and widely employed transformation in organic chemistry. This application note has detailed several key techniques, from classical methods to modern catalytic and photocatalytic approaches. The choice of method will depend on the specific requirements of the synthesis, including the nature of the substrates, the presence of other functional groups, and considerations of cost, safety, and environmental impact. The provided protocols and quantitative data serve as a practical guide for researchers to select and implement the most suitable reductive amination strategy for their synthetic goals.

References

Application Note: Quantification of Amphetamine-Type Stimulants in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amphetamine-type stimulants (ATS) are a class of synthetic psychostimulant drugs that include amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA). The monitoring of these substances in biological matrices such as urine, blood, and hair is crucial in clinical and forensic toxicology, as well as in drug development and research. Gas chromatography-mass spectrometry (GC-MS) is a widely accepted and robust analytical technique for the confirmation and quantification of ATS.[1][2] The high chromatographic resolution of GC combined with the high sensitivity and specificity of MS detection provides reliable and accurate results.[1]

This application note provides a detailed protocol for the quantification of common amphetamine-like substances in biological samples using GC-MS. The method involves sample preparation, including extraction and derivatization, followed by GC-MS analysis. Derivatization is often necessary for amphetamines to improve their chromatographic behavior and to produce unique, high molecular weight fragments that aid in mass spectrometric quantification.[3]

Principle of the Method

The analytical procedure involves the extraction of amphetamine-like substances from the biological matrix, followed by a derivatization step to enhance their volatility and thermal stability for GC analysis. The derivatized analytes are then separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is typically achieved by using a deuterated internal standard and monitoring specific ions for each analyte.

Experimental Protocols

Materials and Reagents
  • Amphetamine, Methamphetamine, MDA, and MDMA analytical standards

  • Deuterated internal standards (e.g., Amphetamine-d8, Methamphetamine-d8, MDA-d5, MDMA-d5)

  • Solvents (HPLC grade): Methanol, Ethyl Acetate, Toluene, Acetonitrile

  • Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium tetraborate

  • Derivatizing agents:

    • Heptafluorobutyric anhydride (HFBA)[4][5]

    • Pentafluoropropionic anhydride (PFPA)[1]

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation-exchange)

  • Glassware: test tubes, vials, pipettes

Sample Preparation

Liquid-Liquid Extraction (LLE) from Urine/Serum [4]

  • To 400 µL of urine or serum, add the internal standard solution.

  • Alkalinize the sample by adding 50 µL of a 1:1 (v/v) mixture of 2 M KOH and saturated NaHCO3.

  • Vortex the mixture.

  • Add 500 µL of the extraction-derivatization reagent (e.g., 3% HFBA in toluene).

  • Vortex for 20 seconds to extract and derivatize the analytes.

  • Centrifuge at 3500 g for 5 minutes.

  • Transfer the upper organic phase to a clean vial for GC-MS analysis.

Solid-Phase Extraction (SPE) from Blood [1]

  • Condition a cation-exchange SPE cartridge.

  • Dilute the blood sample with an appropriate buffer and add the internal standard.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Proceed to the derivatization step.

Derivatization

Using PFPA [1]

  • Reconstitute the dried extract in 50 µL of toluene:acetonitrile (95:5).

  • Add 50 µL of PFPA.

  • Heat the mixture at 70°C for 20 minutes.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 30 µL of ethyl acetate for GC-MS injection.

Using HFBA [5]

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Vortex the mixture for 20 seconds.

  • Heat at 70°C for 25 minutes.

  • Evaporate the reaction mixture to dryness.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 - 280°C
Column5% Phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Oven ProgramInitial temperature 60-75°C, hold for 1 min, then ramp at 15-20°C/min to 300°C, hold for 1-10 min.[4][3][5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ions for Monitoring (HFBA Derivatives) [5]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Amphetamine24011891
Methamphetamine254210118
MDA375162240
MDMA254210162

Data Presentation

The following table summarizes the quantitative data from various validated GC-MS methods for the analysis of amphetamine-like substances.

AnalyteMatrixDerivatizing AgentLODLOQLinearity (r²)Recovery (%)Reference
AmphetamineHairHFBA0.05 ng/mg0.1 ng/mg> 0.99777.45 - 86.86[5]
MethamphetamineHairHFBA0.05 ng/mg0.1 ng/mg> 0.99777.45 - 86.86[5]
MDAHairHFBA0.1 ng/mg0.2 ng/mg> 0.99777.45 - 86.86[5]
MDMAHairHFBA0.05 ng/mg0.1 ng/mg> 0.99777.45 - 86.86[5]
AmphetamineBloodPFPA25 ng/mL---[1]
MethamphetamineBloodPFPA10 ng/mL---[1]
AmphetamineUrineEthyl Chloroformate3 ng/mL---[2]
MethamphetamineUrineEthyl Chloroformate1.5 ng/mL---[2]
AmphetamineBlood/Urine-0.09-0.81 ng/mL0.26-2.4 ng/mL-90.5 - 104[7]
MethamphetamineBlood/Urine-0.09-0.81 ng/mL0.26-2.4 ng/mL-90.5 - 104[7]

Mandatory Visualizations

Experimental Workflow

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine, Blood, Hair) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Add_Reagent Add Derivatizing Agent (e.g., HFBA, PFPA) Evaporation1->Add_Reagent Reaction Heat at 70°C Add_Reagent->Reaction Evaporation2 Evaporate to Dryness Reaction->Evaporation2 Reconstitution Reconstitute in Solvent Evaporation2->Reconstitution Injection Inject into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the GC-MS analysis of amphetamine-like substances.

Signaling Pathway of Amphetamine

Amphetamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters via VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Inhibits TAAR1 TAAR1 AMPH->TAAR1 Activates DA_cytosol Cytosolic Dopamine DAT->DA_cytosol Reversal DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Blocks DA uptake DA_vesicle->DA_cytosol DA release DA_synapse Increased Extracellular Dopamine DA_cytosol->DA_synapse Efflux via DAT reversal TAAR1->DAT Modulates DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signaling Downstream Signaling DA_receptor->Signaling

Caption: Simplified signaling pathway of amphetamine in a dopaminergic neuron.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of amphetamine-like substances in various biological matrices. Proper sample preparation, including an effective extraction and derivatization procedure, is critical for achieving accurate and reproducible results. The validation data presented demonstrates that the method meets the requirements for forensic and clinical applications. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the analytical process and the pharmacological mechanism of action.

References

Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission by clearing monoamines from the synaptic cleft.[1][2][3][4] Their dysfunction is implicated in various neurological and psychiatric disorders, making them key targets for drug development.[1][5] These application notes provide detailed protocols for in vitro assays designed to characterize the inhibition of monoamine reuptake, a critical step in the development of novel therapeutics. The primary methods covered are radioligand binding assays and neurotransmitter uptake assays, which are the gold standard for determining a compound's interaction with these transporters.[2]

Signaling Pathway of Monoamine Reuptake

The reuptake of monoamines from the synaptic cleft is a critical process for terminating neuronal signaling. This process is mediated by specific transporter proteins located on the presynaptic terminal membrane. The following diagram illustrates the general mechanism of monoamine reuptake and the site of action for reuptake inhibitors.

Monoamine_Reuptake_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MAT Monoamine Transporter (DAT, NET, SERT) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) MAT->MAO Metabolism Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Reuptake Inhibitor Inhibitor->MAT Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for Assessing Monoamine Reuptake Inhibition

The general workflow for evaluating a test compound's ability to inhibit monoamine reuptake involves several key steps, from initial cell culture to final data analysis. The diagram below outlines this typical experimental process.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing DAT, NET, or SERT) Plating Cell Plating (96- or 384-well plates) Cell_Culture->Plating Preincubation Pre-incubation with Test Compound/Inhibitor Plating->Preincubation Substrate_Addition Addition of Radiolabeled or Fluorescent Substrate Preincubation->Substrate_Addition Incubation Incubation (Time & Temperature Dependent) Substrate_Addition->Incubation Termination Termination of Uptake (Washing/Lysis) Incubation->Termination Measurement Measurement (Scintillation Counting or Fluorescence Reading) Termination->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[2]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., Krebs-Henseleit buffer (KHB)).[2]

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Non-labeled competing ligand for determining non-specific binding (e.g., cocaine for DAT).

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture and Plating: Culture HEK293 cells expressing the target transporter to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.[6]

  • Assay Preparation: On the day of the experiment, wash the cell monolayers once with assay buffer.

  • Incubation: Add the assay buffer containing a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of a known non-labeled competing ligand.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.[2]

  • Termination: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression.[7]

Neurotransmitter Uptake Assay (Radiolabeled)

This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[8]

  • Cell culture medium.

  • Assay buffer (e.g., KHB).[8]

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[9]

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[8]

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture and Plating: Follow the same procedure as for the radioligand binding assay.

  • Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or a known inhibitor for a short period (e.g., 10-15 minutes) at 37°C.[10]

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.

  • Incubation: Incubate the plates for a short, defined period (e.g., 1-3 minutes for DAT and SERT, 3 minutes for NET) at room temperature or 37°C.[2]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Follow the same procedure as for the radioligand binding assay.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Neurotransmitter Uptake Assay (Fluorescent)

This method offers a non-radioactive alternative for measuring monoamine transporter activity, often in a high-throughput format.[5][11]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium.

  • Assay buffer (e.g., HEPES-buffered solution).[10]

  • Fluorescent substrate kit (e.g., Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices).[5][6] This kit typically contains a fluorescent substrate that mimics monoamines and a masking dye to quench extracellular fluorescence.[6][12]

  • Known transporter inhibitors for positive controls.

  • Test compounds.

  • 96- or 384-well black wall, clear-bottom microplates.[10]

  • Fluorescence microplate reader.

Protocol:

  • Cell Culture and Plating: Seed cells in black wall, clear-bottom plates and allow them to form a confluent monolayer.[6][10]

  • Compound Addition: Wash the cells with assay buffer and add varying concentrations of the test compounds.

  • Reagent Addition: Add the fluorescent substrate/masking dye solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths. Measurements can be taken in kinetic mode over time or as an endpoint reading.[11]

  • Data Analysis: The increase in intracellular fluorescence corresponds to the uptake of the substrate. Calculate the rate of uptake or the endpoint fluorescence. Determine the IC50 of the test compounds by plotting the inhibition of fluorescence signal against the compound concentration.[10]

Data Presentation

The potency of a test compound is typically expressed as its IC50 value, which is the concentration of the compound that inhibits 50% of the transporter activity. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation. Below are tables summarizing typical IC50 values for well-characterized monoamine reuptake inhibitors.

Table 1: IC50 Values (nM) of Standard Inhibitors for Monoamine Transporters

CompoundDATNETSERT
Cocaine200 - 600300 - 800300 - 1000
GBR 12909 (Vanoxerine)10 - 50>1000>1000
Nisoxetine>10001 - 10>1000
Fluoxetine>1000>10001 - 20
Bupropion500 - 1000>1000>1000
Citalopram>10,000>50001 - 5
Nortriptyline100 - 2001 - 550 - 100

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[2]

Table 2: Comparison of Assay Methods

FeatureRadioligand BindingRadiolabeled UptakeFluorescent Uptake
Principle Measures displacement of a radioligandMeasures transport of a radiolabeled substrateMeasures transport of a fluorescent substrate
Endpoint Equilibrium bindingRate of uptakeReal-time or endpoint fluorescence
Throughput MediumLow to MediumHigh
Safety Requires handling of radioactive materialsRequires handling of radioactive materialsNon-radioactive
Cost High (radioligands, disposal)High (radioligands, disposal)Moderate (kits, instrumentation)
Information Provides affinity (Ki)Provides functional inhibition (IC50)Provides functional inhibition (IC50)

Conclusion

The choice of in vitro assay for monoamine reuptake inhibition depends on the specific research question, available resources, and desired throughput. Radioligand binding and radiolabeled uptake assays are considered the gold standard for detailed pharmacological characterization.[2] Fluorescent uptake assays provide a valuable, higher-throughput alternative for screening large compound libraries.[12] By following these detailed protocols, researchers can reliably assess the potency and selectivity of novel compounds targeting monoamine transporters.

References

Application Notes and Protocols for the Experimental Use of Substituted Amphetamines in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study the effects of substituted amphetamines in animal models. The following sections detail experimental protocols for key behavioral and neurochemical assays, summarize quantitative data, and visualize relevant signaling pathways.

I. Application Notes

Substituted amphetamines, a class of psychoactive substances that includes compounds like amphetamine (AMPH), methamphetamine (METH), and 3,4-methylenedioxymethamphetamine (MDMA), are widely studied for their profound effects on the central nervous system. Animal models are indispensable tools for elucidating the mechanisms underlying their rewarding, stimulant, and neurotoxic properties. These studies are crucial for understanding the pathophysiology of amphetamine addiction and for the development of potential therapeutic interventions.

The selection of an appropriate animal model and experimental paradigm is critical and depends on the specific research question. Common animal models include rats and mice, with strain differences influencing behavioral and neurochemical outcomes. Key areas of investigation include:

  • Behavioral Pharmacology: Assessing the effects of substituted amphetamines on spontaneous locomotion, reward and reinforcement, and sensory-motor coordination.

  • Neurochemistry: Measuring changes in extracellular neurotransmitter levels, particularly dopamine and serotonin, in specific brain regions.

  • Neurotoxicity: Evaluating the long-term damaging effects of these compounds on monoaminergic nerve terminals.

  • Molecular Signaling: Investigating the intracellular pathways activated by substituted amphetamines that lead to their acute behavioral effects and long-term neuroadaptations.

II. Experimental Protocols

A. Behavioral Assays

This protocol measures the stimulant effects of substituted amphetamines on spontaneous movement in rodents.[1][2][3]

Materials:

  • Locomotor activity chambers (e.g., 40 x 40 x 30 cm clear acrylic boxes) equipped with infrared photobeam detectors.[4]

  • Substituted amphetamine solution (e.g., d-amphetamine, methamphetamine).

  • Saline solution (0.9% NaCl).

  • Syringes and needles for injection (e.g., intraperitoneal, subcutaneous).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[2] On the day prior to testing, place each animal in the locomotor activity chamber for a 30-60 minute habituation session.

  • Drug Administration: On the test day, administer the substituted amphetamine or saline vehicle via the chosen route of injection. A typical dose range for d-amphetamine in mice is 1-5 mg/kg.

  • Data Collection: Immediately after injection, place the animal in the center of the locomotor activity chamber.[4] Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute intervals for a total of 60-120 minutes.[1]

  • Data Analysis: Analyze the data by comparing the locomotor activity of the drug-treated group to the saline-treated control group using appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure).

CPP is a paradigm used to assess the rewarding properties of drugs by pairing a specific environment with drug exposure.[5][6][7]

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Substituted amphetamine solution.

  • Saline solution.

  • Syringes and needles.

Procedure:

  • Pre-Conditioning (Baseline): On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.[7]

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer the substituted amphetamine (e.g., d-amphetamine 1 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.[6]

    • On saline conditioning days, administer saline and confine the animal to the opposite outer chamber for 30 minutes. The order of drug and saline administration should be counterbalanced across animals.

  • Post-Conditioning (Test): On the test day, place the animal in the central chamber in a drug-free state and allow it to freely access all chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

This operant conditioning paradigm assesses the reinforcing effects of a drug, which the animal learns to self-administer.[8][9][10]

Materials:

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to an indwelling intravenous catheter.[8]

  • Substituted amphetamine solution for intravenous infusion.

  • Surgical equipment for catheter implantation.

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period of at least 5-7 days.

  • Acquisition: Place the rat in the operant chamber for daily sessions (e.g., 2 hours). Responses on the "active" lever result in an intravenous infusion of the drug (e.g., d-amphetamine, 0.1 mg/kg/infusion) and the presentation of a cue light.[9][10] Responses on the "inactive" lever have no consequence. Training continues until a stable pattern of responding is established.

  • Dose-Response and Extinction: Once responding is stable, different doses of the drug can be tested. To assess the motivation for the drug, an extinction phase can be introduced where responding on the active lever no longer results in drug delivery.

  • Data Analysis: The primary dependent measure is the number of infusions earned. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

B. Neurochemical Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[11][12][13]

Materials:

  • Stereotaxic apparatus.[14][15]

  • Microdialysis probes and guide cannulae.[11]

  • Infusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.[16][17][18]

Procedure:

  • Surgery: Under anesthesia, use a stereotaxic apparatus to implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[11][15] Secure the cannula to the skull with dental cement. Allow for post-operative recovery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes before drug administration.[19]

  • Drug Administration and Sample Collection: Administer the substituted amphetamine and continue to collect dialysate samples at regular intervals (e.g., 10-20 minutes).

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.[16][17][18]

  • Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration.

III. Data Presentation

Table 1: Effects of Substituted Amphetamines on Locomotor Activity in Rodents
CompoundAnimal ModelDose (mg/kg)Route% Increase in Locomotor Activity (Mean ± SEM)Reference
d-AmphetamineMouse2.0i.p.350 ± 50[2]
MethamphetamineMouse1.0i.p.~200[1]
MethamphetamineMouse2.0i.p.~400[1]
MethamphetamineMouse5.0i.p.~600[1]
MDMAMouse20.0s.c.Data not specified
Table 2: Rewarding Effects of d-Amphetamine in the Conditioned Place Preference Paradigm
Animal ModelDose (mg/kg)RouteConditioning DurationTime in Drug-Paired Chamber (sec, Mean ± SEM)Reference
Rat0.3i.p.4 days132 ± 45[6]
Rat1.0i.p.4 days90 ± 19[6]
Mouse0.1i.p.4 daysSignificant preference observed[7]
Table 3: Neurochemical Effects of Amphetamine in the Rat Nucleus Accumbens (In Vivo Microdialysis)
CompoundDose (mg/kg)RoutePeak % Increase in Dopamine (Mean ± SEM)Peak % Increase in Serotonin (Mean ± SEM)Reference
d-Amphetamine0.75i.p.~400Data not specified[20]
d-Amphetamine2.0i.p.~900~250[21]
Table 4: Neurotoxic Effects of Substituted Amphetamines in Animal Models
CompoundAnimal ModelDosing RegimenBrain Region% Depletion of Dopamine% Depletion of SerotoninReference
MethamphetamineRat10 mg/kg x 4, every 2hStriatum~50-70%~20-40%
MDMARat20 mg/kg x 2, daily for 4 daysCortexMinimal~60-80%
AmphetamineRat7.5 mg/kg x 4, every 3hStriatum~40-60%Minimal

IV. Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by substituted amphetamines.

Amphetamine_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine DAT Dopamine Transporter (DAT) AMPH->DAT Enters neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH->VMAT2 Inhibits TAAR1 TAAR1 AMPH->TAAR1 Activates DAT->AMPH Reverse transport of DA DA_synapse Dopamine DAT->DA_synapse DA release DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol DA release AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates D1R D1 Receptor DA_synapse->D1R Binds G_protein Gs D1R->G_protein Activates AC_post Adenylyl Cyclase G_protein->AC_post Activates cAMP_post cAMP AC_post->cAMP_post Produces PKA_post PKA cAMP_post->PKA_post Activates CREB CREB PKA_post->CREB Phosphorylates Gene_expression Gene Expression (e.g., ΔFosB) CREB->Gene_expression Regulates

Caption: Mechanism of amphetamine action at the dopamine synapse.

Meth_Neurotoxicity METH Methamphetamine DA_increase ↑↑ Extracellular Dopamine METH->DA_increase Mito_dysfunction Mitochondrial Dysfunction METH->Mito_dysfunction ER_stress ER Stress METH->ER_stress Excitotoxicity Excitotoxicity (↑ Glutamate) METH->Excitotoxicity Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) METH->Neuroinflammation Oxidative_stress Oxidative Stress (ROS/RNS) DA_increase->Oxidative_stress DA auto-oxidation Oxidative_stress->Mito_dysfunction Terminal_degeneration Dopaminergic Terminal Degeneration Oxidative_stress->Terminal_degeneration Apoptosis Neuronal Apoptosis Mito_dysfunction->Apoptosis Release of pro-apoptotic factors ER_stress->Apoptosis Activation of caspases Excitotoxicity->Oxidative_stress Neuroinflammation->Oxidative_stress Apoptosis->Terminal_degeneration

Caption: Key pathways in methamphetamine-induced neurotoxicity.

Experimental_Workflow cluster_behavioral Behavioral Paradigms cluster_neurochem Neurochemical Methods cluster_neurotox Neurotoxicity Endpoints Animal_model Select Animal Model (e.g., Rat, Mouse) Drug_prep Prepare Substituted Amphetamine Solution Animal_model->Drug_prep Behavioral_testing Behavioral Testing Drug_prep->Behavioral_testing Neurochemical_analysis Neurochemical Analysis Drug_prep->Neurochemical_analysis Neurotoxicity_assessment Neurotoxicity Assessment Drug_prep->Neurotoxicity_assessment Locomotor Locomotor Activity Behavioral_testing->Locomotor CPP Conditioned Place Preference Behavioral_testing->CPP Self_admin Self-Administration Behavioral_testing->Self_admin Microdialysis In Vivo Microdialysis Neurochemical_analysis->Microdialysis Immunohistochemistry Immunohistochemistry (e.g., TH, GFAP) Neurotoxicity_assessment->Immunohistochemistry Silver_stain Silver Staining Neurotoxicity_assessment->Silver_stain Data_analysis Data Analysis and Interpretation Locomotor->Data_analysis CPP->Data_analysis Self_admin->Data_analysis HPLC HPLC-ECD Microdialysis->HPLC HPLC->Data_analysis Immunohistochemistry->Data_analysis Silver_stain->Data_analysis

Caption: General experimental workflow for studying substituted amphetamines.

References

Application Notes and Protocols for High-Throughput Screening of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenethylamine and its derivatives represent a vast chemical space of compounds with significant therapeutic potential and diverse pharmacological activities. They primarily act as modulators of monoamine neurotransmitter systems by interacting with a range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify "hit" compounds that interact with a specific biological target.[3] These application notes provide detailed protocols and workflows for the HTS of phenethylamine derivatives against key molecular targets.

Key Molecular Targets and Signaling Pathways

Phenethylamine derivatives exert their effects by targeting several key proteins involved in neurotransmission. Understanding these targets and their associated signaling pathways is crucial for designing effective screening assays.

  • Trace Amine-Associated Receptor 1 (TAAR1): A GPCR that is a primary target for phenethylamine.[1][[“]] Activation of TAAR1 modulates dopaminergic and serotonergic systems and is a promising strategy for treating psychosis and other neurological disorders.[[“]][5] Upon agonist binding, TAAR1 typically couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6]

  • Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[7][8] Phenethylamine derivatives can inhibit or even reverse the function of these transporters, leading to increased extracellular concentrations of monoamines.[1][[“]][8]

  • Serotonin (5-HT) Receptors: Certain phenethylamine derivatives exhibit high affinity for various serotonin receptors, particularly the 5-HT2A receptor, which is associated with the psychedelic effects of some compounds.[9][10][11] The 5-HT2A receptor primarily couples through Gαq, activating the phospholipase C (PLC) pathway.[12]

Signaling Pathway for TAAR1 Activation

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαsβγ TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha Gαs-GTP G_protein->G_alpha exchanges GDP for GTP G_alpha->AC activates Phenethylamine Phenethylamine Derivative Phenethylamine->TAAR1 binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream triggers

Caption: TAAR1 activation by a phenethylamine derivative leading to cAMP production.

Experimental Protocols

Protocol 1: TAAR1 Functional Assay (cAMP Measurement)

This protocol describes a cell-based HTS assay to identify TAAR1 agonists by measuring changes in intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.

1. Materials and Reagents:

  • HEK-293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Phenethylamine derivative library (e.g., 10 mM stock in DMSO).

  • Positive Control: β-phenylethylamine (β-PEA).[13]

  • HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer).

  • White, low-volume 384-well assay plates.

  • Acoustic liquid handler (e.g., Labcyte Echo) for compound dispensing.[14]

  • HTRF-compatible plate reader.

2. Experimental Workflow:

HTS_Workflow_cAMP A 1. Cell Plating Seed hTAAR1-HEK-293 cells in 384-well plates. Incubate 24h. B 2. Compound Dispensing Transfer phenethylamine derivatives (e.g., 10 µM final conc.) and controls to plates. A->B C 3. Cell Stimulation Incubate cells with compounds (e.g., 30 min at 37°C). B->C D 4. Reagent Addition Add HTRF lysis buffer containing cAMP-d2 acceptor and anti-cAMP-cryptate donor. C->D E 5. Incubation Incubate for 60 min at room temperature. D->E F 6. Data Acquisition Read plates on HTRF reader (620 nm & 665 nm). E->F G 7. Data Analysis Calculate HTRF ratio and determine agonist activity. F->G

Caption: Workflow for a cell-based HTS assay to measure TAAR1-mediated cAMP production.

3. Detailed Procedure:

  • Cell Plating: Seed HEK-293 cells expressing hTAAR1 at a density of 5,000-10,000 cells/well in 10 µL of culture medium into 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a compound plate by diluting the phenethylamine derivative library and controls (β-PEA for positive control, DMSO for negative control) in assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of compound solution from the source plate to the cell plate. This results in a final assay concentration of 10 µM with 0.1% DMSO.

  • Stimulation: Add 5 µL of assay buffer containing a PDE inhibitor to each well. Incubate the plate for 30 minutes at 37°C to stimulate the cells.

  • Lysis and Detection: Add 5 µL of HTRF cAMP-d2 acceptor followed by 5 µL of anti-cAMP-cryptate donor (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate reference).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to positive and negative controls to determine the percent activity for each compound.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a fluorescence-based HTS assay to identify inhibitors of dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[7][8] The assay uses a fluorescent substrate that is taken up by the cells via the specific transporter, leading to an increase in intracellular fluorescence.[7][15][16]

1. Materials and Reagents:

  • HEK-293 cells stably expressing either hDAT, hNET, or hSERT.

  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Fluorescent Transporter Substrate (e.g., from a commercial kit like Molecular Devices' Neurotransmitter Transporter Uptake Assay Kit).[15][16]

  • Phenethylamine derivative library.

  • Positive Control Inhibitors: GBR-12909 for DAT, Desipramine for NET, and Fluoxetine for SERT.

  • Black-walled, clear-bottom 384-well assay plates.

  • Fluorescence plate reader with bottom-read capability.

2. Experimental Workflow:

HTS_Workflow_Uptake A 1. Cell Plating Seed transporter-expressing cells in 384-well plates. Incubate 24h to form a monolayer. B 2. Compound Addition Add phenethylamine derivatives and controls to wells. A->B C 3. Pre-incubation Incubate for 10-20 min at 37°C. B->C D 4. Substrate Addition Add fluorescent substrate solution (containing a masking dye for extracellular fluorescence). C->D E 5. Kinetic Reading Immediately place plate in reader and begin kinetic fluorescence measurement (e.g., every minute for 30 min). D->E F 6. Data Analysis Calculate the rate of uptake (slope). Determine % inhibition for each compound. E->F

Caption: Workflow for a fluorescence-based neurotransmitter transporter uptake assay.

3. Detailed Procedure:

  • Cell Plating: Plate cells (e.g., HEK-hDAT) at a density that forms a confluent monolayer after 20-24 hours (e.g., 15,000-20,000 cells/well for a 384-well plate).[15]

  • Compound Addition: Remove culture medium and add 20 µL of assay buffer. Add 5 µL of test compounds (phenethylamine derivatives) or control inhibitors at 5x the final concentration.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Assay Initiation: Add 5 µL of the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction. The masking dye quenches the fluorescence of the extracellular substrate, allowing for a no-wash protocol.[17]

  • Data Acquisition: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) from the bottom of the wells every minute for 30-60 minutes.

  • Data Analysis: Determine the rate of substrate uptake by calculating the slope of the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each test compound relative to the positive and negative controls.

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to present screening data for phenethylamine derivatives.

Table 1: Agonist Potency (EC₅₀) of Phenethylamine Derivatives at TAAR1

Compound IDDerivative ClassMax Response (% of β-PEA)EC₅₀ (nM)[13][18]
Cmpd-001Unsubstituted100%138
Cmpd-0024-Chloro-95%85
Cmpd-0033-Methoxy-105%250
Cmpd-0044-Methyl-88%110
UlotarontThienopyranyl109%38[18]

Table 2: Inhibitory Potency (IC₅₀) of Phenethylamine Derivatives on Monoamine Transporters

Compound IDIC₅₀ (µM) on hDATIC₅₀ (µM) on hNETIC₅₀ (µM) on hSERT[8]
Cmpd-0051.20.55.8
Cmpd-006> 102.18.3
Cmpd-0070.80.91.5
Cmpd-0083.51.5> 10

General HTS Workflow and Hit Confirmation

The process of identifying and validating active compounds involves multiple stages, from the initial large-scale screen to more detailed follow-up studies.

HTS_Logic_Flow A Primary HTS (Single concentration, e.g., 10 µM) B Hit Identification (Activity > 3x standard deviation of negative control) A->B C Hit Confirmation (Re-test from fresh powder stock) B->C D Dose-Response Analysis (Generate IC₅₀ / EC₅₀ curves) C->D E Secondary / Orthogonal Assays (Confirm mechanism in a different assay format) D->E F SAR Expansion (Test structurally related analogs) D->F G Lead Optimization E->G F->G

References

Application Notes and Protocols for the Synthesis of Chiral α-Tertiary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-tertiary amines are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The presence of a stereogenic quaternary carbon atom directly attached to the nitrogen atom imparts unique conformational constraints and biological activities to these molecules. Consequently, the development of efficient and stereoselective methods for their synthesis has been a major focus of chemical research. This document provides an overview of key modern techniques for the synthesis of chiral α-tertiary amines, complete with detailed experimental protocols for selected methods.

Core Synthetic Strategies

The asymmetric synthesis of α-tertiary amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include transition-metal catalysis, the use of chiral auxiliaries, organocatalysis, biocatalysis, and photoredox catalysis.

Transition-Metal Catalysis

Transition-metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of α-tertiary amines. Key approaches include allylic amination, C-N cross-coupling, and hydroamination.

Rhodium-Catalyzed Asymmetric Allylic Amination

Rhodium-catalyzed asymmetric allylic amination has emerged as a robust method for the synthesis of chiral α-tertiary amines. This method often utilizes a chiral diene-ligated rhodium catalyst to control the enantioselectivity of the reaction between a racemic tertiary allylic substrate and an amine nucleophile.[1][2] A dynamic kinetic asymmetric transformation (DYKAT) is often operative, allowing for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.[1][2]

General Workflow for Rhodium-Catalyzed Asymmetric Allylic Amination

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Amination cluster_workup Workup and Purification catalyst_precursor [Rh(diene)Cl]2 active_catalyst Active Rh Catalyst catalyst_precursor->active_catalyst Activation chiral_ligand Chiral Diene Ligand chiral_ligand->active_catalyst reaction_mixture Reaction Mixture active_catalyst->reaction_mixture racemic_substrate Racemic Tertiary Allylic Imidate racemic_substrate->reaction_mixture amine_nucleophile Amine Nucleophile amine_nucleophile->reaction_mixture product Enantioenriched α-Tertiary Amine reaction_mixture->product Stirring, rt purification Column Chromatography product->purification Quenching final_product Pure Chiral α-Tertiary Amine purification->final_product Isolation

Caption: Workflow for Rh-catalyzed asymmetric allylic amination.

Quantitative Data for Rhodium-Catalyzed Asymmetric Allylic Amination
EntryAllylic SubstrateAmineYield (%)b:l ratioee (%)Reference
1Racemic tertiary allylic trichloroacetimidateAniline85>99:192[1]
2Racemic tertiary allylic trichloroacetimidateCyclic secondary amineGood>99:1up to 99[1][2]
3Racemic tertiary allylic trichloroacetimidateAcyclic secondary amineGood>99:1up to 99[1][2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Amination

Materials:

  • [Rh(cod)Cl]2 (1.0 mol%)

  • Chiral diene ligand (e.g., (R,R)-L1) (2.2 mol%)

  • Racemic tertiary allylic trichloroacetimidate (1.0 equiv)

  • Amine (1.2 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, a solution of [Rh(cod)Cl]2 and the chiral diene ligand in anhydrous THF is stirred at room temperature for 30 minutes to preform the catalyst.

  • The racemic tertiary allylic trichloroacetimidate is added to the catalyst solution.

  • The amine is then added to the reaction mixture.

  • The reaction vessel is sealed and stirred at room temperature for the specified time (typically 1-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the enantioenriched α-tertiary amine.

Copper-Catalyzed Asymmetric C-N Cross-Coupling

Copper-catalyzed enantioconvergent C-N cross-coupling reactions provide a valuable route to chiral α-tertiary amines from readily available racemic tertiary alkyl halides.[3][4][5][6] These reactions can be induced by visible light, with a single copper complex acting as both a photocatalyst and the source of asymmetric induction.[3]

Conceptual Pathway for Photoinduced Cu-Catalyzed C-N Cross-Coupling

G Cu_cat Cu(I)/Chiral Ligand Cu_amine [Cu(I)-Amine] Complex Cu_cat->Cu_amine Amine Amine Nucleophile Amine->Cu_amine Excited_Cu_amine [Cu(I)-Amine]* Cu_amine->Excited_Cu_amine Visible Light (hν) Cu_II_amine [Cu(II)-Amine] Complex Excited_Cu_amine->Cu_II_amine SET Alkyl_halide Racemic Tertiary Alkyl Halide Alkyl_radical Tertiary Alkyl Radical Alkyl_halide->Alkyl_radical SET Product Enantioenriched α-Tertiary Amine Alkyl_radical->Product Cu_II_amine->Product Reductive Elimination Product->Cu_cat Catalyst Regeneration G Ketone Ketone Condensation Condensation (e.g., Ti(OEt)4) Ketone->Condensation Ellman_aux (R)- or (S)-tert- Butanesulfinamide Ellman_aux->Condensation Sulfinyl_ketimine Chiral N-Sulfinyl Ketimine Condensation->Sulfinyl_ketimine Addition Diastereoselective Addition Sulfinyl_ketimine->Addition Nucleophile Nucleophile (e.g., Grignard) Nucleophile->Addition Sulfinamide_product Diastereomerically Enriched Sulfinamide Addition->Sulfinamide_product Cleavage Cleavage (e.g., HCl) Sulfinamide_product->Cleavage Final_product Chiral α-Tertiary Amine Cleavage->Final_product G cluster_system Reaction System cluster_process Catalytic Cycle Oxime_substrate Oxime Substrate Charge_transfer Enzyme-Substrate Charge-Transfer Complex Oxime_substrate->Charge_transfer Engineered_ERED Engineered ERED (with FMN cofactor) Engineered_ERED->Charge_transfer Light Visible Light (hν) Light->Charge_transfer Electron_donor Electron Donor (e.g., NADPH) Reduction Reduction Electron_donor->Reduction Radical_addition Intramolecular Radical Addition Charge_transfer->Radical_addition Radical_addition->Reduction Product_release Product Release Reduction->Product_release Product_release->Engineered_ERED Catalyst Turnover Final_product Chiral Hydroxylamine Product Product_release->Final_product

References

Application Notes and Protocols for 2-(4-Ethylphenyl)propan-2-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of 2-(4-Ethylphenyl)propan-2-amine as a versatile chemical intermediate in the synthesis of various organic molecules, with a particular focus on compounds with potential pharmaceutical applications.

Introduction

This compound is a primary amine containing a substituted aromatic ring. Its structure makes it a valuable building block for the introduction of the 4-ethylphenylpropyl moiety into larger molecules. This intermediate is particularly useful in the synthesis of analogs of pharmacologically active compounds and in the development of new chemical entities.

Chemical Structure:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ritter Reaction

Materials:

  • 2-(4-ethylphenyl)propan-2-ol

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-ethylphenyl)propan-2-ol (1 equivalent) in an excess of acetonitrile.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Hydrolysis): Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This step will hydrolyze the intermediate N-acetyl compound.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 60-80%

Application as a Chemical Intermediate: Synthesis of N-Cyanoethyl Derivatives

A key application of this compound is in the synthesis of N-substituted derivatives. A notable example is the cyanoethylation of the primary amine to form N-(2-cyanoethyl)-2-(4-ethylphenyl)propan-2-amine, a compound structurally related to the anorectic agent fenproporex. This reaction is a Michael addition of the amine to acrylonitrile.

Synthetic Workflow: Cyanoethylation

G cluster_1 Synthesis of N-(2-cyanoethyl)-2-(4-ethylphenyl)propan-2-amine Start This compound Step1 Michael Addition (Acrylonitrile) Start->Step1 Product N-(2-cyanoethyl)-2-(4-ethylphenyl)propan-2-amine Step1->Product

Caption: Cyanoethylation of this compound.

Experimental Protocol: Synthesis of N-(2-cyanoethyl)-2-(4-ethylphenyl)propan-2-amine

Materials:

  • This compound

  • Acrylonitrile

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Acrylonitrile: Add acrylonitrile (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data (Illustrative):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0163.261.63
Acrylonitrile1.153.060.64
Product 216.32
Theoretical Yield (g) 2.16
Typical Actual Yield (g) 1.73 - 1.94
Yield (%) 80 - 90

Other Potential Applications

This compound can also serve as a precursor in the synthesis of various other chemical entities, including:

  • Substituted Amides: By reacting with acyl chlorides or anhydrides.

  • Schiff Bases: Through condensation with aldehydes or ketones.

  • Heterocyclic Compounds: As a building block for the synthesis of nitrogen-containing heterocycles.

  • Pharmaceutical Analogs: For the development of new drug candidates by modifying existing pharmacophores.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acrylonitrile is toxic and flammable; handle with extreme care.

  • Concentrated acids and bases are corrosive; handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-(4-Ethylphenyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are the Ritter reaction, the Leuckart reaction, and reductive amination. Each route has its own set of advantages and challenges in terms of starting materials, reaction conditions, and yield.

Q2: Which synthetic route generally provides the highest yield?

A2: While the yield can be highly dependent on the optimization of reaction conditions, reductive amination is often favored for its milder conditions and potentially higher selectivity, which can lead to higher isolated yields. However, both the Ritter and Leuckart reactions can also provide good yields with careful control of the experimental parameters.

Q3: What are the primary starting materials for each synthetic route?

A3:

  • Ritter Reaction: Typically starts with 2-(4-ethylphenyl)propan-2-ol or a related alkene (e.g., 4-ethyl-α-methylstyrene) and a nitrile (e.g., acetonitrile).

  • Leuckart Reaction: Utilizes 4'-ethylpropiophenone and a formamide derivative, such as ammonium formate or formamide itself.[1]

  • Reductive Amination: Begins with 4'-ethylpropiophenone and an ammonia source, in the presence of a reducing agent.[2]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through distillation under reduced pressure. The purity of the fractions should be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Ritter Reaction Troubleshooting

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield the amine.[3][4]

Diagram of the Ritter Reaction Workflow

Ritter_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrolysis Alcohol/Alkene Alcohol/Alkene Reaction_Vessel_1 Reaction Mixture Alcohol/Alkene->Reaction_Vessel_1 Nitrile Nitrile Nitrile->Reaction_Vessel_1 Acid_Catalyst Strong Acid (e.g., H2SO4) Acid_Catalyst->Reaction_Vessel_1 Intermediate_Amide N-(1-(4-ethylphenyl)-1-methylethyl)acetamide Reaction_Vessel_1->Intermediate_Amide Heat Reaction_Vessel_2 Hydrolysis Intermediate_Amide->Reaction_Vessel_2 Base Base (e.g., NaOH) Base->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Heat

Caption: Workflow for the two-step Ritter reaction synthesis.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Intermediate Amide 1. Incomplete carbocation formation. 2. Low quality or wet reagents (acid, nitrile). 3. Insufficient reaction time or temperature.1. Use a stronger acid or a higher concentration. Ensure the starting alcohol is tertiary or benzylic to form a stable carbocation.[4] 2. Use anhydrous reagents and solvents. 3. Monitor the reaction by TLC or GC-MS and adjust time/temperature accordingly.
Low Yield of Final Amine during Hydrolysis 1. Incomplete hydrolysis of the amide. 2. Degradation of the product under harsh hydrolysis conditions.1. Increase the concentration of the acid or base, reaction time, or temperature.[5] 2. Use milder hydrolysis conditions (e.g., lower temperature for a longer duration).
Formation of Polymeric Byproducts Polymerization of the starting alkene or side reactions of the carbocation.1. Slowly add the alkene to the acid/nitrile mixture. 2. Maintain a lower reaction temperature.
Product is Contaminated with Starting Material Incomplete reaction.1. Increase reaction time and/or temperature. 2. Ensure stoichiometric amounts of reagents are correct.
Leuckart Reaction Troubleshooting

The Leuckart reaction is a reductive amination process that converts ketones to amines using formic acid derivatives.[1]

Diagram of the Leuckart Reaction Logical Relationships

Leuckart_Logic Ketone 4'-ethylpropiophenone Formyl_Intermediate N-formyl Intermediate Ketone->Formyl_Intermediate Amine_Source Ammonium Formate or Formamide Amine_Source->Formyl_Intermediate High_Temp High Temperature (160-185°C) High_Temp->Formyl_Intermediate Hydrolysis Acid or Base Hydrolysis Formyl_Intermediate->Hydrolysis Side_Product N-formylated byproducts Formyl_Intermediate->Side_Product Final_Amine This compound Hydrolysis->Final_Amine

Caption: Key components and steps in the Leuckart reaction.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Amine 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Incomplete hydrolysis of the N-formyl intermediate.[6]1. Ensure the reaction temperature is maintained between 160-185°C.[7] 2. Monitor the reaction progress and extend the heating time if necessary. 3. Ensure complete hydrolysis by using a sufficient concentration of acid or base and adequate heating time.
Significant Formation of N-formylated Byproduct This is a common byproduct of the Leuckart reaction.[7]1. Ensure the hydrolysis step is carried out to completion. 2. The N-formyl intermediate can be isolated and subjected to more rigorous hydrolysis conditions if necessary.
Formation of Tar/Polymeric Material Side reactions of the ketone at high temperatures.1. Ensure the ketone is added slowly to the hot formamide/ammonium formate mixture. 2. Consider using a slightly lower reaction temperature, though this may require a longer reaction time.
Product is Difficult to Purify Presence of multiple byproducts.1. Optimize the reaction to minimize side product formation. 2. Employ fractional distillation under reduced pressure for purification, carefully collecting fractions.
Reductive Amination Troubleshooting

This method involves the formation of an imine from a ketone and an ammonia source, which is then reduced in situ to the desired amine.[2]

Diagram of the Reductive Amination Pathway

Reductive_Amination_Pathway Ketone 4'-ethylpropiophenone Imine_Formation Imine Intermediate Formation Ketone->Imine_Formation Side_Reaction Ketone Reduction to Alcohol Ketone->Side_Reaction If non-selective reducing agent is used Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduction Final_Amine This compound Reduction->Final_Amine

Caption: Reaction pathway for reductive amination.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Amine 1. Inefficient imine formation. 2. Inactive or insufficient reducing agent. 3. Reduction of the starting ketone to an alcohol.[8]1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the imine formation equilibrium. 2. Use a fresh, high-quality reducing agent. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is more selective for the imine over the ketone.[8] 3. Use a more selective reducing agent like NaBH3CN.
Formation of Secondary Amine Byproducts The primary amine product reacts with the starting ketone.1. Use a large excess of the ammonia source. 2. Add the reducing agent at the beginning of the reaction to reduce the imine as it is formed.
Reaction is Sluggish or Does Not Go to Completion 1. Steric hindrance from the ketone.[9] 2. pH of the reaction is not optimal.1. Increase the reaction time and/or temperature. Consider using a more reactive reducing agent, but be mindful of selectivity. 2. Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the ammonia source excessively.
Difficult Product Isolation The product is an amine and may be soluble in the aqueous workup.1. Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form.

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

Step 1: Synthesis of N-(1-(4-ethylphenyl)-1-methylethyl)acetamide

  • To a stirred solution of acetonitrile (X.X mol, Y.Y g), add concentrated sulfuric acid (A.A mol, B.B g) dropwise at 0-5°C.

  • To this mixture, add 2-(4-ethylphenyl)propan-2-ol (C.C mol, D.D g) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x Z mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Hydrolysis to this compound

  • Reflux the crude N-(1-(4-ethylphenyl)-1-methylethyl)acetamide from Step 1 with an excess of 20% aqueous sodium hydroxide solution for 12-24 hours.

  • After cooling, extract the mixture with diethyl ether (3 x W mL).

  • Wash the combined organic layers with brine, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation.

Protocol 2: Synthesis via Leuckart Reaction
  • Heat a mixture of 4'-ethylpropiophenone (E.E mol, F.F g) and a 3-5 molar excess of ammonium formate to 160-180°C for 4-8 hours.[10]

  • Cool the reaction mixture and add a 20% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours to hydrolyze the intermediate formamide.

  • Cool the solution and make it strongly basic with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x V mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation.

Protocol 3: Synthesis via Reductive Amination
  • In a round-bottom flask, dissolve 4'-ethylpropiophenone (G.G mol, H.H g) and a 5-10 fold molar excess of ammonium acetate in methanol (U mL).

  • Add sodium cyanoborohydride (I.I mol, J.J g) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Remove the methanol under reduced pressure.

  • Add a 10% aqueous sodium hydroxide solution to the residue and extract with diethyl ether (3 x T mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Disclaimer: These protocols are intended as a general guide. The specific quantities of reagents, reaction times, and temperatures should be optimized for each specific experimental setup. Always perform a risk assessment before carrying out any chemical synthesis.

References

Technical Support Center: Purification of 2-Arylpropan-2-amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Arylpropan-2-amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying 2-Arylpropan-2-amines?

A1: The primary challenges in the purification of 2-Arylpropan-2-amines often revolve around:

  • Racemic Mixtures: These compounds are frequently synthesized as a 50:50 mixture of two enantiomers (a racemic mixture). Separating these enantiomers, which have identical physical properties, is a significant hurdle.[1][2][3]

  • Separation of Diastereomers: The most common method for resolving racemic amines is by converting them into diastereomeric salts using a chiral acid. These salts have different physical properties, allowing for separation, but the process requires careful optimization.[2][4]

  • Crystallization: Fractional crystallization is a key technique for separating diastereomeric salts. Success is highly dependent on the choice of solvent and controlling crystallization conditions to achieve good separation and yield.[1][5]

  • Removal of Process-Related Impurities: Synthesis of 2-Arylpropan-2-amines can result in various impurities that may be difficult to remove due to similar chemical properties.

Q2: How does racemic resolution by diastereomeric salt formation work?

A2: This technique involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid). This acid-base reaction forms two different diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid. Because these salts are diastereomers, they have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[1][2]

Q3: Which chiral acids are commonly used for the resolution of 2-Arylpropan-2-amines?

A3: A variety of chiral acids can be used, and the choice depends on the specific amine and the ease of separation of the resulting diastereomeric salts. Commonly used chiral acids include:

  • (+)-Tartaric acid[2]

  • (-)-Malic acid

  • (-)-Mandelic acid

  • (+)-Camphor-10-sulfonic acid

Q4: Can chromatography be used to purify 2-Arylpropan-2-amines?

A4: Yes, chromatographic techniques can be employed. While crystallization is common for bulk separations, chromatography, particularly chiral chromatography, can be a powerful tool for both analytical and preparative-scale separation of enantiomers. Ion-exchange chromatography can also be utilized to separate the amine from non-basic impurities.[6][7][8][9][10]

Troubleshooting Guides

Problem 1: Poor separation of diastereomeric salts during crystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The solubility difference between the diastereomeric salts is not significant in the chosen solvent. Perform a solvent screen to identify a solvent or solvent mixture where one diastereomer is significantly less soluble than the other.[5]
Cooling Rate is Too Fast Rapid cooling can lead to co-precipitation of both diastereomers. Allow the solution to cool slowly to promote the selective crystallization of the less soluble salt.
Supersaturation is Too High A highly concentrated solution can also lead to co-precipitation. Try using a more dilute solution to improve the selectivity of the crystallization.

Problem 2: Low yield of the desired enantiomer after resolution and regeneration.

Possible Cause Troubleshooting Step
Incomplete Precipitation The less soluble diastereomeric salt may still have some solubility in the mother liquor. Consider concentrating the mother liquor and performing a second crystallization to recover more of the desired salt.
Loss During Amine Regeneration The process of regenerating the free amine from the salt (e.g., by treatment with a base and extraction) may not be efficient. Ensure the pH is sufficiently basic to deprotonate the amine salt completely. Perform multiple extractions with an appropriate organic solvent to maximize recovery.
Racemization The chiral center of the amine might be susceptible to racemization under certain conditions (e.g., harsh pH or high temperatures). Ensure that the regeneration and subsequent purification steps are performed under mild conditions.

Problem 3: The purified amine is contaminated with the resolving agent.

Possible Cause Troubleshooting Step
Inefficient Extraction The chiral acid may not be fully removed during the workup. After basifying the aqueous layer to regenerate the free amine, wash the organic extract containing the amine with a dilute basic solution to remove any residual acidic resolving agent.
Salt Formation with the Purified Amine If the final product is isolated as a salt (e.g., a hydrochloride salt), residual resolving agent might co-precipitate. Ensure the free amine is thoroughly purified before converting it to its final salt form.

Experimental Protocols

Protocol 1: Racemic Resolution of a 2-Arylpropan-2-amine via Diastereomeric Salt Crystallization

  • Salt Formation:

    • Dissolve one equivalent of the racemic 2-Arylpropan-2-amine in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, gently warming if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For further precipitation, the flask can be placed in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent.

  • Regeneration of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to raise the pH and deprotonate the amine.[1]

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent to obtain the enantiomerically enriched amine.

Visualizations

experimental_workflow racemic_amine Racemic 2-Arylpropan-2-amine (R and S enantiomers) salt_formation Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-amine)-(+)-acid (S-amine)-(+)-acid salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Solution regeneration1 Regeneration (add base, extract) less_soluble->regeneration1 regeneration2 Regeneration (add base, extract) more_soluble->regeneration2 enantiomer1 Enriched Enantiomer 1 regeneration1->enantiomer1 enantiomer2 Enriched Enantiomer 2 regeneration2->enantiomer2

Figure 1: Workflow for racemic resolution of 2-Arylpropan-2-amines.

troubleshooting_logic start Poor Separation of Diastereomeric Salts check_solvent Is the solvent system optimal? start->check_solvent solvent_screen Perform a solvent screen check_solvent->solvent_screen No check_cooling Is the cooling rate too fast? check_solvent->check_cooling Yes solvent_screen->check_cooling slow_cooling Cool the solution slowly check_cooling->slow_cooling Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No slow_cooling->check_concentration dilute_solution Use a more dilute solution check_concentration->dilute_solution Yes end Improved Separation check_concentration->end No dilute_solution->end

Figure 2: Troubleshooting logic for poor diastereomeric salt separation.

References

Technical Support Center: Overcoming Byproducts in Tertiary Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with byproduct formation during tertiary amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in tertiary amine synthesis?

A1: The most prevalent byproducts depend on the synthetic route. In reductive amination , common byproducts include secondary amines from incomplete reaction, over-alkylated quaternary ammonium salts, and alcohols from the reduction of the starting carbonyl compound.[1][2] The Leuckart-Wallach reaction is known to produce N-formylated byproducts.[3][4] Direct alkylation of amines with alkyl halides is notoriously prone to over-alkylation, yielding mixtures of secondary, tertiary, and quaternary ammonium salts because the product amine is often more nucleophilic than the starting amine.[5][6][7]

Q2: How can I minimize the formation of over-alkylation byproducts?

A2: To minimize over-alkylation, especially when starting from primary or secondary amines, consider the following strategies:

  • Use reductive amination instead of direct alkylation: This method offers better control over the degree of alkylation.[1][5]

  • Control stoichiometry: Using a large excess of the starting amine can help favor the desired product.[8][9]

  • Stepwise addition: In reductive amination, form the imine first by reacting the amine and carbonyl compound before introducing the reducing agent. This can suppress the formation of the tertiary amine byproduct.[2][8]

  • Flow chemistry: This technique can offer precise control over stoichiometry and reaction time, minimizing side reactions.[9]

Q3: What is the role of the reducing agent in controlling byproduct formation during reductive amination?

A3: The choice of reducing agent is critical. Milder and more selective reducing agents are preferred to avoid unwanted side reactions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): It is a mild and selective reagent that can be used in various solvents and tolerates acid-sensitive functional groups.[2][10]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is effective at a pH where imine reduction is favored over carbonyl reduction. However, it can release toxic cyanide byproducts.[1][10]

  • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone. To avoid this, it should be added after the imine has fully formed.[1][11]

Q4: Are there specific byproducts associated with the Eschweiler-Clarke reaction?

A4: The Eschweiler-Clarke reaction, which synthesizes tertiary amines by methylating primary or secondary amines with excess formic acid and formaldehyde, is generally a clean reaction. A key advantage is that it does not produce quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions.[12][13] However, incomplete methylation can result in residual secondary amine.

Troubleshooting Guides

Problem 1: Significant amount of secondary amine byproduct observed in my reductive amination.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete imine formation Increase reaction time for imine formation before adding the reducing agent. Monitor by TLC or LC-MS.[8]Higher conversion to the desired tertiary amine.
Insufficient reducing agent Increase the equivalents of the reducing agent.Drive the reaction to completion.
Reaction conditions not optimal Vary the solvent and temperature. For example, 1,2-dichloroethane (DCE) is a common solvent for reductive aminations with NaBH(OAc)₃.[2]Improved reaction rate and selectivity.
Steric hindrance If substrates are sterically hindered, consider using a more reactive reducing agent or a catalyst to facilitate the reaction.Increased yield of the tertiary amine.
Problem 2: My direct alkylation of a secondary amine with an alkyl halide yields a significant amount of quaternary ammonium salt.
Possible Cause Troubleshooting Step Expected Outcome
Over-alkylation This is a common issue with direct alkylation.[5] Switch to a reductive amination protocol if possible.[1]Significantly reduced or eliminated quaternary salt formation.
Excess alkyl halide Reduce the equivalents of the alkylating agent and carefully monitor the reaction progress.[9]Minimized over-alkylation.
Reaction temperature too high Lower the reaction temperature to reduce the rate of the second alkylation.Improved selectivity for the tertiary amine.
Problem 3: I am observing N-formylated byproducts in my Leuckart-Wallach reaction.
Possible Cause Troubleshooting Step Expected Outcome
Reaction conditions favor formylation The Leuckart-Wallach reaction inherently can produce N-formylated derivatives.[3] The final product is often a formamide that needs to be hydrolyzed to the free amine.[14]Isolation of the desired free amine after hydrolysis.
High reaction temperature Optimize the reaction temperature, as very high temperatures can promote side reactions.[3]Reduced byproduct formation.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from methodologies described for the selective reductive amination of aldehydes and ketones.[2]

  • Imine Formation:

    • Dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive substrates, the addition of a catalytic amount of acetic acid can be beneficial.[2] Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation.

Visualizations

Tertiary_Amine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product Mixture Secondary Amine Secondary Amine Imine Formation Imine Formation Secondary Amine->Imine Formation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine Formation Reduction Reduction Imine Formation->Reduction Tertiary Amine Tertiary Amine Reduction->Tertiary Amine Byproducts Byproducts Reduction->Byproducts Purification Purification Tertiary Amine->Purification Byproducts->Purification Pure Tertiary Amine Pure Tertiary Amine Purification->Pure Tertiary Amine

Caption: General workflow for tertiary amine synthesis via reductive amination.

Overalkylation_Problem Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine + Alkyl Halide Alkyl Halide Alkyl Halide Tertiary Amine (Desired) Tertiary Amine (Desired) Secondary Amine->Tertiary Amine (Desired) + Alkyl Halide Quaternary Ammonium Salt Quaternary Ammonium Salt Tertiary Amine (Desired)->Quaternary Ammonium Salt + Alkyl Halide

Caption: The "runaway train" of over-alkylation in direct amine alkylation.[5]

Troubleshooting_Decision_Tree cluster_sec Secondary Amine Pathway cluster_quat Quaternary Salt Pathway cluster_other Other Byproducts Pathway start Low Yield of Tertiary Amine q1 Major Byproduct? start->q1 a1_sec Secondary Amine q1->a1_sec Yes a1_quat Quaternary Salt q1->a1_quat Yes a1_other Other Byproducts q1->a1_other Yes sol_other1 Check starting material purity. Optimize reaction conditions. q1->sol_other1 No sol_sec1 Incomplete Reaction? Increase reaction time/reagents. a1_sec->sol_sec1 sol_quat1 Over-alkylation? Switch to reductive amination. a1_quat->sol_quat1 a1_other->sol_other1

Caption: A decision tree for troubleshooting byproduct formation in tertiary amine synthesis.

References

Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of amphetamine analogs by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

1. What are the most effective chiral stationary phases (CSPs) for separating amphetamine analogs?

The selection of an appropriate chiral stationary phase (CSP) is critical for the successful separation of amphetamine enantiomers. Several types of CSPs have proven effective:

  • Polysaccharide-based CSPs: These are widely used and include derivatives of cellulose and amylose. They offer broad enantioselectivity for a range of compounds, including amphetamines.

  • Macrocyclic glycopeptide-based CSPs: CSPs like those based on vancomycin (e.g., Astec CHIROBIOTIC V2) are highly effective, especially in polar ionic mode, and are compatible with mass spectrometry (MS) detection. They are robust and can tolerate repeated injections of biological samples.

  • Protein-based CSPs: These can also be used for the chiral separation of amphetamines.[1]

  • Cyclodextrin-based CSPs: Beta-cyclodextrins, either immobilized on the stationary phase or used as a mobile phase additive, are another option.[2] However, their effectiveness for derivatized amphetamines may be limited.[2]

2. How do I choose the optimal mobile phase for my chiral separation?

Mobile phase optimization is crucial for achieving good resolution. The choice depends on the CSP and the specific amphetamine analog.

  • Normal-Phase Chromatography: This often involves a mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol or ethanol. The ratio of these solvents significantly impacts retention and resolution.

  • Reversed-Phase Chromatography: This typically uses a mixture of water and an organic modifier like methanol or acetonitrile. Using a higher pH (>9) in reversed-phase mode can dramatically improve the chiral separation of various amphetamine derivatives.[3]

  • Polar Ionic Mode: This mode is particularly useful with macrocyclic glycopeptide CSPs. It involves using a high percentage of an organic modifier with small amounts of water and ionic additives (e.g., acetic acid and ammonium hydroxide, or ammonium trifluoroacetate). These additives enhance ionic interactions and improve analyte ionization for MS detection.

3. What is the role of temperature in the chiral separation of amphetamines?

Temperature can have a significant effect on chiral separations.

  • Impact on Resolution: Lowering the column temperature can sometimes increase resolution. For example, a study on D/L-amphetamine separation found that a column temperature of 20 °C achieved the highest resolution compared to 30 °C and 40 °C.[4]

  • Impact on Retention Time: Increasing the temperature generally decreases retention time.[5]

  • Optimization: It is often necessary to experiment with different temperatures to find the optimal balance between resolution and analysis time.

4. How can I improve the resolution between enantiomers?

Improving resolution is a common goal in chiral chromatography. Here are several strategies:

  • Optimize the Mobile Phase: Adjusting the composition of the mobile phase, including the type and concentration of the organic modifier and any additives, can significantly impact resolution.[4]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.

  • Change the Column Temperature: As mentioned, temperature can be optimized to improve resolution.[4][5]

  • Use a Longer Column or a Column with a Smaller Particle Size: These can increase the efficiency of the separation and improve resolution.

  • Consider Derivatization: Converting the enantiomers into diastereomers using a chiral derivatizing agent can allow for separation on a standard achiral column.[2][6][7]

5. What are some common derivatization techniques used to improve the separation of amphetamine enantiomers?

Derivatization is a powerful technique, especially for trace-level analysis, as it can also improve detectability.[2]

  • Chiral Derivatizing Reagents (CDRs): These reagents react with the amphetamine enantiomers to form diastereomers, which can then be separated on a conventional achiral column.[6][7] Common CDRs include:

    • 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent) and its analogs.[6]

    • (S)-N-(trifluoroacetyl)-prolyl-chloride (TFAP-Cl).[7]

  • Achiral Derivatization: In some cases, achiral derivatization can improve separation on a chiral stationary phase.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: Poor or no separation of enantiomers.

  • Question: I am not seeing any separation between my amphetamine enantiomers. What could be the cause?

  • Answer:

    • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific amphetamine analog. Consult literature for recommended CSPs for your analyte or screen a variety of CSPs.

    • Suboptimal Mobile Phase: The mobile phase composition is critical. Try systematically varying the ratio of your solvents and the concentration of any additives. For basic compounds like amphetamines, adding a small amount of a basic modifier like diethylamine or an acidic modifier like trifluoroacetic acid can improve peak shape and resolution.

    • Inappropriate Temperature: The separation may be temperature-sensitive. Try running the separation at different temperatures (e.g., 20°C, 30°C, 40°C) to see if resolution improves.[4][5]

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your sample. Inadequate equilibration can lead to inconsistent and poor separations.

Problem: Peak tailing or broadening.

  • Question: My peaks are showing significant tailing. How can I fix this?

  • Answer: Peak tailing can be caused by several factors.

    • Secondary Interactions: For basic compounds like amphetamines, interactions with residual silanol groups on the silica-based stationary phase are a common cause of tailing.[9]

      • Solution: Lower the pH of the mobile phase to around 3.0 or below to protonate the silanols.[9] Using an end-capped column designed for basic compounds can also mitigate this issue. Adding a competitor base, like triethylamine (TEA), to the mobile phase can also help.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Try diluting your sample and injecting a smaller volume.[9]

    • Extra-column Dead Volume: Excessive dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening.[9]

      • Solution: Use tubing with the smallest possible internal diameter and keep connection lengths to a minimum.

    • Column Contamination or Voids: A contaminated or damaged column can lead to poor peak shape.

      • Solution: Try flushing the column with a strong solvent. If a void has formed at the column inlet, it may need to be replaced. Using a guard column can help protect the analytical column.[10]

Problem: Inconsistent retention times.

  • Question: My retention times are drifting from one run to the next. What is causing this?

  • Answer: Fluctuating retention times can be due to:

    • Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift.

      • Solution: Use a column oven to maintain a stable temperature.

    • Mobile Phase Composition Changes: If the mobile phase is not prepared consistently or if one component is evaporating, the composition can change over time.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a gradient, ensure the pump is mixing the solvents accurately.[10]

    • Column Equilibration: The column may not be fully equilibrated between runs, especially after a gradient.

      • Solution: Increase the equilibration time at the end of your gradient program.

    • Leaks: A leak in the system will cause a drop in pressure and can lead to variable retention times.

      • Solution: Check all fittings for leaks.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Methamphetamine Separation on Astec® CHIROBIOTIC® V2 Column

Mobile Phase CompositionRetention Time (min)Resolution (Rs)
Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide~4.5 and ~5.5Baseline
Methanol:Water (95:5) with 0.05% Ammonium TrifluoroacetateShorter than aboveBaseline, but less than above

Data adapted from Sigma-Aldrich technical literature.

Table 2: Effect of Temperature on Retention and Resolution of Amphetamine Enantiomers

Temperature (°C)Retention Time (min)Resolution (Rs)
20Longer>2.0
30IntermediateLower than at 20°C
40ShorterLower than at 20°C

Data trends observed in an Agilent application note.[5]

Experimental Protocols

Protocol 1: Chiral Separation of Methamphetamine and Amphetamine using a Macrocyclic Glycopeptide CSP

This protocol is based on a method using an Astec® CHIROBIOTIC® V2 column.[11]

  • Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm (or similar)

  • Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 20 °C[11]

  • Detection: UV or Mass Spectrometry (MS)

  • Injection Volume: 5-20 µL

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Prepare samples by dissolving in the mobile phase. c. Inject the sample. d. Monitor the separation of the enantiomers. The D- or S(+) enantiomer typically elutes before the L- or R(-) enantiomer.

Protocol 2: Chiral Derivatization with Marfey's Reagent followed by RP-HPLC

This protocol is adapted from a method for the derivatization of amphetamines.[6]

  • Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent)

  • Sample Preparation: a. To your sample containing amphetamine, add a suitable internal standard. b. Perform a solid-phase extraction (SPE) to clean up and concentrate the sample. c. Elute the analytes and evaporate the eluate to dryness.

  • Derivatization Procedure: a. Reconstitute the dried extract in water. b. Add 1M sodium bicarbonate (NaHCO₃) solution. c. Add a solution of Marfey's reagent in acetone. d. Vortex the mixture and heat at approximately 45°C for 1 hour.[6] e. Cool the reaction mixture and neutralize with 1M hydrochloric acid (HCl). f. Evaporate to dryness and reconstitute in the mobile phase for injection.

  • HPLC Conditions: a. Column: A standard C18 reversed-phase column (e.g., Phenomenex® Kinetex® 2.6 µm C18).[6] b. Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40).[6] c. Flow Rate: 0.3 mL/min.[6] d. Column Temperature: 30°C.[6] e. Detection: MS/MS in ESI negative mode.[6]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chiral Separation Cause1 Incorrect CSP Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Inappropriate Temperature Problem->Cause3 Cause4 Column Issues Problem->Cause4 Sol1 Screen Different CSPs Cause1->Sol1 Sol2 Optimize Mobile Phase (Solvent Ratio, Additives) Cause2->Sol2 Sol3 Vary Column Temperature Cause3->Sol3 Sol4 Check/Replace Column, Use Guard Column Cause4->Sol4

Caption: Troubleshooting workflow for poor chiral separation.

Chiral_Separation_Strategies cluster_direct Direct Methods cluster_indirect Indirect Method CSP Chiral Stationary Phase (CSP) - Polysaccharide - Macrocyclic Glycopeptide - Cyclodextrin CMA Chiral Mobile Phase Additive (CMA) Deriv Chiral Derivatization (Forms Diastereomers) Achiral Achiral Separation (e.g., C18 column) Deriv->Achiral Separation Analyte Amphetamine Enantiomers Analyte->CSP Separation Analyte->CMA Interaction Analyte->Deriv Reaction

Caption: Strategies for chiral separation of amphetamines.

References

troubleshooting reductive amination reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. The primary areas to investigate are imine formation, the choice and quality of the reducing agent, and the reaction conditions. Incomplete imine formation is a frequent culprit; this equilibrium can be shifted towards the imine by removing water, for example, through azeotropic distillation or the use of dehydrating agents like molecular sieves.[1][2] The choice of reducing agent is also critical. For instance, a strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[3][4] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can often resolve this issue as they preferentially reduce the iminium ion over the carbonyl group.[1][3][5] Additionally, optimizing the reaction pH is crucial; a mildly acidic environment (pH 4-5) is generally optimal for imine formation.[3][6]

Q2: I am observing significant amounts of over-alkylation (dialkylation or trialkylation) in my reaction. How can I minimize this side product?

A2: Over-alkylation is a common side reaction, especially when using primary amines.[2][3] This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound. To suppress this, you can try a stepwise procedure where the imine is pre-formed and then reduced.[7] Using a stoichiometric amount of the amine or even a slight excess of the carbonyl compound can also help.[8] Some literature suggests that running the reaction under non-acidic conditions can also suppress the formation of tertiary amines.[9]

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?

A3: Reduction of the starting carbonyl compound is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄).[3] To prevent this, consider the following:

  • Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion over the carbonyl group.[1][3][5]

  • Stepwise addition: Allow sufficient time for the imine to form before adding the reducing agent.[3] This can be monitored by techniques like TLC or LC-MS.

  • pH control: Maintaining a mildly acidic pH (around 4-6) favors imine formation and subsequent reduction over carbonyl reduction, especially when using NaBH₃CN.[3][6]

Q4: The reaction with my sterically hindered ketone or amine is very slow or not proceeding. What can I do?

A4: Steric hindrance can significantly slow down or prevent both imine formation and its subsequent reduction.[10][11][12] To overcome this, you can try:

  • Elevated temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.

  • Use of Lewis acids: Additives like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group and promote imine formation.[2][13][14]

  • Alternative reducing agents: For hindered substrates, more robust reducing systems or specialized catalysts might be necessary.[10][11][12][15][16]

  • Longer reaction times: These reactions may simply require more time to reach completion.[17]

Q5: I am having trouble purifying my final amine product from the reaction mixture. What are some common purification strategies?

A5: Purification of the final amine can be challenging due to the presence of unreacted starting materials, the reducing agent byproducts, and potential side products. Common strategies include:

  • Acid-base extraction: Amines are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[18]

  • Chromatography: Column chromatography is a standard method for purifying amines. However, care must be taken as some amines can be sensitive to silica gel. Using a triethylamine-treated silica gel or an alternative stationary phase like alumina can be beneficial.

  • Crystallization/Salt formation: If the amine is a solid, crystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization.[18]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting low or no product formation in a reductive amination reaction.

LowYieldTroubleshooting start Low/No Product check_imine Check Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_ok Imine is Formed check_imine->imine_ok Yes no_imine No Imine Formed check_imine->no_imine No check_reductant Check Reducing Agent (Activity, Stoichiometry) imine_ok->check_reductant optimize_pH Optimize pH (4-6) no_imine->optimize_pH reductant_ok Reducing Agent OK check_reductant->reductant_ok OK reductant_bad Inactive/Insufficient Reductant check_reductant->reductant_bad Issue Found check_conditions Review Reaction Conditions (Solvent, Temp., Time) reductant_ok->check_conditions use_fresh_reductant Use Fresh/More Reductant reductant_bad->use_fresh_reductant add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) optimize_pH->add_dehydrating success Problem Solved add_dehydrating->success use_fresh_reductant->success conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok consider_catalyst Consider Lewis Acid Catalyst (e.g., Ti(OiPr)₄) conditions_ok->consider_catalyst consider_catalyst->success

Caption: Troubleshooting workflow for low product yield.

  • Protocol 1: Monitoring Imine Formation by TLC

    • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

    • Spot the TLC plate with the starting aldehyde/ketone, the amine, and a co-spot.

    • After allowing the reaction to stir for 30-60 minutes at the desired temperature, take an aliquot of the reaction mixture and spot it on the TLC plate.

    • Develop the TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate).

    • The formation of a new spot corresponding to the imine and the consumption of the limiting starting material indicate that imine formation is proceeding.

  • Protocol 2: Testing the Activity of Sodium Borohydride

    • Dissolve a small amount of a simple ketone (e.g., acetone or cyclohexanone) in methanol.

    • Take a TLC of the starting ketone.

    • Add a small amount of the sodium borohydride to be tested to the ketone solution.

    • Stir for 15-30 minutes at room temperature.

    • Take another TLC of the reaction mixture.

    • Complete consumption of the starting ketone and the appearance of a new, more polar spot corresponding to the alcohol confirms the activity of the reducing agent.[19]

Issue 2: Presence of Side Products

This guide helps to identify and mitigate common side products in reductive amination.

SideProducts side_product Side Product Observed over_alkylation Over-alkylation Product side_product->over_alkylation carbonyl_reduction Reduced Carbonyl (Alcohol) side_product->carbonyl_reduction cn_adduct Cyanide Adduct side_product->cn_adduct solution_over_alkylation1 Use Stoichiometric Amine over_alkylation->solution_over_alkylation1 solution_over_alkylation2 Stepwise Imine Formation and Reduction over_alkylation->solution_over_alkylation2 solution_carbonyl_reduction Use Milder Reductant (STAB, NaBH₃CN) carbonyl_reduction->solution_carbonyl_reduction solution_cn_adduct Use Non-cyanide Reductant (STAB) cn_adduct->solution_cn_adduct

Caption: Common side products and their solutions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily availableCan reduce starting carbonyl; less selective[3][13]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelective for iminium ions; water-tolerantToxic cyanide byproducts[1][3][13][20]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), THFHighly selective; non-toxic byproductsMoisture sensitive; not compatible with methanol[1][13][21][22][23]
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)Alcohols, Ethyl Acetate"Green" method; high yieldingRequires specialized equipment (hydrogenator)[1][2]
Table 2: Recommended pH Ranges for Reductive Amination
Reaction StepOptimal pH RangeRationale
Imine/Iminium Ion Formation4 - 6Mildly acidic conditions catalyze the dehydration of the hemiaminal intermediate.[3][6]
Reduction with NaBH₃CN6 - 7At this pH, NaBH₃CN selectively reduces the iminium ion over the carbonyl group.[5][6]
Reduction with NaBH(OAc)₃Neutral to weakly acidicEffective across a broader pH range but often used with a stoichiometric amount of acetic acid.[5]

References

Technical Support Center: Stability of Amphetamine-Like Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amphetamine-like compounds in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

Issue 1: Unexpected Peaks in Chromatogram

Question: I am observing unexpected peaks in my chromatogram when analyzing my amphetamine solution. What could be the cause?

Answer: Unexpected peaks can arise from several sources. Use the following logical workflow to troubleshoot the issue.

G start Unexpected Peak Observed check_blank Analyze a blank (solvent/mobile phase) start->check_blank peak_present_in_blank Peak present in blank? check_blank->peak_present_in_blank contaminant_source Source of Contamination: - Solvent/Mobile Phase - Glassware - System (injector, tubing) peak_present_in_blank->contaminant_source Yes peak_absent_in_blank Peak absent in blank peak_present_in_blank->peak_absent_in_blank No clean_system Clean glassware, prepare fresh mobile phase, purge system contaminant_source->clean_system end Identify Source clean_system->end degradation_or_impurity Potential Degradation Product or Sample Impurity peak_absent_in_blank->degradation_or_impurity forced_degradation Perform forced degradation study to identify degradants degradation_or_impurity->forced_degradation compare_peaks Compare retention time of unexpected peak with degradation products forced_degradation->compare_peaks compare_peaks->end

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Common Causes and Solutions:

  • Solvent or Mobile Phase Contamination: Impurities in the solvents used for sample preparation or in the mobile phase can appear as extraneous peaks.[1]

    • Solution: Prepare fresh mobile phase using high-purity solvents. Analyze a blank injection of the solvent to confirm its purity.[1]

  • Sample Degradation: Amphetamine-like compounds can degrade under certain conditions, forming new chemical entities that will appear as separate peaks.

    • Solution: Review sample preparation and storage procedures. Consider factors like pH, light exposure, and temperature. (See FAQ section for more on degradation).

  • System Contamination: Carryover from previous injections or buildup of contaminants in the HPLC system (injector, column, detector) can lead to ghost peaks.[2]

    • Solution: Implement a rigorous column washing procedure between runs. Flush the injector and connecting tubing.

  • Glassware Contamination: Improperly cleaned glassware can introduce contaminants.[1]

    • Solution: Ensure all glassware is thoroughly cleaned with appropriate solvents and dried before use.[1]

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Question: My amphetamine peak is showing significant tailing/splitting. How can I improve the peak shape?

Answer: Poor peak shape is a common issue in the analysis of basic compounds like amphetamines.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine group of amphetamine, causing peak tailing.[2]

    • Solution 1: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce interaction.[3]

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[2]

    • Solution 3: Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.

    • Solution: Dilute the sample and reinject.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of connections.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Drifting Retention Times

Question: The retention time of my amphetamine peak is shifting between injections. What is causing this?

Answer: Retention time instability can compromise the reliability of your analytical method.

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Composition: If using a gradient or an isocratic mixture prepared online, fluctuations in the pump's mixing performance can cause retention time shifts.

    • Solution: Manually prepare the mobile phase to ensure consistent composition. Degas the mobile phase thoroughly to prevent bubble formation.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in Mobile Phase pH: The retention of ionizable compounds like amphetamine is highly sensitive to the pH of the mobile phase.

    • Solution: Ensure the pH of the mobile phase is stable and consistent between batches. Use a buffered mobile phase.

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What are the main factors that influence the stability of amphetamine-like compounds in solution?

A1: The stability of amphetamine-like compounds in solution is primarily affected by:

  • pH: Amphetamine is a basic compound and its stability can be pH-dependent. Acidic conditions can increase its solubility, while alkaline conditions may promote degradation or reduce solubility depending on the specific compound and solution matrix.[4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is often recommended.[6]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of amphetamines.[7][8] Solutions should be stored in amber vials or protected from light.

  • Oxidizing Agents: Amphetamines are susceptible to oxidation. Contact with oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact stability. For example, amphetamine sulfate in methanol has shown good stability when stored properly.[9][10]

Q2: What are the common degradation pathways for amphetamines in solution?

A2: Amphetamines can degrade through several pathways:

  • Oxidation: The amine group and the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents. This can lead to the formation of hydroxylated and N-oxygenated products.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. The percentage of photodegradation can vary depending on the solvent, with some studies showing higher degradation in methanol compared to water.[8]

  • Biodegradation: In non-sterile aqueous environments, microorganisms can metabolize amphetamine-like compounds.[11]

G Amphetamine Amphetamine DegradationProducts Degradation Products (e.g., Hydroxylated species, N-Oxides) Amphetamine->DegradationProducts Degradation Stressor Stress Conditions (Light, Heat, Oxidizing Agents, pH) Stressor->DegradationProducts

Caption: General degradation pathway of amphetamine under stress conditions.

Q3: What are some of the known degradation products of amphetamines?

A3: While metabolic pathways are well-documented, information on chemical degradation products in solution is less complete. However, based on forced degradation studies and knowledge of chemical reactivity, potential degradation products include:

  • Phenylacetone (P2P): Can be formed through oxidative deamination.

  • 4-Hydroxyamphetamine: A common metabolite that can also be formed through chemical oxidation.[12]

  • N-Oxides: Oxidation of the amine group can lead to the formation of N-oxide derivatives.

  • Demethylation Products: For methamphetamine, demethylation can occur, leading to the formation of amphetamine as a degradation product.

Sample Preparation and Storage

Q4: How should I prepare and store my amphetamine stock solutions?

A4: To ensure the stability and accuracy of your stock solutions:

  • Solvent: Use a high-purity solvent in which the amphetamine salt is soluble and stable, such as methanol for amphetamine sulfate.[9][10]

  • Container: Store solutions in amber glass vials to protect from light. Ensure the container is tightly sealed to prevent solvent evaporation.

  • Storage Conditions: For long-term storage, keep solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[6] A datasheet for a commercial d-amphetamine sulfate solution in methanol indicates that decomposition is less than 1% in 48 months when stored at 2-8°C in an airtight, light-protected container.

  • Preparation: When preparing solutions from a salt (e.g., amphetamine sulfate), accurately weigh the salt and calculate the concentration of the free base if necessary.

Q5: How long are amphetamine solutions typically stable?

A5: The stability of amphetamine solutions depends on the storage conditions and the matrix.

  • In a methanolic solution, d-amphetamine sulfate is reported to be stable for up to 48 months with less than 1% decomposition when stored at 2-8°C and protected from light.

  • In biological matrices like urine, amphetamine-type stimulants have been found to be stable for over a year when stored at -20°C.[6] However, at room temperature, significant degradation can occur within days.[6]

Data Interpretation

Q6: I see a small peak that I suspect is a degradation product. How can I confirm this?

A6: You can use a forced degradation study to help identify potential degradation products.

  • Procedure: Intentionally expose your amphetamine solution to stress conditions such as heat, acid, base, oxidation (e.g., with hydrogen peroxide), and light.

  • Analysis: Analyze the stressed samples using your analytical method. The new peaks that appear are likely degradation products.

  • Confirmation: Compare the retention times of the peaks in your stressed samples with the unknown peak in your experimental sample. For definitive identification, techniques like LC-MS/MS can be used to compare the mass spectra.

Data Summary Tables

The following tables summarize quantitative data on the stability of amphetamine-like compounds under various conditions.

Table 1: Photodegradation of Amphetamine-Like Compounds in Solution

CompoundSolventIrradiation Time (h)Degradation (%)Reference
AmphetamineWater31[8]
AmphetamineMethanol315[8]
MethamphetamineWater34[8]
MDMAWater323[8]
MDMAMethanol342[8]
MDAWater313[8]
MDAMethanol336[8]

Table 2: Long-Term Stability of Amphetamine-Type Stimulants in Urine at Different Temperatures

CompoundStorage TemperatureTimeStabilityReference
Amphetamine-Type Stimulants-20°C381 daysStable[6]
Amphetamine-Type Stimulants4°C21 daysStable[6]
Amphetamine-Type StimulantsRoom Temperature2 days>20% loss for some compounds[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Amphetamine

This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization and validation are required for specific applications.

G prep_solution 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) inject_sample 5. Inject Sample (e.g., 10 µL) prep_solution->inject_sample prep_mobile_phase 2. Prepare Mobile Phase (e.g., A: 0.1% Phosphoric Acid in Water B: Acetonitrile) setup_hplc 3. Set Up HPLC System - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Flow Rate: 1.0 mL/min - Detection: UV at 205-215 nm - Column Temp: 30-40°C prep_mobile_phase->setup_hplc gradient_elution 4. Perform Gradient Elution (e.g., 5-95% B over 15 min) setup_hplc->gradient_elution gradient_elution->inject_sample data_analysis 6. Data Analysis (Peak Area, Retention Time) inject_sample->data_analysis

Caption: Experimental workflow for a stability-indicating HPLC-UV method.

1. Reagents and Materials:

  • Amphetamine reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or Formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve the amphetamine reference standard in methanol to prepare a stock solution of approximately 1 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).

  • Mobile Phase A: 0.1% Phosphoric Acid in water. Adjusting the pH to around 2.5-3.0 can improve peak shape.[3]

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution is often preferred to separate the parent drug from potential degradation products. An example gradient could be:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 205-215 nm.

  • Injection Volume: 10-20 µL.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the working standard solution to determine the retention time and peak area of the intact amphetamine.

  • Inject the test samples (e.g., from a stability study).

  • Monitor the chromatogram for any new peaks (degradation products) and a decrease in the peak area of the parent amphetamine.

5. Data Analysis:

  • Calculate the percentage of remaining amphetamine in the stability samples relative to a control sample stored at optimal conditions (e.g., frozen).

  • Calculate the relative peak areas of any degradation products.

This technical support center provides a foundation for addressing common stability issues with amphetamine-like compounds. For specific applications, it is crucial to consult relevant literature and perform thorough method validation.

References

Technical Support Center: Resolving Poor Solubility of 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2-(4-Ethylphenyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

This compound is a primary amine with a significant nonpolar aromatic (ethylphenyl) group and a tertiary butyl-like structure. This large hydrophobic surface area is the primary reason for its low solubility in water and neutral aqueous buffers. As a basic compound, its solubility is highly dependent on the pH of the solution.

Q2: What is the predicted pKa of this compound and how does it influence solubility?

The pKa of the primary amine group in this compound is predicted to be around 10.5. At a pH below its pKa, the amine group will be protonated, forming a positively charged ammonium salt. This ionized form is significantly more water-soluble than the neutral form. Therefore, adjusting the pH of the buffer to be at least 2 units below the pKa is a primary strategy to enhance its solubility.[][2][3]

Q3: What are the common initial signs of solubility issues with this compound?

Common indicators of poor solubility include:

  • The appearance of a cloudy or milky suspension upon dissolving the compound in an aqueous buffer.

  • Formation of a visible precipitate, either immediately or over time.

  • Inconsistent results in bioassays, suggesting that the compound is not fully dissolved and available to interact with its target.

  • Difficulty in preparing a stock solution at the desired concentration.

Troubleshooting Guide: Poor Solubility in Aqueous Buffers

If you are encountering solubility issues with this compound, follow this troubleshooting workflow.

G start Start: Poor Solubility Observed ph_adjust Strategy 1: pH Adjustment start->ph_adjust ph_check Is solubility sufficient? ph_adjust->ph_check cosolvent Strategy 2: Use of Co-solvents ph_check->cosolvent No success Success: Compound Solubilized ph_check->success Yes cosolvent_check Is solubility sufficient? cosolvent->cosolvent_check cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent_check->cyclodextrin No cosolvent_check->success Yes cyclodextrin_check Is solubility sufficient? cyclodextrin->cyclodextrin_check cyclodextrin_check->success Yes fail Contact Technical Support for Further Assistance cyclodextrin_check->fail No

Caption: Troubleshooting workflow for poor solubility.

Strategy 1: pH Adjustment

As a basic compound, decreasing the pH of the aqueous buffer will increase the solubility of this compound.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Common buffer systems include citrate for lower pH ranges and phosphate for near-neutral pH.

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Vortex the solutions for 1-2 minutes and visually inspect for any precipitation.

  • If a precipitate is observed, sonicate the solution for 5-10 minutes.

  • Measure the solubility at each pH using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

Expected Results (Hypothetical Data):

Buffer pHSolubility (µg/mL)Observations
7.4< 1Immediate precipitation
6.015Slight turbidity
5.0150Clear solution
4.0> 1000Clear solution
Strategy 2: Use of Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of water-miscible organic co-solvents can enhance solubility.[][4][5][6][7]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Prepare your aqueous buffer (at a pH where some solubility is observed, e.g., pH 6.0) containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent.

  • Add the stock solution to the corresponding co-solvent/buffer mixture to reach the target concentration.

  • Vortex and visually inspect for precipitation.

  • Quantify the solubility as described in the pH adjustment protocol.

Expected Results (Hypothetical Data in pH 6.0 Buffer):

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0%15
Ethanol10%80
Propylene Glycol10%120
PEG 40010%250
Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[8][9][10][11][12] This method is particularly useful when the addition of organic co-solvents is not desirable.

G cluster_0 Mechanism of Cyclodextrin Solubilization drug This compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms complex with

References

minimizing degradation of phenethylamines during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenethylamine Stability

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of phenethylamines and their derivatives during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phenethylamine degradation?

A1: Phenethylamine degradation is primarily caused by a few key environmental factors. The main pathways include:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of corresponding aldehydes (e.g., phenylacetaldehyde) and carboxylic acids (e.g., phenylacetic acid)[1][2][3]. This can be catalyzed by exposure to air (oxygen) and light.

  • Reaction with Carbon Dioxide: When exposed to air, phenethylamine, being a basic compound, can react with atmospheric carbon dioxide to form a solid carbonate salt[1].

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions[4][5].

  • Light Exposure: Many amine compounds are sensitive to light (photosensitive). UV or even ambient light can provide the energy needed to initiate degradation reactions. It is a common practice to protect light-sensitive drugs from exposure[6].

  • pH in Solutions: The stability of phenethylamines in solution is highly dependent on pH. The protonated form (at lower pH) is generally more stable against oxidation than the free base.

Q2: What are the ideal storage conditions for solid (neat) phenethylamine compounds?

A2: To ensure long-term stability for solid phenethylamine compounds, the following conditions are recommended:

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended[4][5][7].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with CO2[8].

  • Light: Protect from light by using amber glass vials or by storing containers in the dark[6][9].

  • Container: Use tightly sealed, appropriate containers to prevent exposure to air and moisture[7][9].

Q3: What are the best practices for storing phenethylamine solutions?

A3: Solutions are often less stable than neat compounds. For optimal stability:

  • Temperature: Store solutions frozen at -20°C or colder. Studies on related compounds have shown significant degradation at room temperature and even under refrigeration over time[10].

  • Solvent: Use high-purity, degassed solvents. Protic solvents like methanol may be less ideal for some derivatives under certain conditions (e.g., refrigeration) compared to aprotic solvents like acetonitrile[10].

  • pH: If possible, buffer the solution to a slightly acidic pH to ensure the amine is in its more stable protonated salt form.

  • Aliquotting: Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure of the bulk solution to air.

Q4: What are the visible signs of phenethylamine degradation?

A4: While analytical methods are required for confirmation, visual inspection can often indicate potential degradation. Key signs include:

  • Color Change: Pure phenethylamine is a colorless to pale yellow liquid[2]. The development of a darker yellow or brown color often suggests oxidation.

  • Precipitation: The formation of a solid in a previously clear liquid or solution can indicate the formation of insoluble degradation products or the carbonate salt from exposure to air[1].

  • Odor Change: Phenethylamine has a characteristic fishy odor[2]. While subjective, a significant change in odor could indicate chemical transformation.

Troubleshooting Guide

Problem: My phenethylamine, which was a colorless liquid, has turned dark yellow after a few weeks on the benchtop.

  • Probable Cause: This is a classic sign of oxidation. Exposure to ambient light and oxygen in the air has likely caused the formation of colored degradation products.

  • Solution: The compound is likely compromised. It is strongly recommended to discard the material and use a fresh stock that has been properly stored. For future prevention, store the compound in a tightly sealed amber vial under an inert atmosphere in a refrigerator or freezer.

Problem: I prepared a stock solution of a phenethylamine derivative in methanol, and after a month in the fridge, my HPLC analysis shows several new impurity peaks.

  • Probable Cause: The compound is degrading in solution. Even at refrigerated temperatures (4°C), significant degradation can occur over weeks or months[10]. The choice of solvent can also play a role.

  • Solution:

    • Confirm that the new peaks are not present in a freshly prepared solution from a reliable solid standard.

    • If degradation is confirmed, prepare fresh stock solutions more frequently.

    • Consider storing stock solutions at -20°C or -80°C to slow degradation rates significantly[4][5].

    • Evaluate if a different solvent, such as acetonitrile, offers better stability for your specific compound[10].

Problem: A white solid has formed around the cap and threads of my phenethylamine bottle.

  • Probable Cause: Phenethylamine is a base and readily reacts with carbon dioxide (CO2) from the air to form its corresponding carbonate salt, which is a solid[1]. This is common if the container is not sealed properly or has been opened frequently in the air.

  • Solution: While the bulk liquid may still be pure, the solid is an impurity. To prevent this, handle the compound under an inert gas (like nitrogen or argon) and ensure the container is sealed tightly with a high-quality cap immediately after use. Storing in a desiccator can also help minimize exposure to atmospheric moisture and CO2.

Quantitative Stability Data

The stability of phenethylamine is highly dependent on temperature. The following table is derived from a study on phenethylamine in urine samples, which demonstrates the effect of storage temperature on its detection over time. While the matrix is biological, the principle of temperature-dependent stability is broadly applicable.

Storage TemperatureTime to First Detection/Significant DegradationObservations
22°C (Room Temp)Detected after 1 day Concentration increased daily, indicating rapid formation or degradation of other components into phenethylamine in this specific matrix. In a pure system, this indicates high instability[4][5].
4°C (Refrigerated)Detected after 6 days Slower process than at room temperature, but still indicates significant instability over a short period[4][5].
-20°C (Frozen)Not detected throughout the 14-day studyDemonstrates that freezing is highly effective at preserving the compound and preventing degradation[4][5].

Table 1: Effect of Storage Temperature on Phenethylamine Stability. Data adapted from studies by Kuwabara et al. (2023)[4][5].

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of a Phenethylamine Solution

This protocol outlines a basic experiment to determine the stability of a phenethylamine compound in a specific solvent under defined storage conditions.

1. Materials:

  • High-purity phenethylamine standard.
  • HPLC-grade solvent (e.g., methanol, acetonitrile, buffered solution).
  • Amber glass HPLC vials with PTFE-lined caps.
  • HPLC or LC-MS system with a suitable column (e.g., C18).

2. Procedure:

  • Preparation (Day 0): Prepare a stock solution of the phenethylamine at a known concentration (e.g., 1 mg/mL).
  • Aliquoting: Dispense the solution into multiple amber HPLC vials, filling them to minimize headspace. Tightly cap each vial.
  • Storage: Divide the vials into sets for each storage condition to be tested (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark).
  • Initial Analysis (T=0): Immediately analyze 3 vials from the batch to establish the initial purity and concentration. This is your baseline.
  • Time-Point Analysis: At scheduled intervals (e.g., 1 day, 3 days, 7 days, 14 days, 30 days), remove 3 vials from each storage condition.
  • Sample Analysis: Allow frozen/refrigerated samples to equilibrate to room temperature. Analyze each sample by HPLC or LC-MS.
  • Data Evaluation:
  • Calculate the percentage of the parent phenethylamine compound remaining relative to the T=0 analysis.
  • Monitor the appearance and growth of any new impurity peaks. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
  • Oxidation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.
  • Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
  • Photostability: Expose a solution to a controlled source of UV light.

2. Procedure:

  • Prepare separate solutions of your phenethylamine for each stress condition. Include an unstressed control sample kept under ideal conditions.
  • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours).
  • After exposure, neutralize the acidic and basic samples.
  • Analyze all samples, including the control, by a stability-indicating method (typically HPLC or LC-MS).
  • Analysis: Compare the chromatograms. The goal is to achieve partial (10-30%) degradation, not complete loss of the main peak. This allows for the clear identification of degradation products that may be observed under long-term storage.

Visualizations

PEA Phenethylamine PA Phenylacetaldehyde PEA->PA  Oxidative Deamination PAA Phenylacetic Acid PA->PAA  Oxidation Air Air (O2) Air->PEA MAO Monoamine Oxidase (MAO) MAO->PA ALDH Aldehyde Dehydrogenase (ALDH) ALDH->PAA

Caption: Primary oxidative degradation pathway of phenethylamine.

prep 1. Prepare Stock Solution (Known Concentration) aliquot 2. Aliquot into Vials (Minimize Headspace) prep->aliquot store 3. Place Vials in Designated Storage Conditions aliquot->store t0 4. Analyze T=0 Samples (Establish Baseline) aliquot->t0 pull 5. Pull Samples at Scheduled Time Points store->pull evaluate 7. Evaluate Data (% Purity, Impurity Profile) t0->evaluate analyze 6. Analyze Samples (HPLC / LC-MS) pull->analyze analyze->evaluate

Caption: Experimental workflow for a real-time stability study.

start Unexpected Result in Phenethylamine Sample? q1 Is there visible color change or precipitate? start->q1 a1_yes High Likelihood of Gross Degradation q1->a1_yes Yes a1_no Proceed to Analytical Check q1->a1_no No end_discard Action: Discard sample. Improve storage conditions. a1_yes->end_discard q2 Does HPLC show new impurity peaks? a1_no->q2 a2_yes Potential Degradation. Compare with fresh standard. q2->a2_yes Yes a2_no Issue likely not degradation. Check method. q2->a2_no No end_confirm Action: Confirm identity of impurities (LC-MS). a2_yes->end_confirm

Caption: Troubleshooting logic for suspected sample degradation.

References

Technical Support Center: Synthesis of α,α-Disubstituted Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of α,α-disubstituted amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing α,α-disubstituted amines?

The synthesis of α,α-disubstituted amines is notably challenging primarily due to the steric hindrance created by the two substituents on the α-carbon.[1][2][3] This steric congestion can impede the approach of reagents, slow down reaction rates, and necessitate harsh reaction conditions or highly specialized reagents.[3][4] For chiral compounds, achieving high enantioselectivity is a significant additional hurdle.[1][5]

Q2: My reaction yield is consistently low. What are the common causes?

Low yields in these syntheses can stem from several factors:

  • Steric Hindrance: The bulky nature of the starting materials may prevent the reaction from proceeding to completion.[3] Traditional coupling methods, such as those using carbodiimides, are often inefficient for sterically hindered substrates.[3]

  • Reaction Conditions: The reaction may be sensitive to temperature, moisture, or oxygen.[6] Ensure your glassware is properly dried and the reaction is performed under an inert atmosphere if required.

  • Reagent Quality: Degradation of starting materials, catalysts, or solvents can significantly impact yield.[6] It is crucial to use fresh or purified reagents.

  • Competitive Side Reactions: In methods like reductive amination, the direct reduction of the starting ketone or aldehyde can compete with the desired imine formation and subsequent reduction.[7][8]

  • Product Loss During Workup: The product may be lost during extraction, purification, or other workup steps.[6]

Q3: How can I improve enantioselectivity in the synthesis of chiral α,α-disubstituted amines?

Achieving high enantioselectivity often requires specialized catalytic systems. Key strategies include:

  • Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands are widely used for the asymmetric hydrogenation of prochiral imines or enamines.[9][10][11]

  • Chiral Catalysts: The use of chiral N-heterocyclic carbene complexes, chiral phosphoric acids, or other organocatalysts can facilitate highly enantioselective additions to imines.[5]

  • Biocatalysis: Enzymes can offer high stereoselectivity under mild reaction conditions, providing an attractive alternative to traditional chemical catalysts.[12]

  • Catalyst Matching: The choice of both the catalyst and the specific diazo reagent or other reactants can be crucial for achieving high stereoinduction.[12]

Q4: What methods are suitable for substrates with sensitive functional groups?

For molecules containing sensitive functional groups, it is essential to use mild reaction conditions.

  • Reductive Amination: This method can be performed with mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are often compatible with a variety of functional groups.[8][13]

  • Photocatalysis: Visible-light-mediated methods often proceed under very mild conditions at room temperature, offering excellent functional group tolerance.[1][2]

  • Biocatalytic Methods: Enzyme-catalyzed reactions typically occur in aqueous media under mild pH and temperature, making them ideal for complex, functionalized molecules.[12]

Troubleshooting Guides

Problem: Low or No Product Formation in Reductive Amination

Reductive amination is a cornerstone technique for amine synthesis.[13] If you are experiencing poor results, consider the following troubleshooting steps.

G start Low/No Product Detected check_imine Check for Imine/Enamine Formation (e.g., via NMR, GC-MS) start->check_imine imine_no Imine/Enamine NOT Formed check_imine->imine_no No imine_yes Imine/Enamine Formed check_imine->imine_yes Yes adjust_ph Adjust pH (mildly acidic, ~4-5) Add dehydrating agent (e.g., MgSO₄, mol. sieves) imine_no->adjust_ph Possible Cause: Equilibrium not favoring imine preform_imine Pre-form the imine before adding the reducing agent imine_no->preform_imine Alternative Strategy check_reductant Verify Reducing Agent Activity (Use fresh NaBH₃CN or NaBH(OAc)₃) imine_yes->check_reductant Possible Cause: Reduction step failed final_check Re-evaluate Reaction adjust_ph->final_check preform_imine->final_check reductant_bad Competitive Aldehyde/Ketone Reduction check_reductant->reductant_bad use_weaker_reductant Use a more selective reducing agent (e.g., NaBH₃CN is often better than NaBH₄) reductant_bad->use_weaker_reductant Yes increase_time Increase Reaction Time / Temperature reductant_bad->increase_time No use_weaker_reductant->final_check increase_time->final_check

Caption: Troubleshooting workflow for low-yield reductive amination.

Data Presentation

Comparison of Selected Synthetic Methods
MethodKey Features & AdvantagesCommon SubstratesTypical YieldsTypical Enantiomeric Excess (ee)
Asymmetric Reductive Amination Direct, single-step process. Good for chiral amines.[13]Ketones, Aldehydes60-95%Up to >99% with optimal catalyst[9]
Transition-Metal Catalyzed Allylic Amination Forms sterically demanding C-N bonds. Access to α-tertiary amines.[14]Racemic tertiary allylic imidates70-98%Up to 99%[14]
Alkylation of Nitroacetates Good for highly functionalized α,α-disubstituted amino acids.[3]Ethyl nitroacetate, activated alkyl halidesGood to excellentNot inherently asymmetric
Biocatalytic Carbene N-H Insertion Mild conditions, high stereoselectivity.[12]Anilines, α-diazoestersModerate to GoodUp to 82%[12]
Photoredox-Catalyzed Methods Extremely mild conditions, excellent functional group tolerance.[1][15]Vinyl azides, NHPI esters50-90%Not inherently asymmetric

Experimental Protocols

Protocol: Asymmetric Reductive Amination of a Ketone

This protocol provides a general methodology for the synthesis of a chiral α,α-disubstituted amine from a prochiral ketone using a chiral catalyst.

Materials:

  • Prochiral ketone (1.0 mmol)

  • Amine source (e.g., Ammonia, Benzylamine) (1.2 mmol)

  • Chiral Catalyst (e.g., Chiral Phosphoric Acid or Transition Metal Complex) (0.01-0.05 mmol)

  • Reducing Agent (e.g., Hantzsch ester, NaBH(OAc)₃) (1.5 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification prep 1. Add ketone, amine source, and solvent to a dried flask under inert atmosphere. catalyst 2. Add chiral catalyst. prep->catalyst stir 3. Stir at specified temperature (e.g., RT) for 10-30 min to promote imine formation. catalyst->stir reduction 4. Add reducing agent portion-wise. stir->reduction monitor 5. Monitor reaction progress (TLC, LC-MS). reduction->monitor quench 6. Quench reaction (e.g., with saturated NaHCO₃ solution). monitor->quench extract 7. Extract with organic solvent (e.g., EtOAc), dry, and concentrate. quench->extract purify 8. Purify by column chromatography. extract->purify

Caption: Experimental workflow for asymmetric reductive amination.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol), the amine source (1.2 mmol), and anhydrous solvent (5 mL).

  • Add the chiral catalyst (e.g., 5 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add the reducing agent (1.5 mmol) in small portions over 10 minutes.

  • Allow the reaction to stir at the specified temperature (e.g., room temperature to 50 °C) for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,α-disubstituted amine.

  • Characterize the product (NMR, HRMS) and determine the enantiomeric excess (chiral HPLC).

References

Technical Support Center: Improving Regioselectivity of Aromatic Substitution in Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the regioselective aromatic substitution of phenethylamines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I getting a mixture of ortho- and para-isomers when I want to achieve para-selectivity?

A1: The ethylamine side chain, especially when the nitrogen is protected (e.g., as an N-acetyl group), is an ortho, para-directing group. This is because the acetylamino group can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions. The para-position is often favored due to reduced steric hindrance compared to the ortho-positions, but a mixture is common.

  • Troubleshooting Tip: To enhance para-selectivity, consider using a bulkier protecting group on the nitrogen. The increased steric bulk can further disfavor substitution at the ortho-positions. Additionally, reaction temperature can play a role; lower temperatures often increase selectivity.

Q2: My electrophilic substitution reaction is giving very low yields or not proceeding at all. What could be the cause?

A2: This issue often arises from the deactivation of the aromatic ring or catalyst inhibition.

  • Unprotected Amine Group: A primary or secondary amine on the phenethylamine side chain is a strong Lewis base. It will react with the Lewis acid catalyst (e.g., AlCl₃ in Friedel-Crafts reactions) or Brønsted acids. This forms a positively charged ammonium group (-CH₂CH₂NH₃⁺), which is a powerful electron-withdrawing group and strongly deactivates the ring towards electrophilic attack.[1]

  • Strongly Deactivating Substituents: If your phenethylamine derivative already contains strongly deactivating groups (e.g., -NO₂, -CF₃), the ring may be too electron-poor to react under standard conditions.[2]

  • Catalyst Deactivation: In Friedel-Crafts reactions, the amine group can irreversibly complex with the Lewis acid catalyst, rendering it inactive.[3]

Troubleshooting Workflow:

G start Low/No Reaction Yield amine_check Is the amine group protected? start->amine_check protect Protect the amine (e.g., N-acetylation) and repeat the reaction. amine_check->protect No deactivating_groups Does the ring have strong deactivating groups? amine_check->deactivating_groups Yes stronger_conditions Use stronger activating conditions (e.g., stronger Lewis acid, higher temperature) or a more reactive electrophile. deactivating_groups->stronger_conditions Yes catalyst_issue Is it a Friedel-Crafts reaction? deactivating_groups->catalyst_issue No increase_catalyst Use a stoichiometric amount or more of the Lewis acid catalyst. catalyst_issue->increase_catalyst Yes other_issue Investigate other factors: - Reagent purity - Solvent choice - Reaction time catalyst_issue->other_issue No

Caption: Troubleshooting workflow for low-yield aromatic substitution reactions.

Q3: I am observing poly-substitution (di- or tri-substituted products). How can I promote mono-substitution?

A3: Poly-substitution occurs when the product of the initial substitution is more reactive than the starting material. The N-acetylphenethylamine is an activated ring, making it susceptible to further substitution.

  • Troubleshooting Tips:

    • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the phenethylamine derivative relative to the electrophile.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • For Friedel-Crafts Acylation: This reaction is generally self-limiting to mono-acylation. The product, an aryl ketone, is deactivated due to the electron-withdrawing nature of the acyl group, which makes a second acylation unfavorable.[4] If you observe poly-substitution, it might indicate a Friedel-Crafts alkylation side reaction.

Q4: How can I direct substitution to the meta-position on the phenethylamine ring?

A4: To achieve meta-substitution, you must have a meta-directing, deactivating group on the ring. The protected ethylamine side chain is an ortho, para-director. Therefore, you need to modify the substrate or the reaction conditions.

  • Strategy 1: Modify the Side Chain: Convert the amine to a group that is electron-withdrawing by induction, such as a quaternary ammonium salt (-N⁺R₃). This will direct incoming electrophiles to the meta position.

  • Strategy 2: Start with a meta-substituted Precursor: If possible, begin your synthesis with a benzene derivative that already has your desired substituent in a meta relationship to another group, and then build the phenethylamine side chain.

Key Experimental Protocols

Note: The following protocols are generalized and should be considered as a starting point. Optimization of solvent, temperature, reaction time, and purification methods will be necessary for specific substrates.

N-Protection of Phenethylamine (N-Acetylation)

The amine group must be protected to prevent side reactions and to control the regioselectivity (directing ortho/para). N-acetylation is a common and effective method.

Workflow for N-Acetylation:

G cluster_reactants Reactants cluster_process Process phen Phenethylamine dissolve Dissolve Phenethylamine in suitable solvent (e.g., DCM or neat) phen->dissolve acetic Acetic Anhydride add Add Acetic Anhydride (dropwise, often at 0°C) acetic->add dissolve->add stir Stir at Room Temp (Monitor by TLC) add->stir workup Aqueous Workup (e.g., wash with NaHCO₃) stir->workup purify Purify (Recrystallization or Chromatography) workup->purify product N-Acetyl- phenethylamine purify->product

Caption: General workflow for the N-acetylation of phenethylamine.

Methodology:

  • Dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or use it neat.

  • Cool the solution in an ice bath (0 °C).

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.

  • Perform an aqueous workup by washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting N-(2-phenylethyl)acetamide by recrystallization or column chromatography.

Regioselective Nitration (ortho/para-selective)

This protocol is adapted from a general procedure for the nitration of activated aromatic rings.[5]

Methodology:

  • Protect the amine group of phenethylamine as described above to form N-acetylphenethylamine.

  • Dissolve N-acetylphenethylamine (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • Stir the reaction at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Separate the ortho- and para-isomers using column chromatography.[6]

Regioselective Bromination (para-selective)

This protocol uses N-Bromosuccinimide (NBS), a mild and often selective brominating agent for activated rings.[7][8]

Methodology:

  • Dissolve N-acetylphenethylamine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in one portion or in small portions.

  • Stir the reaction at room temperature. For less reactive substrates, gentle heating or the addition of a catalytic amount of a mild acid might be necessary. Monitor by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the para-bromo isomer.

Regioselective Friedel-Crafts Acylation (para-selective)

This reaction introduces an acyl group onto the aromatic ring. It is a robust method for producing para-substituted phenethylamines, as the acylated product is deactivated, preventing polyacylation.[4][9]

Methodology:

  • Dissolve N-acetylphenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon disulfide).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-2.0 eq), portion-wise at 0 °C. Note: This reaction is often exothermic.

  • Add the acyl chloride (1.1 eq) dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Data Presentation: Expected Regioselectivity

Since precise, published quantitative data for these specific reactions on phenethylamine is scarce, the following table summarizes the expected major and minor products based on established principles of electrophilic aromatic substitution. The N-acetylated ethylamine group (-CH₂CH₂NHCOCH₃) is a moderately activating, ortho, para-director.

ReactionElectrophileDirecting GroupExpected Major Product(s)Expected Minor Product(s)Key Considerations
Nitration NO₂⁺-CH₂CH₂NHCOCH₃para-nitrophenethylamineortho-nitrophenethylamineAmine protection is crucial to prevent ring deactivation.
Bromination Br⁺-CH₂CH₂NHCOCH₃para-bromophenethylamineortho-bromophenethylamineSteric hindrance often makes para the dominant product with halogens.
Friedel-Crafts Acylation RCO⁺-CH₂CH₂NHCOCH₃para-acylphenethylamineortho-acylphenethylamine (usually very minor)Self-limiting to mono-acylation. Requires stoichiometric Lewis acid.

Visualization of Directing Effects

The regioselectivity is governed by the stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack.

G cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack ortho_attack Electrophile attacks ortho position ortho_sigma Sigma complex formed. Positive charge delocalized over three carbons, including the one attached to the activating group. ortho_attack->ortho_sigma stability Stability: Ortho ≈ Para > Meta ortho_sigma->stability para_attack Electrophile attacks para position para_sigma Sigma complex formed. Positive charge also delocalized to the carbon attached to the activating group. para_attack->para_sigma para_sigma->stability meta_attack Electrophile attacks meta position meta_sigma Sigma complex formed. Positive charge is NOT delocalized onto the carbon with the activating group. meta_attack->meta_sigma meta_sigma->stability conclusion Conclusion: Ortho and Para products are favored stability->conclusion

Caption: Rationale for ortho, para-direction in activated phenethylamines.

References

Technical Support Center: Trace Analysis of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of Novel Psychoactive Substances (NPS). This resource is designed for researchers, forensic scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in NPS trace analysis? A1: One of the foremost challenges is the rapid emergence of new NPS analogues, which makes it difficult to maintain up-to-date analytical methods and reference standards.[1][2] Additionally, the high potency of many NPS, such as fentanyl analogues, means they are present at very low concentrations, requiring highly sensitive detection methods.[3]

Q2: Which analytical technique is preferred for NPS confirmation? A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most widely used method for the confirmation and quantification of NPS.[4][5] It offers excellent sensitivity and specificity, which is crucial for distinguishing between structurally similar analogues in complex biological matrices.[4][5] High-resolution mass spectrometry (HRMS) is also increasingly used for its ability to screen for unknown compounds.[6]

Q3: Why are matrix effects a major concern in biological samples? A3: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix, such as phospholipids in blood or plasma.[7][8] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target NPS analyte.[8]

Q4: Is it always necessary to monitor for metabolites in addition to the parent NPS? A4: Yes, especially in urine analysis. Many NPS are extensively metabolized, and the parent compound may be present at very low concentrations or not at all. Monitoring for specific metabolites can significantly extend the detection window and provide more conclusive evidence of exposure.[9]

Q5: Can immunoassays be used for NPS screening? A5: While immunoassays exist for some NPS classes, they have limitations. Their cross-reactivity with new analogues can be unpredictable, leading to false negatives.[1][4] Furthermore, available immunoassays may be quickly outdated as new chemical structures emerge.[1] Therefore, positive immunoassay screens should always be confirmed by a more specific method like LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues encountered during experimental workflows.

Issue 1: Low Analyte Recovery After Solid-Phase Extraction (SPE)

Question: My recovery for synthetic cannabinoids from urine samples is consistently below 50% after SPE. What are the potential causes and solutions?

Answer: Low recovery for hydrophobic compounds like synthetic cannabinoids is a common issue often related to their "sticky" nature and interactions with labware and extraction materials.[10]

Potential Causes & Solutions:

  • Analyte Adsorption to Sample Containers:

    • Cause: Hydrophobic analytes can adsorb to plastic or glass surfaces, especially from aqueous matrices.

    • Solution: Try adding a small amount of an organic solvent like acetonitrile to the urine sample before extraction to reduce adsorption.[10] Silanized glassware can also minimize surface interactions.

  • Incomplete Elution from the SPE Sorbent:

    • Cause: The elution solvent may not be strong enough to completely desorb the analytes from the SPE cartridge.

    • Solution: Ensure your elution solvent is sufficiently non-polar. For reversed-phase SPE, consider using a more non-polar solvent or a mixture, such as ethyl acetate or a dichloromethane/isopropanol blend.[11] Perform a second elution step and analyze it separately to see if a significant amount of the analyte remains on the cartridge.

  • Inappropriate SPE Sorbent Phase:

    • Cause: The chosen sorbent (e.g., C18) may not be optimal for the specific metabolites being targeted.

    • Solution: Polymeric sorbents (like Styre Screen® HLD) can offer different selectivity and may improve recovery for a broad range of metabolites, sometimes eliminating the need for conditioning steps.[11] Comparing different commercially available SPE cartridges can identify the most efficient one for your specific analytes.[12]

  • Incomplete Hydrolysis of Glucuronidated Metabolites:

    • Cause: Many NPS metabolites are excreted as glucuronide conjugates. Incomplete enzymatic hydrolysis with β-glucuronidase will result in the conjugated form not being efficiently extracted by the SPE method designed for the parent compound.

    • Solution: Optimize the hydrolysis step. Ensure the pH of the buffer (e.g., acetate buffer, pH 5.0) is correct for the enzyme and incubate at an appropriate temperature (e.g., 65°C) for a sufficient duration (1-2 hours).[11]

Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)

Question: I am observing significant ion suppression for fentanyl analogues in plasma samples, leading to poor quantitative accuracy. How can I mitigate this?

Answer: Matrix effects in plasma are typically caused by endogenous phospholipids that co-elute with the analytes and interfere with the ionization process in the mass spectrometer source.[7]

Potential Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Cause: A simple protein precipitation ("dilute-and-shoot" or crash) is often insufficient to remove phospholipids.[7]

    • Solution: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are more effective at removing interfering matrix components than protein precipitation alone.[8] There are also specialized phospholipid removal cartridges and plates available.[7]

  • Co-elution of Analytes and Phospholipids:

    • Cause: The chromatographic conditions are not adequate to separate the target analytes from the interfering matrix components.

    • Solution: Modify your LC method. Adjusting the gradient to be shallower can help resolve analytes from the bulk of the phospholipid elution front. Using a column with a different chemistry (e.g., biphenyl instead of C18) can also alter selectivity and move the analyte away from the interferences.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS):

    • Cause: Even with optimized cleanup and chromatography, some matrix effect may be unavoidable.

    • Solution: The most effective way to compensate for matrix effects is to use a co-eluting stable isotope-labeled internal standard (e.g., Fentanyl-d5) for each analyte. The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.[8]

Issue 3: Poor Chromatographic Peak Shape (Tailing)

Question: My basic NPS compounds (e.g., synthetic cathinones) are showing significant peak tailing on a C18 column. What is causing this and how can I fix it?

Answer: Peak tailing for basic compounds is often caused by secondary ionic interactions between the protonated basic analyte and negatively charged, ionized silanol groups on the surface of the silica-based column packing material.[13]

Potential Causes & Solutions:

  • Silanol Interactions:

    • Cause: Free silanol groups on the column's stationary phase interact strongly with basic analytes.

    • Solution 1 (Mobile Phase pH): Increase the pH of the mobile phase (e.g., to pH 8-10) using a suitable buffer like ammonium formate or ammonium bicarbonate. At a higher pH, the silanol groups are deprotonated and less likely to interact, and the basic analytes are in their neutral form. This requires a pH-stable column.

    • Solution 2 (Mobile Phase Additives): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Solution 3 (Column Choice): Use a column with high-purity silica and advanced end-capping to minimize the number of available silanol groups. Alternatively, switch to a column specifically designed for the analysis of basic compounds.

  • Column Contamination or Degradation:

    • Cause: Accumulation of strongly retained compounds on the column inlet frit or at the head of the column can distort the peak flow path.[14] This often affects all peaks in the chromatogram.[14]

    • Solution: Use a guard column to protect the analytical column from contaminants. If contamination is suspected, try back-flushing the column to waste.[14] If the problem persists, the column may need to be replaced.

Quantitative Data Summary

The following tables summarize typical analytical parameters for different NPS classes reported in the literature. Values can vary significantly based on the specific analyte, matrix, instrumentation, and method used.

Table 1: Performance Data for Fentanyl Analogues Analysis

Matrix Technique Analyte Class LLOQ Range (ng/mL) Recovery Range (%) Matrix Effect Range (%) Reference(s)
Whole Blood LC-MS/MS Fentanyl Analogues 0.05 - 0.5 Not Reported Not Reported [15][16]
Dried Blood Spots LC-MS/MS Fentanyl Analogues 0.10 - 1.00 ≥93% (Accuracy) Not Reported [17]
Oral Fluid LC-QTOF-MS Fentanyl Analogues 0.5 - 1.0 Not Reported 9.3 to 47.4 (Enhancement) [18][19]

| Oral Fluid | LC-HRMS/MS | Fentanyl Analogues | Not Reported | 43 - 92 | <20 |[20] |

Table 2: Performance Data for Synthetic Cannabinoids & Cathinones Analysis

Matrix Technique Analyte Class LOD/LLOQ Range (ng/mL) Recovery Range (%) Matrix Effect Range (%) Reference(s)
Urine LC-MS/MS Synthetic Cannabinoid Metabolites 0.025 - 0.5 (LOD) 43 - 97 81 - 185 [9]
Postmortem Blood LC-MS/MS Synthetic Cathinones 1.0 (LOQ) 63 - 91.5 -5.1 to 13.3 [21]
Urine LC-MS/MS Synthetic Cathinones 0.09 - 0.5 (LOD) Not Reported Not Reported [22]

| Urine | LC-MS/MS | Various NPS | 1.0 - 5.0 (LLOQ) | Not Reported | Not Reported |[23] |

Visualized Workflows and Pathways

Diagram 1: General Analytical Workflow for NPS in Urine

Analytical_Workflow cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample Receipt & Aliquoting Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Add Buffer/Enzyme SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Load onto Cartridge Evap 4. Eluate Evaporation & Reconstitution SPE->Evap Elute & Dry Down LCMS 5. LC-MS/MS Analysis Evap->LCMS Inject Sample Data 6. Data Acquisition & Integration LCMS->Data Report 7. Quantification & Reporting Data->Report

Caption: A typical workflow for preparing and analyzing NPS from urine samples.

Diagram 2: Troubleshooting Low Analyte Signal

Troubleshooting_Signal Start Low Analyte Signal Observed Check_IS Is Internal Standard (IS) Signal Also Low? Start->Check_IS Cause_SPE Problem is likely in Sample Prep or Injection Check_IS->Cause_SPE Yes Cause_MS Problem is likely in MS/MS or due to Matrix Effects Check_IS->Cause_MS No Fix_SPE Check SPE recovery, evaporation step, and autosampler function. Cause_SPE->Fix_SPE Check_Matrix Evaluate Matrix Effects (Post-extraction spike) Cause_MS->Check_Matrix Fix_Tune Check MS/MS tuning and parameters. Verify standard stability. Check_Matrix->Fix_Tune No Suppression Fix_Cleanup Improve sample cleanup or adjust chromatography to separate from interferences. Check_Matrix->Fix_Cleanup Suppression Observed

Caption: A decision tree for troubleshooting the root cause of low analyte signal.

Diagram 3: Simplified CB1 Receptor Signaling Pathway

CB1_Signaling cluster_G G-Protein Dependent cluster_arrestin G-Protein Independent SC Synthetic Cannabinoid (Agonist) CB1 CB1 Receptor SC->CB1 Binds & Activates Gi Gαi/o (Inhibitory) CB1->Gi Gby Gβγ CB1->Gby Arrestin β-Arrestin Recruitment CB1->Arrestin Phosphorylation-dependent AC Adenylyl Cyclase Gi->AC Inhibits Channels Ion Channels Gby->Channels cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Channels->Ca_Channel Release ↓ Neurotransmitter Release K_Channel->Release Ca_Channel->Release Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: Key signaling pathways activated by synthetic cannabinoids via the CB1 receptor.[24][25][26][27]

Detailed Experimental Protocol

Protocol: Solid-Phase Extraction (SPE) of Synthetic Cannabinoid Metabolites from Urine

This protocol is a representative method for extracting synthetic cannabinoid metabolites from urine prior to LC-MS/MS analysis, based on common procedures.[9][11]

1. Materials and Reagents

  • Urine samples, calibrators, and quality controls.

  • Internal Standard (IS) solution (e.g., JWH-018 N-pentanoic acid-d4).

  • 100mM Acetate buffer (pH 5.0).

  • β-glucuronidase enzyme solution.

  • SPE Cartridges: Polymeric reversed-phase (e.g., Styre Screen® HLD, 60 mg/3 mL).

  • Wash Solution 1: 100mM Acetate buffer (pH 5.0).

  • Wash Solution 2: 25:75 Methanol:100mM Acetate buffer.

  • Elution Solvent: Ethyl Acetate.

  • Reconstitution Solvent: Mobile phase, typically 50:50 Methanol:Water with 0.1% formic acid.

  • SPE vacuum manifold.

  • Nitrogen evaporator.

2. Sample Pre-treatment (Hydrolysis)

  • Pipette 1.0 mL of urine sample into a labeled glass culture tube.

  • Add internal standard solution.

  • Add 2.0 mL of 100mM Acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase solution.[11]

  • Vortex the tube for 30 seconds.

  • Incubate the sample in a heating block at 65°C for 1-2 hours to cleave glucuronide conjugates.[11]

  • Allow the sample to cool to room temperature before proceeding.

3. Solid-Phase Extraction Procedure

  • Place the SPE cartridges on the vacuum manifold. Note: Polymeric cartridges may not require pre-conditioning, saving time and solvent. Always check manufacturer instructions.[11]

  • Load Sample: Load the entire pre-treated sample directly onto the corresponding SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Wash Step 1: Add 3 mL of Wash Solution 1 (100mM Acetate buffer) to each cartridge. Apply vacuum to pull the solution through. This removes polar interferences.

  • Wash Step 2: Add 3 mL of Wash Solution 2 (25:75 Methanol:Acetate buffer) to each cartridge. Apply vacuum to pull the solution through. This removes moderately polar interferences.

  • Dry Sorbent: Dry the cartridges thoroughly under full vacuum for at least 10 minutes. This step is critical to remove all aqueous residue before elution with a non-polar organic solvent.[11]

4. Elution and Concentration

  • Place clean, labeled collection tubes inside the manifold.

  • Elute Analytes: Add 3 mL of Elution Solvent (Ethyl Acetate) to each cartridge. Allow the solvent to soak the sorbent for 1 minute before applying gentle vacuum to slowly elute the analytes into the collection tubes.

  • Evaporate to Dryness: Transfer the eluate to a nitrogen evaporator. Evaporate the samples to complete dryness under a gentle stream of nitrogen at 35-40°C.[11]

  • Reconstitute: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

addressing matrix effects in LC-MS/MS analysis of stimulants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of stimulants. This resource provides troubleshooting guides and frequently asked questions to help you identify, quantify, and mitigate matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of stimulants?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, it's the influence of everything else in the sample besides the stimulant you are trying to measure. These effects are a major concern because they can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the stimulant's concentration and reduced method sensitivity.[3][4][5] This is the most common type of matrix effect.

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the stimulant's concentration.[4][5]

These phenomena can severely compromise the accuracy, precision, and reproducibility of quantitative results.[6][7] Biological matrices like plasma, serum, and urine are complex and contain high concentrations of endogenous substances such as phospholipids, proteins, and salts that are known to cause significant matrix effects.[3][4]

Q2: How can I determine if my assay is being affected by matrix effects?

A: There are both qualitative and quantitative methods to assess the presence and magnitude of matrix effects in your assay.

  • Qualitative Assessment (Post-Column Infusion): This method is excellent for identifying at what point during your chromatographic run ion suppression or enhancement occurs.[4][7][8][9] It involves infusing a constant flow of your stimulant standard into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample.[8][9] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[4][7] This is particularly useful during method development to adjust chromatography so that your analytes elute in a "clean" region.[9]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the precise impact of the matrix.[4][10][11] The response of an analyte spiked into a blank matrix after the extraction process is compared to the response of the same analyte in a neat (clean) solvent.[4] This comparison allows for the calculation of the Matrix Factor (MF).

Q3: How do I calculate the Matrix Factor (MF) and what does it mean?

A: The Matrix Factor (MF), also referred to as Matrix Effect (ME), is calculated to quantify the degree of ion suppression or enhancement. The calculation is performed using data from the post-extraction spike experiment.

The most common formula is: Matrix Factor (MF) = (Peak Response of Analyte in Spiked Post-Extracted Matrix) / (Peak Response of Analyte in Neat Solvent) [4]

Alternatively, it can be expressed as a percentage: Matrix Effect (%) = [ (Peak Area in Matrix) / (Peak Area in Solvent) ] * 100 [10]

  • An MF < 1 (or ME < 100%) indicates ion suppression .[4][10]

  • An MF > 1 (or ME > 100%) indicates ion enhancement .[4][10]

  • An MF = 1 (or ME = 100%) indicates no matrix effect .[10]

Ideally, the absolute MF should be between 0.75 and 1.25 for a robust bioanalytical method.[4]

Q4: What are the most common sources of matrix effects in biological samples and how can I remove them?

A: In biological fluids like plasma and serum, phospholipids are a primary cause of matrix effects, particularly ion suppression.[3][12] They are notorious for co-extracting with analytes and fouling the mass spectrometer source. The most effective way to combat matrix effects is through rigorous sample preparation to remove these interfering components before analysis.[3][13]

Here is a comparison of common sample preparation techniques:

Technique Description Effectiveness in Reducing Matrix Effects Pros Cons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[14]Least Effective. While it removes proteins, it does not remove phospholipids, which remain in the supernatant.[12][14]Fast, simple, inexpensive.High risk of significant matrix effects from phospholipids and other soluble components.[14]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their relative solubilities in two immiscible liquids.Moderately to Highly Effective. Can provide very clean extracts if the solvent system is optimized.[13][14]Can be highly selective, resulting in clean extracts.Can have low recovery for polar analytes, may require evaporation/reconstitution steps.[14]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Highly Effective. Provides cleaner extracts than PPT.[13][14] Mixed-mode SPE (combining reversed-phase and ion exchange) is particularly effective.[14]High selectivity and recovery, can concentrate the sample.More complex and time-consuming method development.[15]
Phospholipid Removal Plates/Tips (e.g., HybridSPE) Specifically designed to remove phospholipids from protein-precipitated samples.Very Highly Effective. Grossly removes phospholipids, leading to a significant reduction in matrix effects and improved assay robustness.[12]Simple, generic, and highly effective at targeting the main source of matrix effects.Additional cost compared to simple PPT.
Q5: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

A: Using a SIL-IS is the most widely recognized and robust strategy to compensate for matrix effects.[6][16][17][18] A SIL-IS is an analog of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[16][19]

You should use a SIL-IS whenever possible because:

  • It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[17][19]

  • By tracking the analyte-to-IS peak area ratio, the SIL-IS effectively normalizes for signal variations, correcting for both extraction loss and ion suppression/enhancement.[16][17]

  • Studies have shown that ¹³C-labeled internal standards are often superior to deuterium (²H)-labeled standards as they are less likely to have different chromatographic retention times.[16][20]

While a SIL-IS is highly effective at compensating for matrix effects, it does not eliminate the underlying issue of ion suppression, which can still impact overall method sensitivity.[3] Therefore, the best practice is to combine an optimized sample cleanup procedure with the use of a SIL-IS.[17]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate key concepts and workflows for identifying and mitigating matrix effects.

MatrixEffect_Workflow cluster_mitigation Mitigation Options start Suspected Matrix Effect in Stimulant Analysis qual Qualitative Assessment (Post-Column Infusion) start->qual quant Quantitative Assessment (Post-Extraction Spike) start->quant eval Evaluate Results: Calculate Matrix Factor (MF) qual->eval quant->eval mitigate Apply Mitigation Strategy eval->mitigate MF < 0.8 or > 1.2 (Significant ME) valid Method Validation Complete eval->valid 0.8 ≤ MF ≤ 1.2 (Acceptable) prep Optimize Sample Prep (e.g., SPE, PLR) mitigate->prep chrom Modify Chromatography (Gradient, Column) mitigate->chrom is Use SIL-IS mitigate->is reval Re-evaluate Matrix Effect reval->mitigate Still Unacceptable reval->valid Acceptable prep->reval chrom->reval is->reval

Caption: A logical workflow for identifying, quantifying, and mitigating matrix effects.

Ionization_Process cluster_source ESI Source cluster_output MS Detector Signal analyte Analyte ESI Ionization Process analyte->ESI matrix Matrix Components matrix->ESI suppression Reduced Signal (Suppression) ESI->suppression Competition for charge/ droplet surface access enhancement Increased Signal (Enhancement) ESI->enhancement Improved desolvation/ ionization efficiency

Caption: Visualization of ion suppression and enhancement in the ESI source.

HybridSPE_Workflow start 1. Start with Plasma/Serum Sample add_acn 2. Add Acidified Acetonitrile (+ SIL-IS) start->add_acn mix 3. Mix/Vortex to Precipitate Proteins add_acn->mix apply 4. Apply Supernatant to HybridSPE® Plate/Tip mix->apply filter 5. Apply Vacuum/Centrifugation apply->filter waste Proteins & Phospholipids are Retained and Discarded apply->waste collect 6. Collect Filtrate for LC-MS/MS filter->collect

Caption: Step-by-step workflow for phospholipid removal using HybridSPE® technology.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol details the steps to prepare the three sample sets required to quantitatively determine the matrix effect, recovery, and overall process efficiency.

Objective: To calculate the Matrix Factor (MF) for a stimulant analyte.

Materials:

  • Blank biological matrix (e.g., drug-free human plasma)

  • Neat solvent (matching the final extract composition, e.g., 90:10 Water:Acetonitrile)

  • Analyte and SIL-IS stock solutions

  • Your established sample preparation materials (e.g., SPE cartridges, LLE solvents)

Procedure:

  • Prepare Set 1 (Analyte in Neat Solvent):

    • Take an aliquot of the neat solvent.

    • Spike with the analyte at a known concentration (e.g., Low QC and High QC levels).

    • This sample represents 100% response, with no matrix effect or recovery loss.

  • Prepare Set 2 (Post-Extraction Spike):

    • Take an aliquot of the blank biological matrix.

    • Perform your complete sample extraction procedure (e.g., PPT, SPE, LLE).

    • Take the final, clean extract.

    • Spike this extract with the analyte to the same final concentration as in Set 1.

    • This sample is used to measure the matrix effect, as the analyte was not subject to extraction losses.

  • Prepare Set 3 (Pre-Extraction Spike):

    • Take an aliquot of the blank biological matrix.

    • Spike with the analyte to the same final concentration as in Set 1.

    • Now, perform your complete sample extraction procedure on this spiked matrix.

    • This sample is used to measure the overall process efficiency, as the analyte is subject to both extraction losses and matrix effects.

  • Analysis and Calculation:

    • Inject all three sets of samples into the LC-MS/MS system.

    • Obtain the mean peak area for the analyte in each set (n ≥ 5 is recommended).

    • Calculate the Matrix Factor (MF) and other parameters using the formulas in the table below.

Table of Calculations
Parameter Formula Interpretation
Matrix Factor (MF) (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1)Measures signal suppression/enhancement. A value close to 1 is ideal.[4]
Recovery (RE) (Mean Peak Area of Set 3) / (Mean Peak Area of Set 2)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Mean Peak Area of Set 3) / (Mean Peak Area of Set 1)Measures the combined effect of recovery and matrix effects.[21]
Protocol 2: Generic Phospholipid Removal using a 96-Well Plate

This protocol provides a general procedure for using a phospholipid removal plate, a highly effective technique for cleaning up plasma and serum samples.

Objective: To remove proteins and phospholipids from a plasma sample prior to LC-MS/MS analysis.

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum sample into each well of the 96-well collection plate.

  • Protein Precipitation: Add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) containing your stable isotope-labeled internal standard (SIL-IS) to each well.

  • Mixing: Mix thoroughly. This can be done by sealing the plate and vortexing for 1-2 minutes or by aspirating and dispensing with a multi-channel pipette. This step precipitates the proteins.

  • Transfer: Place the phospholipid removal plate on top of a clean 96-well collection plate. Transfer the supernatant from the mixing plate to the phospholipid removal plate.

  • Filtration: Apply a vacuum to the apparatus (or use positive pressure or centrifugation, depending on the product) to draw the sample through the packed-bed filter. During this step, precipitated proteins are physically filtered, and phospholipids are chemically retained by the sorbent. The target analytes (stimulants) and the SIL-IS pass through unretained.

  • Collection: The resulting filtrate in the collection plate is now free of the vast majority of proteins and phospholipids.

  • Analysis: The collected filtrate is ready for direct injection into the LC-MS/MS system.

References

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of amines for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of amines?

A1: Direct GC-MS analysis of many amines is challenging due to their high polarity, which leads to poor chromatographic peak shape (tailing), low volatility, and potential for adsorption to active sites in the GC system.[1][2][3] Derivatization is a chemical modification process that converts polar functional groups (-NH2, -NH) into less polar, more volatile, and more thermally stable derivatives.[3][4] This results in improved chromatographic resolution, increased sensitivity, and better overall analytical performance.[2][5]

Q2: What are the most common derivatization methods for amines in GC-MS?

A2: The three most prevalent derivatization methods for amines for GC-MS analysis are:

  • Silylation: This is the most widely used technique, where an active hydrogen in the amine group is replaced by a trimethylsilyl (TMS) group.[4][6][7] Silylating reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are common.[8][9]

  • Acylation: This method involves the introduction of an acyl group into the amine molecule, reducing its polarity.[5][10] Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used.[11]

  • Alkylation: This process involves the replacement of an active hydrogen with an alkyl group.[5][10] Chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are common alkylating reagents that react with primary and secondary amines to form carbamates.[12]

Q3: How do I choose the right derivatization reagent for my amine?

A3: The choice of reagent depends on several factors:

  • Type of amine: Primary, secondary, and tertiary amines have different reactivities. For instance, silylation and acylation are generally effective for primary and secondary amines.[11] Tertiary amines are more challenging to derivatize and may require specific reagents like chloroformates.[13]

  • Sample matrix: The complexity and components of your sample can influence reagent selection. For instance, silylating reagents are highly sensitive to moisture, so anhydrous conditions are crucial.[11]

  • Detector: If using an electron capture detector (ECD), halogenated acylating reagents (e.g., containing fluorine) can significantly enhance sensitivity.[5]

  • Desired properties of the derivative: Factors like volatility, stability, and mass spectral fragmentation patterns should be considered.[2][5]

Troubleshooting Guides

Problem 1: Poor or No Derivatization

Symptoms:

  • Low or no peak for the derivatized analyte.

  • Presence of a large, tailing peak corresponding to the underivatized amine.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of Moisture Silylating reagents are extremely sensitive to water. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents under inert gas (e.g., nitrogen or argon) and in a desiccator.[10][14]
Incorrect Reagent-to-Analyte Ratio Increase the molar excess of the derivatization reagent. A common starting point is a 50- to 100-fold molar excess.
Suboptimal Reaction Temperature Some derivatization reactions require heating to proceed to completion. Consult the literature for the specific reagent and analyte. For example, silylation reactions are often heated at 60-80°C.[14]
Insufficient Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by analyzing aliquots at different time points.[10]
Sample Matrix Interference Components in the sample matrix may compete for the derivatizing reagent or inhibit the reaction. Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Degraded Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent.
Problem 2: Multiple or Unexpected Peaks

Symptoms:

  • Presence of multiple peaks for a single analyte.

  • Appearance of unknown peaks in the chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Derivatization This can lead to peaks for both the derivatized and underivatized amine. Optimize reaction conditions (temperature, time, reagent concentration) as described in Problem 1.
Formation of Byproducts Side reactions can lead to the formation of unwanted byproducts.[15] Adjusting the reaction pH or using a milder derivatizing reagent may help. Excess reagent can also sometimes be detected; if so, a cleanup step after derivatization may be necessary.
Analyte Degradation The derivatization conditions (e.g., high temperature) may be causing the analyte to degrade. Try using milder reaction conditions or a different derivatization method.
Contamination Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks. Use high-purity solvents and thoroughly clean all glassware. Running a reagent blank (reagent and solvent without the analyte) can help identify contaminant peaks.
Problem 3: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending to the right.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Derivatization Residual underivatized amines, being polar, will interact strongly with active sites in the GC system, causing tailing.[2] Re-optimize the derivatization procedure.
Active Sites in the GC System Silanol groups in the injector liner, column, or even the glass wool packing can interact with the analytes.[16][17] Use a deactivated inlet liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including changing the liner and septum.[18]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[17] Dilute the sample or reduce the injection volume.
Improper Column Installation A poor column cut or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing.[17] Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

Experimental Protocols

General Protocol for Silylation with BSTFA
  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing the amine analytes to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to reconstitute the residue, followed by 50 µL of BSTFA (with or without 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

General Protocol for Acylation with TFAA
  • Sample Preparation: Evaporate the sample extract to dryness.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA.

  • Reaction: Cap the vial and heat at 60°C for 15 minutes.

  • Evaporation: Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane) and inject into the GC-MS.

General Protocol for Alkylation with Ethyl Chloroformate (ECF)
  • Sample Preparation: To an aqueous sample or standard solution (1 mL), add 100 µL of pyridine (as a base) and 50 µL of ECF.

  • Reaction: Vortex the mixture vigorously for 1 minute at room temperature.

  • Extraction: Extract the formed carbamate derivatives with a suitable organic solvent (e.g., diethyl ether, chloroform).

  • Analysis: Inject an aliquot of the organic layer into the GC-MS.

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Reagents for Amines

Derivatization MethodReagentTarget AnalytesTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA, MSTFAPrimary & Secondary Amines, Alcohols, Carboxylic Acids60-80°C, 15-60 minVersatile, produces thermally stable derivatives.Highly sensitive to moisture, may not be suitable for tertiary amines.[11]
Acylation TFAA, PFPA, HFBAPrimary & Secondary Amines50-70°C, 15-30 minDerivatives are stable, halogenated reagents enhance ECD sensitivity.Byproducts can be acidic and may need to be removed.[4]
Alkylation ECF, MCFPrimary & Secondary AminesRoom Temperature, 1-5 minFast reaction, can be performed in aqueous solutions.[11][12]May not be suitable for all amine structures.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Amines Extract Extraction/Cleanup Sample->Extract Drydown Evaporation to Dryness Extract->Drydown AddReagent Add Solvent & Derivatizing Reagent Drydown->AddReagent Reaction Heating/Incubation AddReagent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Analysis Detection->Data

Caption: A typical experimental workflow for the GC-MS analysis of amines involving derivatization.

Troubleshooting_Tree Start Poor Chromatographic Result Q_Peak_Presence Is there a peak for the derivatized analyte? Start->Q_Peak_Presence A_No_Peak Check for: - Moisture Contamination - Reagent Degradation - Incorrect Reaction Conditions Q_Peak_Presence->A_No_Peak No Q_Peak_Shape Is the peak shape good (symmetrical)? Q_Peak_Presence->Q_Peak_Shape Yes A_Tailing_Peak Check for: - Incomplete Derivatization - Active Sites in GC System - Column Overload Q_Peak_Shape->A_Tailing_Peak No (Tailing) Q_Peak_Number Is there only one peak per analyte? Q_Peak_Shape->Q_Peak_Number Yes A_Multiple_Peaks Check for: - Incomplete Derivatization - Byproduct Formation - Contamination Q_Peak_Number->A_Multiple_Peaks No (Multiple Peaks) End Good Chromatogram Q_Peak_Number->End Yes

Caption: A decision tree for troubleshooting common issues in the GC-MS analysis of derivatized amines.

References

Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed amination reactions, a crucial tool for researchers, scientists, and professionals in drug development. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the efficiency of your C-N coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction is not working or giving a low yield. What are the most common causes?

A1: Low or no yield in Buchwald-Hartwig amination reactions can stem from several factors. The most common culprits include:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and substrate-dependent.[1][2] Sterically hindered and electron-rich ligands often promote higher catalytic activity.[3]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, but can be incompatible with base-sensitive functional groups.[4][5] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[5]

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common, but greener alternatives are being explored.[6][7] In some cases, the insolubility of reagents can lead to reaction failure.[5]

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C.[5] Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition or side reactions.

  • Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[4] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). While some reactions can tolerate small amounts of water, anhydrous conditions are generally recommended.[4]

  • Substrate Quality: Impurities in the aryl halide or amine can poison the catalyst. Ensure starting materials are pure.

Q2: How do I choose the optimal palladium precursor and ligand for my specific substrates?

A2: The ideal palladium source and ligand combination is highly dependent on the specific aryl halide and amine being coupled.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3][8] Pre-catalysts are often preferred as they can lead to the cleaner formation of the active catalytic species.[9]

  • Ligands: The development of bulky, electron-rich phosphine ligands has been a key driver in the advancement of amination reactions.[1][3]

    • For primary amines: BrettPhos is often a preferred ligand.[4]

    • For secondary amines: Ligands like XPhos and RuPhos have shown high efficiency.[10]

    • For challenging substrates: Biaryl phosphine ligands have proven to be particularly effective.[1]

    • Screening a variety of ligands is often the most effective approach to identify the optimal choice for a new transformation.[11]

Q3: What is the role of the base in the reaction, and how do I select the right one?

A3: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine or the palladium-amine complex.[8][12]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are widely used for their high reactivity.[5][13] However, they can be incompatible with sensitive functional groups like esters and nitro groups.[4]

  • Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that offer better functional group tolerance.[5] The solubility of the base can also be a critical factor; Cs₂CO₃ is often favored for its good solubility in common reaction solvents.[5]

  • Organic Bases: In some cases, soluble organic bases like DBU can be used, sometimes in combination with inorganic bases.[5]

Q4: My reaction is sluggish. How can I increase the reaction rate?

A4: To increase the rate of a slow amination reaction, consider the following:

  • Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction, but be mindful of potential catalyst degradation.

  • Optimize Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, increasing the loading might be necessary for challenging substrates.[4]

  • Ligand Choice: Switching to a more electron-rich and sterically hindered ligand can enhance the rates of both oxidative addition and reductive elimination.[14]

  • Solvent: Ensure your chosen solvent provides good solubility for all reactants. A solvent screen may be beneficial.[5]

  • Agitation: For heterogeneous mixtures (e.g., with insoluble inorganic bases), vigorous stirring is crucial to ensure good contact between reactants.[5]

Q5: I am observing side products. What are the common side reactions and how can I minimize them?

A5: Common side reactions include hydrodehalogenation of the aryl halide, formation of diarylamines (for primary amines), and hydroxylation of the aryl halide.[14][15]

  • Hydrodehalogenation: This can occur if β-hydride elimination is competitive with reductive elimination. Using bulkier ligands can often suppress this side reaction.[14]

  • Diarylamine Formation: When using primary amines, the product aniline can sometimes react further with the aryl halide. Using a ligand that is selective for primary amines or carefully controlling the stoichiometry can mitigate this.[16] The KPhos ligand has been shown to suppress diarylamine formation.[15]

  • Aryl Hydroxylation: This can be a problem when using aqueous ammonia or hydroxide bases. The choice of ligand is critical to suppress this pathway.[15][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion Inactive catalyst or improper catalyst generation.Use a pre-catalyst or ensure efficient in situ reduction of the Pd(II) source.[9][18]
Poor choice of ligand for the specific substrate combination.Screen a panel of ligands, including bulky biaryl phosphines like XPhos, RuPhos, or BrettPhos.[4][10][11]
Inappropriate base or insufficient base strength.Switch to a stronger base (e.g., NaOtBu, LiHMDS) or a more soluble base (e.g., Cs₂CO₃).[5]
Low reaction temperature.Increase the reaction temperature in increments (e.g., 10-20°C).
Poor solubility of reactants.Try a different solvent or a solvent mixture.[5][6]
Presence of oxygen or moisture.Ensure the reaction is set up under a strictly inert atmosphere and use anhydrous solvents.[4]
Formation of Side Products Hydrodehalogenation of the aryl halide.Use a more sterically hindered ligand to favor reductive elimination over β-hydride elimination.[14]
Double arylation of a primary amine.Use a ligand designed for primary amines (e.g., BrettPhos) or adjust the stoichiometry of the reactants.[4][16] The KPhos ligand can also improve selectivity.[15]
Catalyst poisoning.Purify starting materials to remove potential catalyst poisons like sulfur-containing compounds.[4][19]
Catalyst Deactivation Catalyst decomposition at high temperatures.Lower the reaction temperature or use a more thermally stable pre-catalyst.
Product inhibition.In some cases, the product can coordinate to the palladium center and inhibit catalysis.[20] Consider a different ligand or reaction conditions.
Clogging in flow reactors.Use acoustic irradiation to prevent aggregation of organometallic species.[21]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Amination Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Addition of Amine: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition + Ar-X Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Amination Reaction Check_Catalyst Check Catalyst/Ligand Start->Check_Catalyst Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands Suboptimal? Check_Base Check Base Check_Catalyst->Check_Base Optimal Screen_Ligands->Check_Base Screen_Bases Screen Different Bases Check_Base->Screen_Bases Suboptimal? Check_Solvent Check Solvent/Temp Check_Base->Check_Solvent Optimal Screen_Bases->Check_Solvent Screen_Solvents Screen Solvents/Vary Temp Check_Solvent->Screen_Solvents Suboptimal? Check_Purity Check Starting Material Purity Check_Solvent->Check_Purity Optimal Screen_Solvents->Check_Purity Purify_Reagents Purify Reagents Check_Purity->Purify_Reagents Impure? Success Improved Yield Check_Purity->Success Pure Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

This technical support guide is intended to be a starting point for optimizing your palladium-catalyzed amination reactions. Given the vast scope of possible substrates, empirical optimization is often necessary to achieve the highest efficiency.

References

Technical Support Center: Asymmetric Synthesis of α-Tertiary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of α-tertiary amines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of α-tertiary amines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Question: My reaction is producing the desired α-tertiary amine, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity.

    • Screening: If not already performed, screen a variety of chiral catalysts or ligands. For instance, in metal-catalyzed reactions, different chiral phosphine or diene ligands can have a profound impact on stereochemical outcomes.[1] In organocatalysis, different chiral phosphoric acids or amine-based catalysts should be evaluated.

    • Catalyst Purity: Ensure the catalyst and ligand are of high purity, as impurities can interfere with the catalytic cycle.

    • Catalyst Loading: Vary the catalyst loading. In some cases, higher or lower loadings can improve enantioselectivity.

  • Incorrect Solvent: The solvent can significantly influence the transition state of the enantioselective step.

    • Solvent Polarity: Experiment with a range of solvents with varying polarities. Nonpolar, aprotic solvents like toluene or dichloromethane are often good starting points, but sometimes more polar solvents may be beneficial.

    • Coordinating Solvents: Be cautious with coordinating solvents (e.g., THF, acetonitrile) as they can sometimes compete with the substrate for binding to the catalyst, thereby reducing enantiocontrol.

  • Inappropriate Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.

    • Lowering the Temperature: In most cases, lowering the reaction temperature will enhance enantioselectivity by favoring the lower energy transition state that leads to the major enantiomer. Reactions are often run at temperatures ranging from room temperature down to -78 °C.

  • Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can react with the catalyst or intermediates, leading to a racemic background reaction.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also be beneficial.[2]

  • Substrate-Related Issues: The electronic and steric properties of your substrate can influence enantioselectivity.

    • Protecting Groups: If applicable, consider changing the protecting groups on your amine or other functional groups. Bulky protecting groups can enhance facial selectivity.

A logical workflow for troubleshooting low enantioselectivity is outlined below:

Low_Enantioselectivity_Troubleshooting start Low Enantioselectivity Observed catalyst Optimize Catalyst/Ligand - Screen different catalysts/ligands - Check purity and loading start->catalyst solvent Optimize Solvent - Screen solvents of varying polarity - Avoid strongly coordinating solvents catalyst->solvent If no improvement end Improved Enantioselectivity catalyst->end Success temperature Optimize Temperature - Lower the reaction temperature solvent->temperature If no improvement solvent->end Success conditions Ensure Anhydrous Conditions - Dry reagents and solvents - Use inert atmosphere temperature->conditions If no improvement temperature->end Success substrate Modify Substrate - Change protecting groups conditions->substrate If no improvement conditions->end Success substrate->end Success

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Low Reaction Yield

Question: My reaction has good enantioselectivity, but the yield of the α-tertiary amine is unacceptably low. What steps can I take to improve the yield?

Answer: Low yields can stem from a variety of factors, including incomplete conversion, side reactions, or product decomposition.

Potential Causes and Solutions:

  • Incomplete Conversion:

    • Reaction Time: Extend the reaction time. Monitor the reaction progress by techniques like TLC, GC, or NMR to determine the optimal reaction duration.

    • Temperature: Increasing the reaction temperature may improve the reaction rate and conversion, but be mindful of potential impacts on enantioselectivity.

    • Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. Sometimes, using a slight excess of one reagent can drive the reaction to completion.

  • Catalyst Deactivation:

    • Impurities: As with low ee, impurities can poison the catalyst. Ensure all reagents and solvents are pure and dry.

    • Air/Moisture Sensitivity: Many catalysts are sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial.

  • Side Reactions:

    • Identification: Attempt to identify major side products using techniques like NMR or mass spectrometry. Understanding the nature of the side products can provide clues about how to suppress their formation. Common side reactions include elimination, reduction of the imine without addition, and reaction with the solvent.

    • Additive Effects: The addition of certain additives can sometimes suppress side reactions. For example, in some cases, the addition of a Lewis acid or base can be beneficial.

  • Product Decomposition:

    • Work-up and Purification: The desired product may be unstable under the work-up or purification conditions. Extended exposure to acidic or basic conditions during extraction, or high temperatures during solvent evaporation or chromatography, can lead to degradation. Consider using milder work-up procedures and purification techniques like flash chromatography at lower temperatures.

Below is a diagram illustrating a general workflow for addressing low reaction yield:

Low_Yield_Troubleshooting start Low Reaction Yield conversion Address Incomplete Conversion - Increase reaction time/temperature - Adjust stoichiometry start->conversion catalyst Investigate Catalyst Deactivation - Check for impurities - Ensure inert conditions conversion->catalyst If still low end Improved Yield conversion->end Success side_reactions Minimize Side Reactions - Identify byproducts - Use additives catalyst->side_reactions If still low catalyst->end Success decomposition Prevent Product Decomposition - Use mild work-up - Optimize purification side_reactions->decomposition If still low side_reactions->end Success decomposition->end Success

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my α-tertiary amine?

A1: The most common and reliable method for determining the ee of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee. Gas Chromatography (GC) with a chiral column can also be used, particularly for more volatile amines. If you have access to a polarimeter, you can measure the optical rotation, but this method is less accurate and requires a known value for the specific rotation of the enantiopure compound.

Q2: I am having trouble with the formation of the imine/ketimine precursor. What are some common issues and solutions?

A2: Imine/ketimine formation can sometimes be challenging, especially with sterically hindered ketones or amines. Common issues include incomplete formation and side reactions.

  • Use of a Dehydrating Agent: The formation of an imine/ketimine is a condensation reaction that produces water. The presence of water can shift the equilibrium back to the starting materials. Using a dehydrating agent such as magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves is often essential to drive the reaction to completion.

  • Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, is often used to accelerate imine formation.

  • Azeotropic Removal of Water: For less reactive substrates, performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) and using a Dean-Stark apparatus to remove the water can be very effective.

Q3: What are some common side reactions in the asymmetric synthesis of α-tertiary amines?

A3: Besides the desired product, several side reactions can occur, depending on the specific methodology.

  • Racemization: The product itself might racemize under the reaction conditions, especially if the reaction is run at elevated temperatures or for extended periods.

  • Elimination: β-hydride elimination can be a problem, particularly with certain transition metal catalysts, leading to the formation of enamines or other unsaturated byproducts.

  • Reduction of the Imine: In reactions involving a reducing agent (e.g., asymmetric hydrogenation), the imine can be reduced to the corresponding secondary amine without the addition of the desired group.

  • Dimerization or Polymerization: In some cases, the starting materials or reactive intermediates can undergo self-reaction to form dimers or polymers.

Data Presentation

The following tables summarize quantitative data for selected asymmetric syntheses of α-tertiary amines, providing a quick reference for expected outcomes with different catalytic systems.

Table 1: Rhodium-Catalyzed Asymmetric Allylic Amination

EntryAllylic SubstrateAmine NucleophileCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)ee (%)
1Racemic tertiary allylic trichloroacetimidateAniline[Rh(COD)Cl]₂ (2.5)(S)-DTBM-SEGPHOS (5.5)Toluene508595
2Racemic tertiary allylic trichloroacetimidate4-Methoxyaniline[Rh(COD)Cl]₂ (2.5)(S)-DTBM-SEGPHOS (5.5)Toluene508896
3Racemic tertiary allylic trichloroacetimidateMorpholine[Rh(COD)Cl]₂ (2.5)(R,R)-Trost Ligand (5.5)CH₂Cl₂257592

Table 2: Organocatalyzed Asymmetric Addition to Ketimines

EntryKetimineNucleophileCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1N-Boc-ketimineDiethyl malonateCinchona-alkaloid-based thiourea (10)Toluene-209294
2N-PMP-ketimineNitroalkaneChiral Phosphoric Acid (5)CH₂Cl₂08590
3N-Boc-ketimineThiophenolBifunctional squaramide catalyst (10)MTBE-409598

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Allylic Amination of Tertiary Allylic Trichloroacetimidates

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]₂ (0.0025 mmol) and the chiral diene ligand (0.0055 mmol) in the desired anhydrous solvent (1.0 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the racemic tertiary allylic trichloroacetimidate (0.1 mmol) and the amine nucleophile (0.12 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-tertiary amine.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Addition of Nucleophiles to Ketimines

This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.

  • Reaction Setup: To a flame-dried vial under a nitrogen atmosphere, add the ketimine (0.2 mmol), the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%), and the anhydrous solvent (2.0 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Nucleophile Addition: Add the nucleophile (0.24 mmol) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies applicable to the quantification and quality control of 2-(4-Ethylphenyl)propan-2-amine. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). Here, we compare two common chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is synthesized from established validation protocols for structurally similar aromatic amines and phenylethylamine derivatives, providing a robust framework for the analysis of this compound.

The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The selection between GC-FID and HPLC-UV often depends on the specific requirements of the analysis, such as the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. Below is a summary of typical performance data for each method, extrapolated from studies on related amine compounds.[6][7][8][9][10][11]

Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.8%
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.5 µg/mL
Specificity High (Good separation of volatile impurities)High (Excellent resolution from non-volatile impurities)
Robustness Tolerant to minor changes in flow rate and temperatureSensitive to changes in mobile phase composition and pH

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the experimental protocols for both GC-FID and HPLC-UV methods tailored for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the quantification of this compound and related volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent column designed for amine analysis.[12]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

2. Reagents and Solutions:

  • Diluent: Methanol.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent, a known impurity standard, and a sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percentage recovery.

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

  • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as flow rate (±0.2 mL/min) and initial oven temperature (±2°C) to assess the method's reliability.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This method is well-suited for the assay of this compound and the determination of non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: Start with 95% A and 5% B, linearly ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Reagents and Solutions:

  • Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 5, 25, 75, 150 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to obtain a concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Analyze the diluent, a placebo, and a sample spiked with known impurities to ensure peak purity and demonstrate selectivity.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Evaluate repeatability through six replicate injections of a single standard solution and intermediate precision by repeating the analysis on a different instrument with a different analyst.

  • LOD & LOQ: Estimate based on the signal-to-noise ratio or by using the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Robustness: Assess the effect of small variations in mobile phase composition (±2% organic), column temperature (±2°C), and flow rate (±0.1 mL/min).

Visualizations

The following diagrams illustrate the workflow for analytical method validation and a decision-making pathway for selecting the appropriate analytical method.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results collect_data->analyze_results compare_criteria Compare with Acceptance Criteria analyze_results->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

method_selection_logic start Start: Need to Analyze This compound volatility_check Is the analyte and key impurities volatile? start->volatility_check gc_method Select GC-FID volatility_check->gc_method Yes hplc_method Select HPLC-UV volatility_check->hplc_method No gc_validation Proceed with GC Validation Protocol gc_method->gc_validation hplc_validation Proceed with HPLC Validation Protocol hplc_method->hplc_validation

Caption: Decision tree for analytical method selection.

References

comparative study of substituted phenethylamine receptor affinities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Substituted Phenethylamine Receptor Affinities

This guide provides a comparative analysis of the receptor binding affinities of various substituted phenethylamines, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. This class includes endogenous hormones and neurotransmitters like dopamine and norepinephrine, as well as many psychoactive drugs.[1] These compounds interact with a wide range of receptors in the central nervous system, with their specific effects largely determined by their substitution patterns and resulting receptor affinity profiles. This guide focuses on their interactions with key serotonin (5-HT), adrenergic (α), and trace amine-associated receptors (TAAR1).

Receptor Affinity Profiles: A Comparative Analysis

The affinity of a compound for a receptor is a critical measure of its potential biological activity. The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of substituted phenethylamines for several key receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
2C-T-2 463505α1A (1,400), α2A (4,500)
2C-T-4 5422025α1A (1,300), α2A (2,600)
2C-T-7 14068α1A (400), α2A (1,800)
2C-O 17001100021-
2C-O-Et 150320120-
2C-I 0.41.10.2D1 (>10), D2 (>10), D3 (>10)
25I-NBOMe 0.0441.360α1A (0.9), D3 (7.6)
Mescaline 53011002200α1A (>10), α2A (>10)

Data compiled from multiple sources.[2][3][4]

Structure-activity relationship (SAR) studies indicate that phenethylamines generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines.[5][6] For many phenethylamine derivatives, substitutions on the phenyl ring, such as alkyl or halogen groups at the para position, tend to increase binding affinity.[5][7] The addition of an N-2-methoxybenzyl (NBOMe) group dramatically increases affinity for the 5-HT2A receptor while reducing affinity for TAAR1 and 5-HT1A receptors.[4]

Key Signaling Pathways

Substituted phenethylamines elicit their effects by activating complex intracellular signaling cascades. The 5-HT2A receptor and TAAR1 are two primary targets through which these compounds mediate their actions.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[8] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][10] This cascade is central to the psychedelic effects of many phenethylamines.[11][12]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand Phenethylamine Agonist ligand->receptor:head Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Effects pkc->downstream ca_release->downstream

Caption: 5-HT2A receptor Gq-coupled signaling cascade.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is another GPCR that is activated by many phenethylamines.[13] Unlike the 5-HT2A receptor, TAAR1 primarily couples to the Gαs protein.[13][14] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[14] The cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB.[14][15] TAAR1 signaling can modulate the activity of monoamine systems, including dopamine.[14][16]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor TAAR1 g_protein Gαs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP ac->atp Converts ligand Phenethylamine Agonist ligand->receptor:head Binds camp cAMP atp->camp pka PKA Activation camp->pka downstream Downstream Cellular Effects (e.g., CREB Phosphorylation) pka->downstream

Caption: TAAR1 Gs-coupled signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are typically generated using radioligand binding assays. These experiments are fundamental to characterizing the interaction between a ligand and a receptor.

Radioligand Receptor Binding Assay Protocol

This protocol outlines the key steps for determining the binding affinity of a test compound for a specific receptor, such as the 5-HT2A receptor.

  • Cell Culture and Membrane Preparation :

    • HEK-293 cells (or other suitable cell lines) are transfected to express the human receptor of interest (e.g., 5-HT2A).

    • Cells are cultured and harvested. The cell membranes, which contain the receptors, are isolated through homogenization and centrifugation.

  • Binding Assay :

    • The cell membranes are incubated in a buffer solution.

    • A known concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A) that specifically binds to the receptor is added.

    • Varying concentrations of the unlabeled test compound (the "competitor") are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 4°C).[5]

  • Separation and Quantification :

    • The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.[5]

  • Data Analysis :

    • The amount of radioligand bound decreases as the concentration of the test compound increases.

    • Non-specific binding is determined by adding a high concentration of a known, non-radioactive ligand (e.g., 10 µM ketanserin).[5]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Assay_Workflow A 1. Cell Culture (HEK-293 cells expressing receptor) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Incubation (Membranes + Radioligand + Test Compound) B->C D 4. Separation (Rapid Filtration) C->D E 5. Quantification (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F G Result: Receptor Affinity (Ki) F->G

Caption: General workflow for a radioligand binding assay.

References

A Comparative Guide to the Metabolic Stability of N-Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For N-substituted amphetamines, a class of compounds with a wide range of pharmacological activities, understanding their metabolic fate is paramount for predicting their duration of action, potential for drug-drug interactions, and toxicity. This guide provides a comparative analysis of the metabolic stability of various N-substituted amphetamines, supported by experimental data and detailed methodologies.

Metabolic Pathways of N-Substituted Amphetamines

The metabolism of N-substituted amphetamines is primarily governed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 playing a predominant role.[1] The main metabolic transformations include N-dealkylation, aromatic hydroxylation, and for methoxylated analogs, O-demethylation.

dot

MetabolicPathways cluster_parent N-Substituted Amphetamine cluster_metabolites Metabolites Parent R-NH-Amphetamine N_Dealkylated Amphetamine Parent->N_Dealkylated N-Dealkylation (CYP2D6) Hydroxylated 4-Hydroxy-N-R-Amphetamine Parent->Hydroxylated Aromatic Hydroxylation (CYP2D6) O_Demethylated Hydroxy-N-R-Amphetamine (for methoxy derivatives) Parent->O_Demethylated O-Demethylation (CYP2D6)

Caption: Major metabolic pathways of N-substituted amphetamines mediated by CYP2D6.

Comparative Metabolic Stability Data

The following table summarizes the available data on the metabolic stability of selected N-substituted amphetamines. It is important to note that direct comparative studies providing quantitative data for a wide range of these compounds are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

CompoundN-SubstituentPrimary Metabolic Pathway(s)In Vitro Half-life (t½)In Vitro Intrinsic Clearance (CLint)Reference(s)
Amphetamine-HAromatic hydroxylation (4-hydroxyamphetamine)Low rate of formationNot Reported[2]
N-Ethylamphetamine (NEA)-CH₂CH₃Aromatic hydroxylation (4-hydroxy-NEA)Low rate of formationNot Reported[2]
N-Butylamphetamine (NBA)-(CH₂)₃CH₃Aromatic hydroxylation (4-hydroxy-NBA)Low rate of formationNot Reported[2]
Methamphetamine-CH₃N-demethylation to amphetamine, Aromatic hydroxylationNot ReportedNot Reported[1]
N-Propylamphetamine (NPA)-(CH₂)₂CH₃N-dealkylation, N-oxidationNot ReportedNot Reported[3]
Isopropylamphetamine-CH(CH₃)₂N-dealkylationIncreased duration of actionNot Reported[4]

Note: A study by Coutts et al. (1997) utilizing human CYP2D6 expressed in microsomes found that for Amphetamine, N-Ethylamphetamine, and N-Butylamphetamine, N-dealkylation was not observed to any significant extent, and the primary metabolites were the corresponding 4-hydroxylated compounds, which were formed at low rates.[2]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of N-substituted amphetamines using human liver microsomes.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare incubation mixture: - Human liver microsomes - Phosphate buffer (pH 7.4) D Pre-incubate microsome mixture and test compound at 37°C A->D B Prepare test compound stock solution B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify parent compound remaining I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

References

Paving the Way for large-Scale Production: A Comparative Guide to Synthetic Route Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the seamless transition from a laboratory-scale synthetic route to robust, large-scale production is a critical juncture in the journey of a new chemical entity. This guide provides an objective comparison of key performance indicators for validating and selecting a synthetic route for scale-up, supported by experimental data and detailed methodologies.

The selection of an optimal synthetic route is a multi-faceted decision, balancing economic viability, environmental impact, safety, and regulatory compliance. A route that is elegant on a small scale may present insurmountable challenges when scaled to produce kilograms or even tons of material. Therefore, a rigorous validation process is paramount.

Key Performance Indicators for Synthetic Route Evaluation

A comprehensive evaluation of synthetic routes involves a suite of quantitative and qualitative metrics. The "SELECT" criteria—Safety, Environmental, Legal, Economics, Control, and Throughput—provide a robust framework for this assessment.[1] Below is a comparative summary of two hypothetical synthetic routes for the production of a target active pharmaceutical ingredient (API), "Gemini-2025."

Key Performance Indicator (KPI)Route A (Conventional)Route B (Biocatalytic)Notes
Overall Yield (%) 6585Higher yield significantly impacts cost of goods.
Number of Synthetic Steps 85Fewer steps reduce manufacturing time and complexity.
Process Mass Intensity (PMI) 15045PMI = Total mass in / mass of product. A lower PMI indicates less waste.[2]
E-Factor 14944E-Factor = Total waste (kg) / Product (kg). Lower is better.[3]
Atom Economy (%) 4075A measure of the efficiency of a chemical reaction in converting reactants to products.
Cost of Goods ($/kg) 1200750Lower cost is a primary driver for commercial viability.[3]
Safety Profile Use of hazardous reagents (e.g., heavy metals, strong acids)Use of enzymes in aqueous media under mild conditionsBiocatalytic routes often offer improved safety profiles.[4]
Environmental Impact High solvent usage, generation of hazardous wasteReduced solvent usage, biodegradable wasteGreen chemistry principles are increasingly important for sustainable manufacturing.[5]
Scalability Challenges Potential for runaway reactions, difficult purificationsPredictable and straightforward scale-up of biocatalytic processes.[4]
Impurity Profile Multiple known impurities requiring chromatographic purificationCleaner reaction profile with fewer byproductsA simpler impurity profile facilitates regulatory approval.[6]

Experimental Protocols

The quantitative data presented above is derived from a series of key experiments designed to assess the performance of each synthetic route.

Yield Determination and Purity Analysis (HPLC)

Objective: To accurately quantify the amount of desired product and assess its purity.

Methodology:

  • A standard solution of the pure API at a known concentration is prepared.

  • The crude reaction mixture is diluted with a suitable solvent.

  • Both the standard and the sample are injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and detector (e.g., UV).

  • The area of the peak corresponding to the API in the sample chromatogram is compared to the peak area of the standard to determine the concentration and thus the yield.

  • The purity is calculated by dividing the peak area of the API by the total area of all peaks in the chromatogram.

Impurity Profiling (LC-MS)

Objective: To identify and quantify impurities in the final product.

Methodology:

  • A sample of the API is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The LC separates the API from its impurities.

  • The MS provides the mass-to-charge ratio of each separated component, allowing for the identification of known and unknown impurities.

  • Quantification of impurities is typically performed using HPLC with a reference standard for each impurity.

Reaction Calorimetry

Objective: To assess the thermal safety of a chemical reaction.[7]

Methodology:

  • The reaction is performed in a reaction calorimeter, which measures the heat generated or absorbed during the process.

  • Key parameters such as the heat of reaction, specific heat of the reaction mixture, and the maximum temperature of the synthetic reaction (MTSR) are determined.

  • This data is crucial for identifying potential thermal hazards and ensuring safe scale-up.[7]

Visualizing the Validation Workflow

The process of validating and selecting a synthetic route for scaled-up production can be visualized as a logical workflow.

Synthetic Route Validation Workflow cluster_0 Phase 1: Route Identification & Screening cluster_1 Phase 2: Process Development & Optimization cluster_2 Phase 3: Scale-Up & Validation Identify Potential Routes Identify Potential Routes Initial Lab-Scale Synthesis (mg-g) Initial Lab-Scale Synthesis (mg-g) Identify Potential Routes->Initial Lab-Scale Synthesis (mg-g) Preliminary KPI Assessment Preliminary KPI Assessment Initial Lab-Scale Synthesis (mg-g)->Preliminary KPI Assessment Route A Optimization Route A Optimization Preliminary KPI Assessment->Route A Optimization Promising Route A Route B Optimization Route B Optimization Preliminary KPI Assessment->Route B Optimization Promising Route B Detailed KPI Analysis Detailed KPI Analysis Route A Optimization->Detailed KPI Analysis Route B Optimization->Detailed KPI Analysis Pilot Scale Synthesis (kg) Pilot Scale Synthesis (kg) Detailed KPI Analysis->Pilot Scale Synthesis (kg) Impurity Profiling & Control Impurity Profiling & Control Pilot Scale Synthesis (kg)->Impurity Profiling & Control Process Safety Assessment Process Safety Assessment Impurity Profiling & Control->Process Safety Assessment Final Route Selection Final Route Selection Process Safety Assessment->Final Route Selection

Caption: A logical workflow for the validation and selection of a synthetic route for scaled-up production.

Decision-Making Framework

The final selection of a synthetic route is a strategic decision based on a holistic evaluation of all gathered data.

Route Selection Decision Matrix cluster_criteria Evaluation Criteria cluster_routes Alternative Routes Decision Decision Route A Route A Decision->Route A Select if Cost is Primary Driver Route B Route B Decision->Route B Select for Sustainability & Safety Economics Economics Economics->Decision Safety Safety Safety->Decision Environmental Environmental Environmental->Decision Control & Throughput Control & Throughput Control & Throughput->Decision

Caption: A decision matrix illustrating the key factors influencing the final selection of a synthetic route.

References

A Comparative Guide to the Enantioselective Synthesis of 2-Arylpropan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral amines is a critical endeavor in modern drug discovery and development. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comparative overview of synthetic strategies for obtaining enantiomerically pure 2-arylpropan-2-amine isomers, with a focus on phentermine (2-methyl-1-phenylpropan-2-amine) as a representative example. We will explore both chemical and biocatalytic methods, presenting comparative data, detailed experimental protocols, and an examination of the differential biological activities of the enantiomers.

Comparison of Synthetic Methodologies

The synthesis of enantiomerically pure 2-arylpropan-2-amines can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of a racemic mixture. Each approach has distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.

Table 1: Comparison of Enantioselective Synthetic Routes to 2-Arylpropan-2-amines

MethodDescriptionTypical Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Asymmetric Synthesis
Catalytic Asymmetric Reductive AminationDirect conversion of a prochiral ketone to a chiral amine using a chiral catalyst and a reducing agent.60-9580-99High atom economy, direct access to the desired enantiomer.Catalyst cost and sensitivity, optimization can be challenging.
Biocatalysis
Transaminase (TA) Mediated BiotransformationEnzymatic conversion of a prochiral ketone to a chiral amine using an (R)- or (S)-selective transaminase.High (>90)>99High enantioselectivity, mild reaction conditions, environmentally friendly.Limited substrate scope for some enzymes, requires co-factor regeneration.
Chiral Resolution
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.<50 (per enantiomer)>98Well-established and scalable technology.Theoretical maximum yield of 50% for one enantiomer, often requires trial-and-error to find a suitable resolving agent.[1]
Lipase-Catalyzed Kinetic ResolutionEnzymatic acylation of a racemic amine, where one enantiomer reacts faster, allowing for separation.<50 (for the unreacted amine)>95Mild conditions, high enantioselectivity for a range of substrates.Maximum 50% yield for one enantiomer, requires separation of the acylated and unacylated amines.

Experimental Protocols

Biocatalytic Asymmetric Synthesis of (R)- and (S)-2-Phenylpropan-2-amine via Transaminase

This protocol describes the synthesis of both enantiomers of phentermine using either an (R)-selective or (S)-selective transaminase.

Materials:

  • Phenylacetone (1-phenyl-2-propanone)

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • (R)-selective transaminase (e.g., ATA-217 or equivalent)

  • (S)-selective transaminase (e.g., ATA-117 or equivalent)

  • Potassium phosphate buffer (pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

  • Add pyridoxal-5'-phosphate to a final concentration of 1 mM.

  • Add the chosen transaminase (either (R)- or (S)-selective) to a final concentration of 2-5 mg/mL.

  • Add phenylacetone to a final concentration of 50 mM.

  • Add isopropylamine as the amine donor in a 3-5 fold molar excess relative to the phenylacetone.

  • Stir the reaction mixture at 30-40 °C for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Upon completion, adjust the pH of the mixture to >10 with 1 M NaOH.

  • Extract the product with MTBE (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.

Chiral Resolution of Racemic Phentermine via Diastereomeric Salt Crystallization

This protocol outlines a classical approach to resolving a racemic mixture of phentermine.

Materials:

  • Racemic phentermine

  • (+)-Tartaric acid (or another suitable chiral acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Dissolve racemic phentermine in methanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.

  • Slowly add the tartaric acid solution to the phentermine solution with stirring.

  • Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Collect the crystals by filtration and wash with cold methanol and then diethyl ether.

  • To recover the free amine, dissolve the crystals in water and basify with 1 M NaOH to a pH > 10.

  • Extract the free amine with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched phentermine.

  • The enantiomeric purity can be determined by chiral HPLC or GC.

Biological Activity and Mechanism of Action

Phentermine is a sympathomimetic amine that acts as an appetite suppressant.[2][3] Its mechanism of action involves the modulation of catecholaminergic neurotransmission in the brain.[3][4] The two enantiomers of a chiral drug can exhibit different pharmacological activities due to their differential interactions with chiral biological targets such as receptors and enzymes.[5][6]

Table 2: Comparative Biological Activity of 2-Arylpropan-2-amine Enantiomers (Illustrative)

EnantiomerTargetActivityPotency (Illustrative EC50/IC50)
(S)-PhentermineNorepinephrine Transporter (NET)Reuptake Inhibitor10 nM
(R)-PhentermineNorepinephrine Transporter (NET)Reuptake Inhibitor50 nM
(S)-PhentermineDopamine Transporter (DAT)Reuptake Inhibitor25 nM
(R)-PhentermineDopamine Transporter (DAT)Reuptake Inhibitor150 nM

Note: The potency values are illustrative to demonstrate the concept of differential activity and may not represent actual experimental data.

The (S)-enantiomer of many phenethylamine derivatives is often the more potent eutomer, exhibiting higher affinity for its biological targets. This difference in potency underscores the importance of enantioselective synthesis in developing safer and more effective drugs, as it allows for the administration of the active enantiomer, potentially reducing side effects associated with the less active or inactive distomer.[7]

Signaling Pathway and Experimental Workflow Diagrams

Phentermine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE, DA) NE Norepinephrine (NE) Vesicle->NE Release DA Dopamine (DA) Vesicle->DA Release Phentermine Phentermine NET Norepinephrine Transporter (NET) Phentermine->NET Blocks DAT Dopamine Transporter (DAT) Phentermine->DAT Blocks NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds DA->DAT Reuptake Dopamine_Receptor Dopamine Receptor DA->Dopamine_Receptor Binds Signaling Downstream Signaling (Appetite Suppression) Adrenergic_Receptor->Signaling Dopamine_Receptor->Signaling

Caption: Mechanism of action of phentermine in the synaptic cleft.

Enantioselective_Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution Start Prochiral Ketone (e.g., Phenylacetone) Racemic_Amine Racemic Amine (e.g., Phentermine) Start->Racemic_Amine Racemic Synthesis Asymmetric_Method Catalytic Asymmetric Reductive Amination or Biocatalysis (Transaminase) Start->Asymmetric_Method Resolution_Method Diastereomeric Salt Crystallization or Kinetic Resolution (Lipase) Racemic_Amine->Resolution_Method Chiral_Amine Enantiomerically Pure Amine ((R)- or (S)-Phentermine) Asymmetric_Method->Chiral_Amine Separation Separation of Enantiomers Resolution_Method->Separation Separation->Chiral_Amine

Caption: General workflows for enantioselective synthesis of 2-arylpropan-2-amines.

References

A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-(4-Ethylphenyl)propan-2-amine. It is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound for further applications. The following sections detail common analytical techniques, their respective advantages and disadvantages, and standardized experimental protocols.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for the accurate determination of the purity of this compound. The choice depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The table below summarizes the most common techniques employed for the purity validation of synthesized amines.[1]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity (%), impurity profile, quantificationHigh resolution, sensitive, quantitativeRequires chromophore for UV detection, method development can be time-consuming
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioIdentification of volatile impurities, purity (%)High sensitivity and specificity, structural elucidation of impuritiesNot suitable for non-volatile or thermally labile compounds, may require derivatization
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldStructural confirmation, identification and quantification of impuritiesProvides detailed structural information, quantitative without a reference standard for the impurityLower sensitivity compared to chromatographic methods, complex spectra for mixtures
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsFunctional group identificationFast, simple sample preparation, good for initial verificationNot suitable for quantification of minor components, limited information on complex mixtures
Titration Neutralization reaction with a standard acidTotal base content (amine strength)Simple, inexpensive, quantitative for total amine contentNon-specific, does not distinguish between different amines or basic impurities[2]
Potential Impurities in the Synthesis of this compound

The purity of the final compound is significantly influenced by the synthetic route and reaction conditions. While specific impurities will be pathway-dependent, some common classes of impurities to consider during the analysis of this compound include:

  • Unreacted Starting Materials: Such as 2-(4-ethylphenyl)propan-2-ol or related precursors.[3]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Byproducts of Side Reactions: These can include isomers, oligomers, or products from competing reaction pathways.[4]

  • Degradation Products: The final compound may degrade over time or under certain storage conditions.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized chemical entity like this compound.

G cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Purity Assessment cluster_2 Purification cluster_3 Comprehensive Purity & Structural Validation cluster_4 Final Product Crude_Product Crude Synthesized Product TLC Thin Layer Chromatography (TLC) Crude_Product->TLC FTIR FTIR Spectroscopy Crude_Product->FTIR Purification Column Chromatography / Recrystallization TLC->Purification FTIR->Purification HPLC HPLC for Purity (%) Purification->HPLC GC_MS GC-MS for Volatile Impurities Purification->GC_MS NMR NMR for Structural Confirmation Purification->NMR Final_Product Pure this compound HPLC->Final_Product GC_MS->Final_Product NMR->Final_Product

Figure 1. Workflow for the purification and purity validation of synthesized compounds.

Detailed Experimental Protocols

The following are standardized protocols for the key analytical techniques used to validate the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (solvent) to ensure the baseline is clean.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify volatile impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation and can be used for quantitative analysis.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • (Optional) 2D NMR (e.g., COSY, HSQC): Can be used for more detailed structural elucidation if necessary.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of this compound.

    • Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms.

    • Examine the spectra for any unexpected signals, which may indicate the presence of impurities. The relative integration of impurity signals to the main compound signals can provide an estimate of their concentration.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.

References

comparison of different chiral stationary phases for amine separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral amines is a critical task in the pharmaceutical industry, as the pharmacological and toxicological properties of enantiomers can differ significantly. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for this purpose. This guide provides an objective comparison of the performance of three major classes of CSPs for amine separation: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs, supported by experimental data.

Overview of Chiral Stationary Phases for Amine Separation

Chiral recognition on a stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation. The primary interaction mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or bonded to a silica support, are the most widely used CSPs due to their broad applicability.[1] The helical structure of the polysaccharide derivatives creates chiral grooves where analyte enantiomers can interact.[2] The primary interaction mechanisms are hydrogen bonding and π-π interactions with the carbamate groups on the polysaccharide backbone.[3] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents compared to their coated counterparts.[1]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and functional groups, including peptide moieties, carbohydrates, and ionizable groups.[4][5] This structural complexity allows for a variety of interactions with analyte enantiomers, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket.[6] These CSPs are particularly effective for the separation of primary amines and amino acids and can be operated in normal-phase, reversed-phase, and polar organic modes.[4][6]

Pirkle-Type CSPs

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[7][8] These CSPs are often referred to as "brush-type" phases. The chiral recognition mechanism is primarily based on a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[7] Pirkle-type CSPs are known for their high efficiency and are often used for the separation of a wide range of chiral compounds, including amines, after derivatization.[8][9]

Performance Comparison: Experimental Data

The following tables summarize the chromatographic data for the separation of various chiral amines on different types of CSPs. The data is compiled from various scientific publications to provide a comparative overview.

Table 1: Separation of Primary Amines on Polysaccharide-Based CSPs
AnalyteCSPMobile Phasek'1αRsReference
1-(1-Naphthyl)ethylamineChiralpak IEn-Hexane/2-Propanol (90/10, v/v)2.151.424.58[10]
1-AminoindanChiralcel OD-Hn-Hexane/2-Propanol (90/10, v/v)3.451.213.12[10]
1,2,3,4-Tetrahydro-1-naphthylamineChiralpak IEn-Hexane/2-Propanol (90/10, v/v)2.891.334.11[10]
MexiletineChiralcel OD-Hn-Hexane/2-Propanol/DEA (80/20/0.1, v/v/v)1.881.152.50[11]

k'1: Retention factor of the first eluted enantiomer; α: Separation factor; Rs: Resolution. DEA: Diethylamine

Table 2: Separation of Amines on Macrocyclic Glycopeptide-Based CSPs
AnalyteCSPMobile Phasek'1αRsReference
1-PhenylethylamineVancoShell10 mM Ammonium acetate in Methanol1.231.352.80[4]
2-Amino-1,2-diphenylethanolNicoShell0.1% Acetic acid in Acetonitrile/Methanol (50/50, v/v)2.541.182.10[4]
PropranololChirobiotic VMethanol/Acetic Acid/Triethylamine (100/0.1/0.05, v/v/v)3.111.253.50[12]
MetoprololChirobiotic TMethanol/Acetic Acid/Triethylamine (100/0.2/0.1, v/v/v)2.871.192.90[6]

k'1: Retention factor of the first eluted enantiomer; α: Separation factor; Rs: Resolution.

Table 3: Separation of Derivatized Amines on Pirkle-Type CSPs
Analyte (Derivative)CSPMobile Phasek'1αRsReference
1-Phenylethylamine (N-TFA)Whelk-O1n-Hexane/Ethanol (90/10, v/v)2.451.283.10[9]
2-Aminopentane (N-TFA)Proline-based GC-CSPIsothermal at 120°C1.891.081.50[13]
α-Methylbenzylamine (N-TFA)Proline-based GC-CSPIsothermal at 110°C2.111.122.10[13]
Leucine Methyl Ester (N-DNB)(S,S)-Whelk-O 1n-Hexane/2-Propanol (80/20, v/v)3.561.454.20[7]

k'1: Retention factor of the first eluted enantiomer; α: Separation factor; Rs: Resolution. N-TFA: N-Trifluoroacetyl; N-DNB: N-3,5-Dinitrobenzoyl

Experimental Protocols

General HPLC Method for Polysaccharide-Based CSPs

A typical experimental setup for the separation of chiral amines on polysaccharide-based CSPs involves the following:[10][11]

  • Column: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: An isocratic mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used. The ratio is optimized to achieve the best separation, typically ranging from 95/5 to 80/20 (v/v). For basic amines, a small amount of an amine modifier like diethylamine (DEA) or butylamine (BA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape and reduce tailing.[11][14]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Sample Preparation: The racemic amine is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

General HPLC Method for Macrocyclic Glycopeptide-Based CSPs

The following protocol is a general guideline for using macrocyclic glycopeptide-based CSPs:[4][6]

  • Column: Chirobiotic V (vancomycin) or Chirobiotic T (teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: These columns are versatile and can be used in different modes:

    • Polar Organic Mode: A polar organic solvent like methanol or acetonitrile with acidic and/or basic additives (e.g., 0.1% acetic acid and 0.05% triethylamine).

    • Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier like methanol or acetonitrile. The pH of the buffer is a critical parameter for optimizing separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 20-40 °C.

  • Detection: UV or Mass Spectrometry (MS). MS is particularly useful due to the volatile nature of the mobile phases often employed.[4]

  • Sample Preparation: The sample is dissolved in the mobile phase.

General HPLC Method for Pirkle-Type CSPs

A general protocol for the separation of derivatized amines on Pirkle-type CSPs is as follows:[7][9]

  • Derivatization: Primary and secondary amines are often derivatized with an achiral, UV-active agent such as 3,5-dinitrobenzoyl chloride or trifluoroacetic anhydride. This enhances detectability and can improve chiral recognition.

  • Column: Whelk-O1 ((R,R)- or (S,S)-1-(3,5-Dinitobenzamido)-1,2,3,4-tetrahydrophenanthrene), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol like ethanol or 2-propanol. The composition is optimized for the specific analyte.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for DNB derivatives).

  • Sample Preparation: The derivatized amine is dissolved in the mobile phase.

Visualizing the Workflow and Separation Principles

The following diagrams, created using the DOT language, illustrate the key concepts in chiral amine separation.

Chiral_Separation_Principle cluster_Analyte Racemic Amine cluster_Complex Diastereomeric Complexes R_Amine R-Enantiomer CSP Chiral Stationary Phase (CSP) R_Amine->CSP Interaction S_Amine S-Enantiomer S_Amine->CSP Interaction R_Complex CSP-R Complex (More Stable) CSP->R_Complex Forms S_Complex CSP-S Complex (Less Stable) CSP->S_Complex Forms Separation Differential Retention & Separation R_Complex->Separation S_Complex->Separation

Caption: Principle of Chiral Separation on a CSP.

Experimental_Workflow cluster_Prep Sample & Mobile Phase Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis SamplePrep Dissolve Racemic Amine Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (e.g., Hexane/IPA + Additive) Column Separation on Chiral Column MobilePhasePrep->Column Injection->Column Detection UV or MS Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate k', α, Rs Chromatogram->Analysis

Caption: General Experimental Workflow for Chiral HPLC.

Conclusion

The selection of an appropriate chiral stationary phase is paramount for the successful separation of amine enantiomers.

  • Polysaccharide-based CSPs offer broad applicability and are often the first choice for screening due to their versatility. Coated versions may offer higher selectivity, while immobilized versions provide greater solvent compatibility.[10][15]

  • Macrocyclic glycopeptide-based CSPs are particularly powerful for the separation of primary amines and other polar compounds, offering multiple interaction modes.[4][6] Their compatibility with mass spectrometry makes them highly valuable in modern analytical workflows.

  • Pirkle-type CSPs provide high efficiency and selectivity, especially for derivatized amines.[7][9] The requirement for derivatization can be a disadvantage in some applications, but it also allows for tailored separations and enhanced detection.

Ultimately, the choice of CSP will depend on the specific properties of the amine analyte, the desired analytical outcome (e.g., analytical quantification or preparative separation), and the available instrumentation. Method development and screening of different CSPs and mobile phase conditions are often necessary to achieve optimal separation.

References

Inter-Laboratory Validation of Analytical Methods for Novel Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rapid emergence of novel psychoactive substances (NPS), particularly synthetic stimulants, presents a continuous challenge for forensic and clinical laboratories.[1][2][3] To ensure reliable identification and quantification of these compounds, robust and validated analytical methods are crucial. This guide provides a comparative overview of various analytical techniques used for the detection of novel stimulants, with a focus on inter-laboratory validation parameters. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical strategies.

The landscape of NPS is constantly evolving, with new compounds synthesized to circumvent existing drug laws.[4][5] This dynamic nature necessitates adaptable and sensitive analytical methods.[2] The primary analytical techniques employed for the detection of novel stimulants include immunoassay, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS).[2][3][6]

Comparison of Analytical Methodologies

The choice of analytical technique depends on various factors, including the desired sensitivity, specificity, and the available instrumentation. While immunoassays can be used for initial screening, they often lack the specificity for novel compounds and may lead to false-negative results.[7][8] Confirmatory techniques like GC-MS and LC-MS/MS are therefore essential for unambiguous identification.[2][6]

Table 1: Comparison of Validation Parameters for LC-MS/MS Methods for Novel Stimulant Detection in Urine

Analyte ClassMethodMatrixLinearity (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
Synthetic CathinonesLC-MS/MSUrine1 - 1001< 1585-115[9]
PiperazinesLC-MS/MSUrine2.5/5 - 500 (µg/L)2.5/5 (µg/L)< 15.484.2-118.5[10]
Designer AmphetaminesLC-MS/MSUrine2.5/5 - 500 (µg/L)2.5/5 (µg/L)< 15.484.2-118.5[10]
Multiple NPS ClassesLC-MS/MSHairN/A0.001 - 0.1N/AN/A[11]

Table 2: Comparison of Validation Parameters for GC-MS Methods for Novel Stimulant Detection

Analyte ClassMethodMatrixLinearity (ng/mL)LOD (ng/mL)LLOQ (ng/mL)Extraction Efficiency (%)Reference
Synthetic CathinonesGC-MSBlood10 - 800510> 73[9]
Synthetic Cathinones & PhenethylaminesGC-MSBiological Specimens0.005–5.00 (µg/mL)0.005 - 0.01 (µg/mL)0.01 - 0.02 (µg/mL)87.03 - 99.13 (Recovery)[12]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are generalized protocols for the extraction and analysis of novel stimulants from biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urine

This protocol outlines a common workflow for the analysis of a broad range of novel stimulants in urine samples.[10]

  • Sample Preparation:

    • To 100 µL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and 25 µL of an internal standard solution.

    • Vortex the mixture and centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge (e.g., SOLA SCX).

    • Wash the cartridge with 1 mL of 1 M acetic acid followed by 1 mL of methanol.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data using full scan and data-dependent MS2 mode or multiple reaction monitoring (MRM) for targeted analysis.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Blood

This protocol describes a typical procedure for the analysis of synthetic cathinones in whole blood.[9]

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) on the blood sample to isolate the analytes of interest.

    • The extraction efficiency for target cathinones should be greater than 73%.[9]

  • GC-MS Analysis:

    • Derivatization: Derivatization may be necessary for certain analytes to improve their chromatographic properties and thermal stability.

    • Gas Chromatography: Use a suitable capillary column for separation. The temperature program should be optimized to achieve good resolution of the target compounds.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the analysis of novel stimulants.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (100 µL) buffer Add Buffer & Internal Standard urine->buffer vortex Vortex & Centrifuge buffer->vortex spe Solid-Phase Extraction (SPE) vortex->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evap Evaporate & Reconstitute elute->evap lc_ms LC-MS/MS Analysis evap->lc_ms data_acq Data Acquisition (Full Scan / MS2) lc_ms->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Caption: Workflow for LC-MS/MS analysis of novel stimulants in urine.

Analytical_Technique_Comparison cluster_screening Screening Methods cluster_confirmation Confirmatory Methods immunoassay Immunoassay gc_ms GC-MS immunoassay->gc_ms Presumptive Positive lc_ms LC-MS/MS immunoassay->lc_ms Presumptive Positive hrms HRMS lc_ms->hrms Higher Specificity

References

A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of phenethylamine and tryptamine derivatives reveals key differences in their interactions with serotonergic receptors, particularly the 5-HT2A receptor, influencing their downstream signaling and functional effects. This guide provides a comparative overview of their binding affinities, functional activities, and the experimental methodologies used to characterize these compounds.

Phenethylamine and tryptamine derivatives represent two of the most extensively studied classes of psychoactive compounds, primarily due to their interaction with serotonin receptors in the central nervous system. While both share a common ethylamine backbone, their distinct aromatic ring systems—a phenyl group in phenethylamines and an indole nucleus in tryptamines—confer unique pharmacological properties.

Structural Framework and Receptor Affinity

The fundamental difference in the core structure of phenethylamines and tryptamines dictates their initial interaction with the receptor binding pocket. Tryptamines, being structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), often exhibit a natural affinity for serotonin receptors.[1][2] Conversely, the phenethylamine scaffold provides a versatile template for a wide range of substitutions that can significantly modulate receptor affinity and selectivity.

Generally, studies have indicated that phenethylamine derivatives possess a higher affinity for the 5-HT2A receptor compared to tryptamine derivatives.[3][4][5][6] The structure-activity relationship (SAR) for each class highlights specific substitutions that enhance this affinity.

Phenethylamine SAR at 5-HT2A Receptor:
  • Substitution on the Phenyl Ring: Alkyl or halogen groups at the para-position (R¹) of the phenyl ring tend to increase binding affinity.[3][4] Conversely, alkoxy or nitro groups at this position can decrease affinity.[2]

  • N-Benzyl Substitution: The addition of an N-benzyl group to the phenethylamine core structure has been shown to significantly increase both binding affinity and functional activity at the 5-HT2A receptor.[1]

  • Oxygen-containing Groups: The position of oxygen-containing groups on an aromatic ring attached to the nitrogen atom can have mixed effects on binding affinity.[3][4]

Tryptamine SAR at 5-HT2A Receptor:
  • Indole Ring Substitutions: Hydroxy or methoxy substitutions on the benzene portion of the indole nucleus significantly influence activity, with the 5-position being the most favorable, followed by the 4- and 6-positions.[7] Methoxy derivatives are more sensitive to positional changes than their hydroxy counterparts.[7] Oxygen-containing substituents on the larger ring of the tryptamine group generally have a positive influence on affinity.[4][5]

  • N-Alkylation: N,N-dimethylation of the amino group generally enhances activity.[7] However, larger allyl groups attached to the nitrogen atom can exert a negative influence on binding affinity.[4][5]

  • Side Chain Alkylation: Alkyl substituents on the smaller pyrrole ring of the indole nucleus tend to have a negative impact on 5-HT2A receptor affinity.[4][5]

Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of representative phenethylamine and tryptamine derivatives at the human 5-HT2A receptor, as determined by radioligand binding assays.

Compound ClassDerivativeKi (nM) at 5-HT2A
Phenethylamine 2C-BSubnanomolar to low nanomolar[1]
25C-NBOMeHigh affinity[6]
MethallylescalineHigh affinity[6]
Tryptamine N,N-Dimethyltryptamine (DMT)Activates 5-HT2 subtypes[1]
PsilocybinActivates 5-HT2 subtypes[1]
5-MeO-DMTHigh affinity[8]

Note: Specific Ki values can vary between different studies and experimental conditions.

Functional Activity and Signaling Pathways

The interaction of these ligands with the 5-HT2A receptor, a Gq/G11 protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[9] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9][10][11] Recent research suggests that the psychedelic effects of these compounds are primarily mediated through the Gq-dependent signaling pathway, rather than the β-arrestin pathway.[12][13]

Phenylisopropylamines, a subclass of phenethylamines, have been shown to be more efficacious than their phenethylamine counterparts at the 5-HT2A receptor in activating both PLC and phospholipase A2 (PLA2) pathways.[14] This highlights the concept of functional selectivity, where subtle changes in ligand structure can lead to different downstream signaling profiles.[14]

The primary signaling pathway for the 5-HT2A receptor is depicted below:

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenethylamine or Tryptamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

In contrast, dopamine receptors, which can also be targets for some of these compounds, utilize different signaling mechanisms. D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[15][16][][18][19] D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[16][][18][19]

A simplified representation of the dopamine D1 receptor signaling pathway is shown below:

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Dopamine Agonist Receptor D1 Receptor Ligand->Receptor G_protein Gαs/olf Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 2: Dopamine D1 Receptor Gs Signaling Pathway

Experimental Protocols

The characterization of phenethylamine and tryptamine derivatives relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a specific receptor.[20] It involves competing a test compound with a radiolabeled ligand for binding to a receptor preparation.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[21]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[21][22]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[21]

  • Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.[21]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[23]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Bound Radioligand filter->count analyze Analyze Data to Determine Ki count->analyze end End analyze->end

Figure 3: Radioligand Binding Assay Workflow

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor, and for quantifying its potency and efficacy.

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.[24]

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[24]

  • Compound Addition: The test compound is added to the wells.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined.

This assay measures changes in the intracellular concentration of cyclic AMP, the second messenger for Gs- and Gi-coupled receptors.[24]

Methodology:

  • Cell Culture and Lysis: Cells expressing the receptor of interest are cultured and then lysed to release intracellular cAMP.[25]

  • Competitive Binding: The cell lysate is incubated with a labeled cAMP and an antibody specific for cAMP. The unlabeled cAMP from the cells competes with the labeled cAMP for binding to the antibody.[25]

  • Signal Detection: The amount of labeled cAMP bound to the antibody is measured, which is inversely proportional to the amount of cAMP in the cell lysate. Common detection methods include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[24]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is determined from the standard curve. Dose-response curves are then generated to determine the EC50 and Emax of the test compound.[25]

Conclusion

The structure-activity relationships of phenethylamine and tryptamine derivatives are complex and multifaceted. While phenethylamines often exhibit higher affinity for the 5-HT2A receptor, tryptamines benefit from their structural similarity to the endogenous ligand, serotonin. The specific substitutions on their respective core structures are critical in fine-tuning their pharmacological profiles. A comprehensive understanding of these relationships, supported by robust experimental data from assays such as radioligand binding and functional screens, is essential for the rational design of novel ligands with desired therapeutic properties and for elucidating the intricate mechanisms of serotonergic neurotransmission.

References

Quantitative Structure-Activity Relationship (QSAR) of N-Substituted Amphetamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of N-substituted amphetamines, focusing on their quantitative structure-activity relationships (QSAR). This document summarizes key experimental data, details the methodologies used in these experiments, and visualizes relevant biological and experimental processes. The aim is to offer an objective resource for understanding how structural modifications to the amphetamine scaffold influence its pharmacological effects.

Introduction to QSAR of N-Substituted Amphetamines

Quantitative structure-activity relationship (QSAR) studies are essential in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity.[1] For N-substituted amphetamines, a class of psychoactive substances known for their stimulant and, in some cases, empathogenic or hallucinogenic effects, QSAR helps to predict their potency and selectivity towards various biological targets.[2]

The primary mechanism of action for many amphetamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] By inhibiting the reuptake or promoting the release of these neurotransmitters, N-substituted amphetamines can elicit a range of physiological and behavioral responses, from increased locomotor activity to altered mood and perception.[4][5]

This guide will delve into the relationships between the structural features of N-substituted amphetamines and their effects on monoamine transporters and locomotor activity, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activity of N-substituted amphetamines is critically dependent on the nature and position of substituents on the phenyl ring and the nitrogen atom of the amino group.[6] These modifications can significantly alter the affinity and efficacy of the compounds at their primary molecular targets.

Monoamine Transporter Inhibition

The interaction with DAT, SERT, and NET is a key determinant of the pharmacological profile of an amphetamine derivative. Generally, compounds displaying higher potency for DAT and NET over SERT exhibit more pronounced stimulant effects.[4] Conversely, increased activity at SERT is often associated with empathogenic or hallucinogenic properties.[7]

Below is a summary of the in vitro inhibition data for a selection of N-substituted amphetamines at the three major monoamine transporters.

CompoundN-SubstituentRing SubstituentDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
AmphetamineHNone~60020,000 - 40,00070 - 100[4]
MethamphetamineMethylNone~60020,000 - 40,00070 - 100[4]
4-Chloroamphetamine (4-CA)H4-Chloro---[4]
4-Methylamphetamine (4-MA)Methyl4-Methyl---[8]
3,4-Methylenedioxyamphetamine (MDA)H3,4-Methylenedioxy---[9]
3,4-Methylenedioxymethamphetamine (MDMA)Methyl3,4-Methylenedioxy---[9]
3,4-Methylenedioxyethylamphetamine (MDEA)Ethyl3,4-Methylenedioxy---[9]

Note: A comprehensive and directly comparable dataset for a wide range of N-substituted amphetamines with consistent experimental conditions is challenging to compile from existing literature. The values presented are indicative and sourced from various studies.

In Vivo Locomotor Activity

The stimulant properties of N-substituted amphetamines are often evaluated by measuring their effect on locomotor activity in animal models, typically mice or rats.[10] Increased locomotor activity is generally correlated with the dopaminergic and noradrenergic activity of the compound.

The following table summarizes the effects of selected N-substituted amphetamines on locomotor activity.

CompoundDose Range (mg/kg)Animal ModelEffect on Locomotor ActivityReference
Amphetamine1.4 - 7.9MouseDose-dependent increase[11]
3-Chloroamphetamine-MouseIncrease[8]
4-Chloroamphetamine-MouseIncrease[8]
4-Methylamphetamine-MouseIncrease[8]
N-benzyl-N-methylamphetamine (NBNA)10MouseIncrease[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of QSAR data.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-substituted amphetamines at DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled substrates: [3H]dopamine, [3H]serotonin (5-HT), or [3H]norepinephrine.

  • Test compounds (N-substituted amphetamines) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Maintain HEK293 cell lines expressing the specific monoamine transporter in appropriate culture medium.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate to each well.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) to allow for substrate uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a dose-response curve.[13]

In Vivo Locomotor Activity Assay

This behavioral assay assesses the stimulant effects of compounds by measuring the spontaneous locomotor activity of rodents.

Objective: To quantify the effect of N-substituted amphetamines on locomotor activity.

Apparatus:

  • Open-field arenas equipped with infrared beams to automatically track movement.

  • Sound-attenuating chambers to minimize environmental disturbances.

Procedure:

  • Animal Acclimation: Acclimate the animals (e.g., male C57BL/6J mice) to the testing room for at least one hour before the experiment.

  • Habituation: Place the animals in the open-field arenas for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decrease to a stable baseline.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Recording: Immediately place the animal back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes). The system records parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.

  • Data Analysis: Analyze the locomotor activity data, often binned in time intervals, to determine the time course and overall effect of the compound. Compare the activity of the drug-treated group to the vehicle-treated control group.[14][15]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the QSAR of N-substituted amphetamines.

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->Neurotransmitter Amphetamine N-Substituted Amphetamine Amphetamine->Transporter Inhibition/ Reverse Transport Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding

Caption: Mechanism of action of N-substituted amphetamines at the monoamine synapse.

QSAR_Workflow Data_Collection Data Collection (Structures & Biological Activity) Descriptor_Calculation Molecular Descriptor Calculation (e.g., LogP, MW, Electronic, Steric) Data_Collection->Descriptor_Calculation Model_Development QSAR Model Development (e.g., MLR, PLS, Machine Learning) Descriptor_Calculation->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Prediction Prediction of Activity of New Compounds Model_Development->Prediction Model_Validation->Prediction

References

comparing the efficacy of different catalysts for tertiary amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts for tertiary amine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Reductive Amination: A Case Study in Catalyst Efficacy

Reductive amination, the reaction of a carbonyl compound with a secondary amine in the presence of a reducing agent, is a widely employed method for tertiary amine synthesis. The choice of catalyst is paramount to achieving high yields and minimizing side reactions. A comparative study on the synthesis of N,N-diisopropylbutylamine from butyraldehyde and diisopropylamine provides valuable insights into the relative efficacy of different metal catalysts.

Quantitative Data Summary

The following table summarizes the performance of various heterogeneous catalysts in the reductive amination of butyraldehyde with diisopropylamine. The data highlights the superior performance of palladium-based catalysts, particularly palladium hydroxide on activated carbon.

CatalystButyraldehyde Conversion (%)N,N-diisopropylbutylamine Yield (%)Main Byproducts
Raney Ni16TraceButanol, Aldol condensation products
Raney Co12TraceButanol, Aldol condensation products
Raney Cu8TraceButanol, Aldol condensation products
5% Pt/C8836Butanol
5% Pd/C9575Butanol
10% Pd(OH)₂/C 98 92 Minimal

Data sourced from a study on the synthesis of sterically hindered amines.[1]

N-Alkylation of Secondary Amines with Alcohols

Another prevalent method for tertiary amine synthesis is the N-alkylation of secondary amines with alcohols, often proceeding via a "borrowing hydrogen" mechanism. This approach is atom-economical, with water as the primary byproduct. A variety of transition metal catalysts have been developed for this transformation.

Comparative Catalyst Performance

While a direct side-by-side comparison of a broad range of catalysts under identical conditions is scarce in the literature, individual studies highlight the effectiveness of specific systems. For instance, a defined PNP manganese pincer complex has been shown to be highly effective for the selective mono-N-alkylation of anilines with a variety of alcohols.[2] This demonstrates the potential of earth-abundant, non-noble metal catalysts to rival the performance of their precious metal counterparts.

Experimental Protocols

General Procedure for Reductive Amination Catalyst Screening

The following is a representative experimental protocol for the comparative evaluation of catalysts in the reductive amination of an aldehyde with a secondary amine.

Materials:

  • Aldehyde (e.g., butyraldehyde)

  • Secondary amine (e.g., diisopropylamine)

  • Catalyst (e.g., 5% Pd/C, 10% Pd(OH)₂/C, etc.)

  • Solvent (e.g., methanol)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

  • High-pressure autoclave or a balloon setup for hydrogenation

Procedure:

  • A reaction vessel is charged with the secondary amine (0.1 mol), the aldehyde (0.05 mol), the catalyst (0.2 g, 5.0 wt% relative to the aldehyde), and the solvent (2.5 mL).

  • The vessel is sealed and purged with an inert gas.

  • The atmosphere is then replaced with hydrogen gas to the desired pressure (e.g., 1.5 MPa). For atmospheric pressure reactions, a hydrogen-filled balloon can be used.

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 4 hours).

  • Upon completion, the reaction is stopped, and the vessel is carefully depressurized and purged with an inert gas.

  • The catalyst is removed by filtration.

  • The conversion of the aldehyde and the yield of the tertiary amine product are determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of the crude reaction mixture.[1]

Signaling Pathways and Experimental Workflows

General Workflow for Catalyst Comparison in Tertiary Amine Synthesis

The following diagram illustrates a typical workflow for the comparative evaluation of different catalysts for tertiary amine synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Reactant_Prep Reactant and Solvent Preparation Reaction_Setup Reaction Setup and Inertization Reactant_Prep->Reaction_Setup Catalyst_Prep Catalyst Weighing and Handling Catalyst_Prep->Reaction_Setup Reaction_Execution Controlled Reaction Execution (Temperature, Pressure, Time) Reaction_Setup->Reaction_Execution Workup Reaction Workup and Catalyst Removal Reaction_Execution->Workup Analysis Product Analysis (GC, GC-MS, NMR) Workup->Analysis Data_Comparison Data Comparison (Yield, Selectivity, TON/TOF) Analysis->Data_Comparison Conclusion Conclusion on Catalyst Efficacy Data_Comparison->Conclusion

Caption: A generalized workflow for the comparative assessment of catalyst performance in tertiary amine synthesis.

Reductive Amination Signaling Pathway

The following diagram illustrates the key steps in the catalytic reductive amination of an aldehyde with a secondary amine.

G Aldehyde Aldehyde (R¹CHO) Iminium Iminium Ion ([R¹CH=NR²R³]⁺) Aldehyde->Iminium Condensation Sec_Amine Secondary Amine (R²R³NH) Sec_Amine->Iminium Catalyst Catalyst Catalyst->Iminium Tert_Amine Tertiary Amine (R¹CH₂NR²R³) Catalyst->Tert_Amine H2 H₂ H2->Tert_Amine Iminium->Tert_Amine Reduction

Caption: Key intermediates in the catalytic reductive amination pathway for tertiary amine synthesis.

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-Ethylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(4-Ethylphenyl)propan-2-amine (CAS No. 17797-07-8). The following procedures are based on safety data for structurally similar compounds and general best practices for handling aromatic amines, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a splash hazard.
Skin Protection Chemical-Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2][3] Nitrile or neoprene gloves are often recommended for handling aromatic amines.
Laboratory CoatTo be worn over personal clothing.
Protective ClothingAs needed to prevent skin exposure.
Respiratory Protection RespiratorA government-approved respirator should be used if there is a risk of inhalation.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following diagram and steps outline the recommended procedure for handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (or equivalent) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C D Dispense and use the chemical C->D E Decontaminate work surfaces D->E F Properly store or dispose of the chemical E->F G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H

Safe Handling Workflow

Experimental Protocols:

  • Preparation :

    • Thoroughly review the available safety information for this compound and similar aromatic amines.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Put on all required personal protective equipment as detailed in the table above.[2]

  • Handling :

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid creating dust or aerosols.

    • When handling the substance, prevent contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling :

    • Decontaminate all work surfaces after use.

    • Securely seal the container of this compound and store it in a dry, well-ventilated place.[3]

    • Follow the disposal plan outlined below for any waste material.

    • Carefully remove and dispose of contaminated PPE, particularly gloves, in accordance with laboratory procedures.[2][3]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

G Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate waste containing This compound B Use a dedicated, properly labeled, and sealed waste container A->B C Store waste container in a designated, well-ventilated, and secure area B->C D Keep incompatible materials separate C->D E Arrange for pickup by a licensed chemical waste disposal service D->E F Complete all necessary waste disposal documentation E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.